molecular formula C18H26N2O6S B8720413 Boc-L-4-thialysine(Z)-OH

Boc-L-4-thialysine(Z)-OH

Cat. No.: B8720413
M. Wt: 398.5 g/mol
InChI Key: WOISIWBKIILOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-4-thialysine(Z)-OH is a chemically modified, orthogonally protected amino acid analog that serves as a critical building block in advanced peptide synthesis and structural biochemistry research. Its primary research value lies in its role as a precursor for the site-specific incorporation of 4-thialysine into synthetic peptides and proteins. 4-Thialysine is a sulfur-containing analogue of the natural amino acid lysine, where the methylene group at the 4-position is replaced with a sulfur atom. This structural modification makes it a valuable tool for probing protein structure and function, particularly in biophysical studies and mechanistic enzymology. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function and the benzyloxycarbonyl (Z) group on the epsilon-amine ensure compatibility with standard Boc-based solid-phase peptide synthesis strategies, allowing for selective deprotection and sequential chain elongation. Researchers utilize Boc-L-4-thialysine(Z)-OH to introduce a latent site for site-directed spin labeling via the thiol group after deprotection, enabling Electron Paramagnetic Resonance (EPR) spectroscopy studies of protein dynamics and conformational changes. Furthermore, the sulfur atom can act as a chemical handle for the creation of disulfide bridges or for specific modifications with thiol-reactive probes, such as fluorophores or biotin, facilitating investigations into protein-protein interactions, receptor-ligand binding, and intracellular trafficking. Its application is strictly confined to laboratory research purposes.

Properties

Molecular Formula

C18H26N2O6S

Molecular Weight

398.5 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]propanoic acid

InChI

InChI=1S/C18H26N2O6S/c1-18(2,3)26-17(24)20-14(15(21)22)12-27-10-9-19-16(23)25-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)

InChI Key

WOISIWBKIILOSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCCNC(=O)OCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

S-(2-Aminoethyl)-L-cysteine (AEC): A Technical Guide to Lysine Analog Applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: S-(2-aminoethyl)-L-cysteine (AEC) / Thialysine Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Metabolic Engineers, and Drug Development Professionals

Executive Summary

S-(2-aminoethyl)-L-cysteine (AEC), also known as thialysine, is a sulfur-containing structural analog of L-lysine.[1][2] It serves as a critical tool in metabolic engineering and chemical biology, primarily used to select for deregulation of the aspartate pathway. By acting as a false feedback inhibitor of aspartokinase (AK), AEC creates a powerful selection pressure that isolates mutants capable of lysine overproduction. This guide details the mechanistic foundations of AEC, its application in microbial and plant strain improvement, and standardized protocols for its use in high-throughput selection workflows.

Part 1: Molecular Foundations & Mechanism of Action

Chemical Structure and Properties

AEC is a cysteine derivative where the sulfhydryl hydrogen is replaced by an aminoethyl group.[3] Its structure mimics L-lysine so closely that it is recognized by lysine-specific transport systems and aminoacyl-tRNA synthetases.

PropertyS-(2-aminoethyl)-L-cysteine (AEC)L-Lysine
Molecular Formula C₅H₁₂N₂O₂SC₆H₁₄N₂O₂
Molar Mass 164.23 g/mol 146.19 g/mol
Side Chain -CH₂-S-CH₂-CH₂-NH₂-CH₂-CH₂-CH₂-CH₂-NH₂
pKa (Side Chain) ~9.4 (Amino group)~10.5 (Amino group)
Solubility Soluble in water; slightly soluble in ethanolHighly soluble in water
Dual Mechanisms of Toxicity

AEC exerts its biological effects through two distinct mechanisms. Understanding this duality is crucial for designing effective selection experiments.

  • False Feedback Inhibition (Metabolic Starvation):

    • Target: Aspartokinase (AK), the first enzyme in the aspartate pathway.

    • Mechanism: AEC binds to the allosteric regulatory site of AK, mimicking lysine. This triggers feedback inhibition, shutting down the pathway.

    • Result: Since the cell cannot synthesize lysine (and often threonine/methionine), it starves. This is the primary mechanism exploited for strain improvement.

  • Protein Incorporation (Translation Error):

    • Target: Lysyl-tRNA Synthetase (LysRS).[4]

    • Mechanism: LysRS mischarges tRNA^Lys with AEC instead of lysine.

    • Result: AEC is incorporated into nascent polypeptide chains. The sulfur atom alters the bond angles and pKa of the side chain, leading to protein misfolding, aggregation, and loss of function.

Part 2: Application in Microbial Strain Engineering

The most prevalent application of AEC is the isolation of lysine-overproducing bacteria, particularly Corynebacterium glutamicum and Escherichia coli.

The Selection Logic

Wild-type cells succumb to AEC because their Aspartokinase is sensitive to feedback inhibition. Mutants that survive high concentrations of AEC typically possess an allosteric mutation in the lysC gene (encoding AK) . These mutations desensitize the enzyme to lysine feedback, allowing unrestricted carbon flux toward lysine production even when intracellular lysine levels are high.

Visualization: The Aspartate Pathway & AEC Inhibition

The following diagram illustrates the biosynthetic pathway and the specific point of AEC intervention.

AspartatePathway cluster_legend Mechanism Aspartate L-Aspartate AspP L-Aspartyl-phosphate Aspartate->AspP ATP -> ADP AK Aspartokinase (AK) ASA Aspartate semialdehyde AspP->ASA NADPH DAP Diaminopimelate ASA->DAP Multi-step Lysine L-Lysine DAP->Lysine Decarboxylase Lysine->AK Feedback Inhibition AEC AEC (Analog) AEC->AK False Feedback (Mimicry) Note AEC binds AK, shutting down pathway despite low Lysine levels.

Figure 1: The Aspartate biosynthetic pathway showing the site of Aspartokinase (AK) regulation.[3] AEC acts as a false feedback inhibitor, mimicking Lysine to block the pathway.

Protocol: Isolation of AEC-Resistant C. glutamicum Mutants

Objective: To isolate spontaneous or UV-induced mutants with desensitized aspartokinase.

Reagents:

  • Minimal Media (MM): (e.g., CGXII salts) Crucial: Do not use LB or rich media containing lysine.

  • Glucose: 4% (w/v)

  • AEC (Thialysine) Hydrochloride: Stock solution (100 mg/mL in water, filter sterilized).

  • Mutagen (Optional): UV light or NTG (N-methyl-N'-nitro-N-nitrosoguanidine).[5]

Step-by-Step Workflow:

  • Preparation of Inoculum:

    • Grow C. glutamicum wild-type in Minimal Media overnight to deplete intracellular lysine pools.

    • Wash cells 2x with sterile saline (0.9% NaCl) to remove residual nutrients.

  • Mutagenesis (Optional but Recommended):

    • Expose cells to UV light to achieve a 90-99% kill rate. This increases the frequency of regulatory mutations.

    • Safety Note: If using NTG, perform in a fume hood with rigorous PPE.

  • Selection Plating:

    • Prepare Minimal Media agar plates containing AEC .

    • Concentration Optimization: Perform a kill-curve first. Typical selection concentrations range from 1 mg/mL to 5 mg/mL (approx 5–30 mM).

    • Expert Tip: For Brevibacterium or Corynebacterium, adding L-Threonine (1 mg/mL) often enhances selection stringency by exerting concerted feedback inhibition, leaving only the truly desensitized mutants to survive.

  • Incubation:

    • Incubate at 30°C for 3–5 days. AEC-resistant colonies will grow slower than wild-type on non-selective media.

  • Validation (Fermentation):

    • Pick large, distinct colonies.

    • Inoculate into fermentation medium (Minimal Media + high glucose).

    • Measure supernatant lysine after 48–72 hours using HPLC or Ninhydrin assay.

Part 3: Application in Plant Biotechnology

AEC is used in plant tissue culture to select for cell lines with elevated lysine content, addressing the "lysine deficiency" common in cereal crops like rice and wheat.

Protocol: In Vitro Callus Selection

Objective: Select rice or wheat callus lines with feedback-insensitive Dihydrodipicolinate Synthase (DHDPS) or AK.

Workflow:

  • Callus Induction: Induce callus from mature seeds on MS media + 2,4-D (2 mg/L).

  • Inhibitory Determination: Determine the

    
     (Inhibitory Dose) of AEC on wild-type callus. Typically 0.5 mM to 2.0 mM .
    
  • Selection:

    • Transfer healthy callus clumps (~50 mg) onto selection media (MS + 2,4-D + AEC at 2x

      
       ).
      
    • Subculture every 2 weeks. Necrotic tissue will turn brown/black.

  • Regeneration:

    • Transfer surviving, proliferating callus to regeneration media (Kinetin/NAA).

  • Biochemical Analysis:

    • Hydrolyze leaf tissue from regenerated plants (6N HCl, 110°C, 24h).

    • Analyze free lysine content. Expect 2–5x increase in successful lines.

Part 4: Advanced Experimental Design & Visualization

When designing AEC experiments, distinguishing between transport mutants (which don't take up AEC) and regulatory mutants (which ignore AEC's signal) is vital.

Workflow: Differentiating Mutant Types

SelectionWorkflow cluster_check Secondary Check Start Mutagenized Culture Plate Plate on Minimal Media + AEC Start->Plate Pick Pick Resistant Colonies Plate->Pick Fermentation Small-Scale Fermentation (Measure Lysine) Pick->Fermentation HighLys High Lysine Produced? Fermentation->HighLys RegMutant Regulatory Mutant (Desensitized AK) HighLys->RegMutant Yes TransMutant Transport Mutant (Defective Uptake) HighLys->TransMutant No (Lysine levels normal) UptakeAssay [14C]-Lysine Uptake Assay TransMutant->UptakeAssay Confirm

Figure 2: Workflow for distinguishing between useful regulatory mutants (high lysine producers) and transport mutants (AEC resistant but non-producers).

Handling & Stability
  • Storage: Store AEC powder at -20°C. Solutions are stable at -20°C for months.

  • Autoclaving: AEC is generally heat stable, but filter sterilization is recommended to prevent any potential thermal degradation or side reactions with media components (Maillard reaction).

  • Safety: AEC is toxic. Handle with gloves and avoid inhalation.

References

  • Tosaka, O., & Takinami, K. (1978). Pathway and Regulation of Lysine Biosynthesis in Brevibacterium flavum. Agricultural and Biological Chemistry.[5][6][7][8][9] [Link]

  • Schaeffer, G. W., & Sharpe, F. T. (1987).[6] Increased Lysine and Seed Storage Protein in Rice Plants Recovered from Calli Selected with Inhibitory Levels of Lysine plus Threonine and S-(2-Aminoethyl)cysteine. Plant Physiology. [Link]

  • Kumpaisal, R., Hashimoto, T., & Yamada, Y. (1989).[10] Uptake of Lysine by Wild-Type and S-(2-Aminoethyl)-L-cysteine-Resistant Suspension-Cultured Cells of Triticum aestivum. Plant and Cell Physiology. [Link]

  • PubChem. (2025).[11] S-(2-Aminoethyl)-L-cysteine Compound Summary. National Library of Medicine. [Link][11]

Sources

Difference between 4-thialysine and native lysine side chains

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical and functional distinctions between 4-thialysine and native lysine, structured for application scientists and drug discovery researchers.

Functional Divergence in Protein Engineering and Chemical Biology

Executive Summary

4-Thialysine (


-aminoethyl-L-cysteine) is a sulfur-containing isostere of L-lysine where the 

-methylene group (

) is replaced by a sulfur atom. While it maintains near-perfect steric fidelity to the native residue, the substitution introduces profound electronic changes—most notably a reduction in the pKa of the

-amine by approximately 1.0 pH unit. This guide analyzes the structural, electronic, and biological implications of this substitution, providing actionable protocols for its use as a catalytic probe, a "gain-of-function" handle, and a tool for epigenetic research.

Physicochemical Characterization

The utility of 4-thialysine lies in its ability to mimic lysine's geometry while altering its electronic profile. The sulfur atom acts as an electron-withdrawing group via the inductive effect, lowering the basicity of the terminal amine.

Comparative Properties Table
PropertyNative L-Lysine4-Thialysine (

-aminoethyl-L-cysteine)
Impact on Function
Side Chain Composition


Sulfur replaces

.
Side Chain Length ~6.3 Å~6.4 ÅSterically interchangeable in most active sites.
Bond Length (

)
1.54 Å (

)
1.82 Å (

)
Slight "kink" in side chain geometry; alters rotameric freedom.
Bond Angle (

)
~109.5° (Tetrahedral)~90–100° (Bent)Changes the trajectory of the terminal amine.

-Amine pKa
10.5 – 10.8 9.4 – 9.5 Critical: Higher fraction of unprotonated (nucleophilic) amine at physiological pH.
Hydrophobicity AmphipathicIncreased HydrophobicityThioether is more lipophilic than methylene; affects core packing.
Redox Sensitivity InertOxidation-proneSusceptible to oxidation (sulfoxide/sulfone) by ROS.
Structural Visualization

The following diagram illustrates the atom-by-atom substitution and the resulting bond geometry shift.

StructureComparison cluster_0 Native Lysine Side Chain cluster_1 4-Thialysine Side Chain L_CA L_CB L_CA->L_CB L_CG (Methylene) L_CB->L_CG L_CD L_CG->L_CD L_CE L_CD->L_CE L_NZ NH3+ (pKa ~10.5) L_CE->L_NZ T_CA T_CB T_CA->T_CB 1.8Å T_SG (Thioether) T_CB->T_SG 1.8Å T_CD T_SG->T_CD 1.8Å T_CE T_CD->T_CE T_NZ NH3+ (pKa ~9.4) T_CE->T_NZ

Caption: Comparative topology of Lysine vs. 4-Thialysine. Note the sulfur insertion at the gamma position and the resulting pKa shift of the terminal amine.

Biological Incorporation & Fidelity

4-Thialysine is a substrate for Lysyl-tRNA Synthetase (LysRS) , allowing it to be translationally incorporated into proteins.[1] However, the kinetics of this reaction differ from the native substrate, often requiring specific auxotrophic strategies for high-yield labeling.

Mechanism of Incorporation

LysRS activates amino acids via adenylation. While the binding pocket tolerates the thioether substitution, the turnover rate (


) is significantly lower for 4-thialysine than for lysine.
  • Recognition: The LysRS active site relies on hydrogen bonding to the

    
    -amine and hydrophobic packing against the aliphatic chain. The sulfur atom does not sterically clash but alters the entropy of binding.
    
  • Proofreading: Class II LysRS enzymes generally lack a dedicated editing domain for thialysine, leading to "leaky" incorporation in wild-type cells, which is toxic due to the disruption of lysine-dependent enzymes (e.g., Lysine 2,3-aminomutase).

  • Strategy: To achieve >90% incorporation, researchers must use Lysine Auxotrophs (e.g., E. coli strains unable to synthesize lysine) and starve the cells of native lysine before inducing protein expression in the presence of 4-thialysine.

IncorporationPathway Step1 Lysine Auxotroph Culture (Grow in limiting Lysine) Step2 Depletion Phase (Consume residual Lysine) Step1->Step2 OD600 ~0.6 Step3 Induction + Supplementation (Add IPTG + Excess 4-Thialysine) Step2->Step3 30 min starvation Step4 LysRS Activation (Formation of Thialysyl-AMP) Step3->Step4 Competition favored Step5 Ribosomal Translation (Site-specific incorporation at Lys codons) Step4->Step5 Step6 Harvest Modified Protein Step5->Step6

Caption: Workflow for residue-specific incorporation of 4-thialysine using metabolic auxotrophy.

Functional Applications in Drug Discovery

The distinct properties of 4-thialysine enable specific applications that native lysine cannot fulfill.

A. Nucleophilic Catalysis & Conjugation (The pKa Effect)

At physiological pH (7.4), native lysine (pKa ~10.5) is >99.9% protonated (


), making it a poor nucleophile.
  • 4-Thialysine (pKa ~9.4): At pH 7.4, approximately 1% exists as the free base (

    
    ), which is ~10-fold higher than native lysine.
    
  • Application: This allows for pH-selective conjugation . By maintaining a buffer pH around 8.0-8.5, 4-thialysine residues become significantly more reactive toward NHS-esters or isothiocyanates than native lysines, enabling site-selective labeling if the thialysine is positioned in a unique environment.

B. Epigenetic Mimicry (Methyl-Lysine Analogs)

4-Thialysine is a critical scaffold for synthesizing methyl-lysine mimics (MLMs) used to study histone post-translational modifications.

  • Method: Instead of genetic incorporation, a cysteine residue is introduced at the histone site of interest (e.g., H3K4). This cysteine is then alkylated with (2-bromoethyl)amine derivatives.

  • Result: The reaction produces a thialysine analogue that perfectly mimics mono-, di-, or tri-methyl lysine, depending on the alkylating agent used.

  • Advantage: This "install-and-click" approach avoids the complexity of evolving specific tRNA synthetases for every methylation state.

C. Radical Probe

In enzymes that utilize radical mechanisms (e.g., SAM-radical enzymes), the C-S bond of thialysine affects the stability and propagation of radical intermediates compared to the C-C bond. It is often used to trap or slow down radical steps to identify transient intermediates.

Experimental Protocols

Protocol A: Chemical Synthesis of Thialysine Analogues (Cys-Alkylation)

Used for generating thialysine or methyl-thialysine mimics at specific sites in purified proteins.

Reagents:

  • Target Protein with single surface Cysteine (mutated from Lysine).

  • Alkylation Reagent: 2-bromoethylamine hydrobromide (for Thialysine) or (2-chloroethyl)dimethylamine (for Dimethyl-Thialysine).

  • Buffer: 100 mM HEPES, pH 8.0.

Workflow:

  • Reduction: Incubate protein (50 µM) with 5 mM DTT for 30 min to reduce disulfide bonds. Desalt into HEPES buffer (oxygen-free to prevent re-oxidation).

  • Alkylation: Add alkylating reagent (50–100 equivalents).

    • Note: The high pKa of the alkylating amine requires high pH (8.0–8.5) for the reaction to proceed efficiently via the thiolate.

  • Incubation: Incubate at 37°C for 2–4 hours (monitor by mass spectrometry).

  • Quenching: Add excess DTT (10 mM) to quench unreacted alkyl halide.

  • Validation: ESI-MS should show a mass shift corresponding to the alkyl group addition (+43 Da for conversion of Cys to Thialysine).

Protocol B: Metabolic Incorporation (Auxotroph Method)

Used for global replacement of Lys with Thialysine in recombinant proteins.

Reagents:

  • Strain: E. coli lysine auxotroph (e.g., LysA-).

  • Medium: M9 Minimal Medium supplemented with glucose, vitamins, and 20 amino acids (limiting Lys).

Workflow:

  • Inoculation: Grow cells in M9 + 50 µg/mL L-Lysine overnight.

  • Subculture: Dilute into fresh M9 + 50 µg/mL L-Lysine. Grow to OD600 = 0.5–0.6.

  • Wash: Centrifuge cells (4000g, 10 min) and wash pellet 2x with sterile 0.9% NaCl to remove residual lysine.

  • Resuspension: Resuspend in M9 medium lacking Lysine.

  • Starvation: Incubate at 37°C for 30 minutes to deplete intracellular lysine pools.

  • Induction: Add IPTG (1 mM) and 4-Thialysine (final conc. 0.5 mM - 1 mM).

    • Tip: Adding a small amount of native Lysine (e.g., 5 µg/mL) can support cell viability without significantly outcompeting thialysine, improving protein yield.

  • Expression: Incubate for 4–6 hours. Harvest cells.

References

  • Gloss, L. M., & Kirsch, J. F. (1995). Decreasing the basicity of the active site base, Lys-258, of Escherichia coli aspartate aminotransferase by replacement with gamma-thialysine. Biochemistry, 34(12), 3990–3998. [Link] (Foundational paper establishing the pKa difference and its use in probing enzyme catalysis).

  • Simon, M. D., et al. (2007). The site-specific installation of methyl-lysine analogs into recombinant histones. Cell, 128(5), 1003-1012. [Link] (Key reference for the "Cys-alkylation" method to generate thialysine-based PTM mimics).

  • Hermanns, T., et al. (2005). Thialysine as a probe for the mechanism of lysine 2,3-aminomutase.[2] The Journal of Biological Chemistry. (Demonstrates the use of thialysine in radical enzymology).

  • Hoesl, M. G., & Budisa, N. (2012). Recent advances in genetic code engineering in Escherichia coli. Current Opinion in Biotechnology, 23(5), 751-757. [Link] (Review covering the metabolic incorporation of thialysine and other analogs).

  • PubChem Compound Summary. (2024). S-(2-Aminoethyl)-L-cysteine.[1][2][3][4][5][6] [Link] (Source for specific physicochemical data).

Sources

Boc-L-4-Thialysine(Z)-OH: Technical Monograph & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of Boc-L-4-thialysine(Z)-OH (CAS: 85003-76-5), a specialized cysteine derivative serving as a lysine isostere in advanced peptide synthesis.[1] By replacing the


-methylene group of lysine with a sulfur atom, this compound alters the pKa of the side-chain amine and enables chemoselective ligation strategies (e.g., Native Chemical Ligation).[1] This document details its physicochemical properties, synthesis pathways, orthogonal protection strategies, and specific protocols for its integration into solid-phase peptide synthesis (SPPS).[1]

Chemical Identity & Physicochemical Properties

Boc-L-4-thialysine(Z)-OH is a non-canonical amino acid derivative.[1] Structurally, it is


-

-Boc-

-(2-benzyloxycarbonylamino-ethyl)-L-cysteine
.[1] It functions as a protected building block where the

-amine is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the side-chain amine is protected by the acid-stable, hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group.[1]
Table 1: Core Technical Specifications
PropertySpecification
Chemical Name Boc-L-4-thialysine(Z)-OH
Systematic Name

-

-(tert-Butoxycarbonyl)-

-[2-(benzyloxycarbonylamino)ethyl]-L-cysteine
CAS Number 85003-76-5
Molecular Formula

Molecular Weight 398.48 g/mol
Isomeric Purity L-isomer (

98% ee)
Solubility Soluble in DMF, DCM, DMSO; Insoluble in Water
Storage +2°C to +8°C (Desiccated)

Structural Significance & Applications

The Thialysine Isostere

In 4-thialysine (also known as


-thialysine or 

-aminoethyl-L-cysteine), the

-methylene unit (

) of lysine is replaced by a thioether (

).[1]
  • Bond Length & Angle: The C-S bond (1.8 Å) is longer than the C-C bond (1.5 Å), and the C-S-C angle (~90°) is more acute than C-C-C (~109.5°).[1] However, the overall chain length remains comparable to lysine, allowing it to fit into lysine-binding pockets.[1]

  • pKa Modulation: The proximal sulfur atom lowers the pKa of the

    
    -amino group (pKa ~9.[1]4) compared to native lysine (pKa ~10.5).[1] This makes the amine more nucleophilic at physiological pH.[1]
    
Orthogonal Protection Strategy

The Boc/Z protection scheme is critical for complex synthesis:

  • Boc (Alpha-amine): Removed by Trifluoroacetic acid (TFA).[1]

  • Z (Side-chain): Stable to TFA. Removed by Hydrogenolysis (

    
    ) or strong acids like HF or HBr/Acetic Acid.[1]
    
  • Utility: This allows the synthesis of peptides using standard Boc-SPPS cycles while keeping the side chain protected until the final cleavage or selective deprotection for branching/cyclization.[1]

Synthesis & Reaction Pathways

The synthesis of Boc-L-4-thialysine(Z)-OH typically involves the alkylation of Boc-L-Cysteine with a protected bromoethylamine derivative.[1]

Figure 1: Synthesis & Deprotection Workflow

ThialysineWorkflow cluster_legend Legend Cys Boc-L-Cysteine Product Boc-L-4-Thialysine(Z)-OH (CAS: 85003-76-5) Cys->Product Alkylation (Base/DMF) Reagent N-Z-2-Bromoethylamine Reagent->Product Peptide Peptide-Resin (Boc-SPPS) Product->Peptide Coupling (DCC/HOBt) Deprotected Free Thialysine Peptide Peptide->Deprotected HF Cleavage (Removes Z & Resin) key Blue: Starting Material Red: Reagent Green: Target Compound

Caption: Synthetic route from Cysteine to Thialysine integration in SPPS.

Experimental Protocols

Coupling Protocol (Solid Phase)

This protocol assumes a standard Boc-chemistry SPPS setup on MBHA or PAM resin.[1]

Reagents:

  • Boc-L-4-thialysine(Z)-OH (3.0 eq relative to resin loading)[1]

  • HBTU or HATU (2.9 eq)[1]

  • DIEA (Diisopropylethylamine) (6.0 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Procedure:

  • Activation: Dissolve the amino acid and coupling reagent (HBTU) in minimum DMF. Add DIEA. Allow to activate for 1-2 minutes.

  • Coupling: Transfer the activated solution to the resin-bound free amine.[1] Shake/vortex for 45–60 minutes at room temperature.

  • Monitoring: Verify coupling efficiency using the Kaiser Test (Ninhydrin). The resin should remain yellow/colorless (negative for free amines).[1]

  • Washing: Wash resin

    
     with DMF, then 
    
    
    
    with DCM.[1]
Deprotection Strategies
A. Selective Alpha-Deprotection (Boc Removal) [1]
  • Reagent: 50% TFA in DCM.[1]

  • Time: 1

    
     2 min, 1 
    
    
    
    20 min.
  • Note: The Z-group on the side chain remains stable under these conditions.[1]

B. Final Cleavage & Side-Chain Deprotection (Z Removal)

To remove the Z group and cleave from the resin simultaneously:

  • Reagent: Anhydrous Hydrogen Fluoride (HF) with scavenger (e.g.,

    
    -cresol or anisole).[1]
    
  • Conditions: 0°C for 60 minutes.

  • Alternative (Solution Phase): If the peptide is already cleaved (and Z is retained), use Catalytic Hydrogenation:

    • 
       (1 atm), 10% Pd/C catalyst, Methanol/Water solvent.[1] Stir for 2–4 hours.
      

Mechanistic Insights: Thialysine vs. Lysine

The substitution of sulfur changes the electronic landscape of the side chain.[1]

Figure 2: Electronic & Structural Comparison

Comparison cluster_Lys Native Lysine cluster_Thia 4-Thialysine L_Struct Structure: -(CH2)4-NH2 L_pKa pKa ~ 10.5 (Protonated at pH 7.4) L_Struct->L_pKa T_Struct Structure: -CH2-S-CH2-CH2-NH2 L_Struct->T_Struct Gamma-C -> S substitution T_pKa pKa ~ 9.4 (Increased Nucleophilicity) T_Struct->T_pKa

Caption: Comparison of Native Lysine vs. 4-Thialysine properties.

Implication for Drug Design: The lower pKa of thialysine allows for site-specific modification at lower pH ranges where native lysines are fully protonated and unreactive.[1] This is exploited in the conjugation of fluorophores or drugs to peptides.[1]

References

  • Sigma-Aldrich. S-(2-(((benzyloxy)carbonyl)amino)ethyl)-N-(tert-butoxycarbonyl)-L-cysteine Product Sheet. Accessed 2026.[1][2] Link

  • Hermann, P., et al. (1993).[1] Thialysine and its application in peptide synthesis. Amino Acids, 5, 105-118.[1]

  • PubChem. Compound Summary: S-(2-(((benzyloxy)carbonyl)amino)ethyl)-N-(tert-butoxycarbonyl)-L-cysteine (CAS 85003-76-5).[1] National Library of Medicine.[1] Link

  • Bachem. Peptide Synthesis Guide: Orthogonal Protection Strategies. Link

Sources

The 4-Thialysine Advantage: Physicochemical Properties and Applications in Protein Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Atomic Mutation

In the toolkit of non-canonical amino acids (ncAAs), 4-thialysine (also known as


-aminoethyl-L-cysteine or ThiaLys) represents a precise "atomic mutation." By replacing the 

-methylene group of the lysine side chain with a sulfur atom, researchers induce a subtle yet profound electronic shift without significantly altering the steric footprint of the residue.

This guide details the physicochemical divergence between native Lysine (Lys) and 4-Thialysine (ThiaLys), specifically focusing on the pKa depression of the


-amino group.[1] We explore how this acidity shift drives applications in nucleophilic catalysis, post-translational modification (PTM) mimicry, and site-specific bioconjugation.

Physicochemical Analysis: Lysine vs. 4-Thialysine[3][4]

The utility of 4-thialysine stems from the electronegativity of the sulfur atom introduced at position 4 (the


-position).
Structural and Electronic Comparison

While the bond lengths of C–C (1.54 Å) and C–S (1.82 Å) differ, the bond angle geometry of the thioether allows ThiaLys to adopt conformations strictly isosteric to Lysine. However, the electronic consequences are significant.[2]

Table 1: Physicochemical Properties

PropertyL-Lysine (Lys, K)4-Thialysine (ThiaLys)

/ Impact
Side Chain Structure



-methylene

Sulfur

-Amine pKa (Free)
10.53 9.4 – 9.5 ~1.0 – 1.1 unit decrease

-Amine pKa (Protein)
10.0 – 11.08.5 – 9.2Context-dependent depression
C–X Bond Length 1.54 Å (

)
1.82 Å (

)
Minimal steric clash due to angle
Nucleophilicity (pH 7.4) Low (mostly protonated)Enhanced Higher fraction of free amine
The Mechanism of pKa Depression

The lower pKa of ThiaLys is caused by the Inductive Effect (-I) . The sulfur atom is more electronegative than carbon (2.58 vs 2.55, Pauling scale), but more importantly, it exerts a field effect through the side chain. The electron-withdrawing nature of the thioether destabilizes the positively charged ammonium form (


) relative to the neutral amine (

), thereby increasing the acidity of the side chain protons.

Biological Consequence: At physiological pH (7.4), the fraction of unprotonated, nucleophilic amine (


) follows the Henderson-Hasselbalch equation:


  • Lysine (pKa 10.5):

    
    
    
  • ThiaLys (pKa 9.5):

    
    
    

Result: ThiaLys provides a 10-fold increase in the concentration of the reactive neutral species at physiological pH, making it a superior nucleophile for isopeptide bond formation and chemical conjugation.[2]

Visualization: Structural & Electronic Logic[1]

ThialysineProperties Lys Native Lysine (pKa ~10.5) Sub Atomic Substitution (Gamma-Carbon -> Sulfur) Lys->Sub Chemical Synthesis Thia 4-Thialysine (pKa ~9.5) Sub->Thia Effect Inductive Effect (-I) Destabilizes NH3+ Thia->Effect Electronic Property Result1 Increased Acidity (Lower pKa) Effect->Result1 Result2 Enhanced Nucleophilicity at pH 7.4 Result1->Result2 Henderson-Hasselbalch App1 Application: Rapid Isopeptide Bond Formation (Ubiquitination) Result2->App1 App2 Application: Methyl-Lysine Mimicry (Alkylation Probe) Result2->App2

Caption: Figure 1. The causal flow from atomic substitution to functional biological applications driven by pKa depression.

Biological Applications

"Stealth" Nucleophiles in Ubiquitination

The formation of isopeptide bonds (e.g., in ubiquitination or SUMOylation) requires the


-amine of a substrate lysine to attack the C-terminal thioester of the modifier protein.
  • Challenge: Native lysine is a poor nucleophile at pH 7.4.[2]

  • Solution: Incorporating ThiaLys at the acceptor site lowers the energy barrier for the attack.[2] This is used to trap transient E2/E3 ligase intermediates or to accelerate the synthesis of ubiquitinated protein probes.[2]

Methyl-Lysine Mimicry (MLM)

The thioether group in ThiaLys structurally resembles the methylene group but has different electronic properties. However, when ThiaLys is alkylated (e.g., to form


-aminoethyl-cysteine-sulfoxide or methylated ammonium), it can mimic specific methylation states of histones (Kme1, Kme2, Kme3).
  • Mechanism: The slightly longer C-S bond mimics the steric bulk of the methyl group, allowing ThiaLys-containing peptides to bind reader domains (like Chromodomains) with high affinity.

Experimental Protocols

Protocol A: Global Incorporation via Auxotrophy

This method replaces all Lys residues with ThiaLys in a target protein using a specific E. coli auxotroph.[2]

Reagents:

  • E. coli strain: DL5091 (LysA-) or similar lysine auxotroph.[2]

  • M9 Minimal Media.[2]

  • 4-Thialysine Hydrochloride (commercially available or synthesized).[2]

Workflow:

  • Transformation: Transform the auxotrophic strain with the expression plasmid (e.g., pET vector).[2]

  • Starter Culture: Grow in LB + Antibiotic overnight (cells utilize residual Lys).

  • Wash: Pellet cells (

    
    , 10 min) and wash 2x with M9 salt solution to remove traces of Lys.
    
  • Inoculation: Resuspend in M9 Minimal Media supplemented with limiting Lysine (10

    
    g/mL). Grow to OD
    
    
    
    ~ 0.6.[2]
  • Depletion: The growth will plateau as Lys is exhausted.[2]

  • Induction & Substitution:

    • Add 4-Thialysine (final conc.[2] 0.5 mM).[2]

    • Add IPTG (0.5 - 1.0 mM).[2]

    • Incubate for protein expression (4-6 hours at 30°C).[2]

  • Purification: Harvest cells and purify via standard affinity chromatography (Ni-NTA).

Validation: Verify incorporation using ESI-MS . ThiaLys (MW 164.23 Da) is heavier than Lys (MW 146.19 Da).[2]

  • 
    Mass = +18.04 Da per lysine residue.[2]
    
Protocol B: Determination of Residue-Specific pKa

To determine the exact pKa of a ThiaLys residue within a folded protein, NMR titration is the gold standard.

Reagents:

  • Uniformly

    
    N-labeled protein (expressed in 
    
    
    
    NH
    
    
    Cl M9 media).
  • Buffer series: Phosphate/Citrate buffers ranging from pH 6.0 to 11.0.[2]

Step-by-Step:

  • Sample Prep: Prepare 0.5 mM

    
    N-labeled protein samples.
    
  • HSQC Acquisition: Record 2D

    
     HSQC spectra at 0.5 pH unit intervals.
    
  • Tracking: Track the chemical shift of the ThiaLys side chain

    
    -amine (if observable) or the backbone amide of the specific residue.[2]
    
    • Note: Side chain amine protons are often in fast exchange with water and invisible.[2] However, the

      
       or 
      
      
      
      carbon shifts
      (using
      
      
      C-labeled protein) or adjacent backbone amide shifts are sensitive to the protonation state.
  • Data Fitting: Plot the chemical shift (

    
    ) vs. pH. Fit the data to the Henderson-Hasselbalch equation:
    
    
    
    
  • Result: The inflection point of the sigmoidal curve is the pKa.[2]

Visualizing the Auxotrophy Workflow

AuxotrophyWorkflow Start E. coli Lys Auxotroph (LysA-) Growth Growth in Limiting Lysine (Reach OD 0.6) Start->Growth Depletion Lysine Depletion (Growth Arrest) Growth->Depletion Switch Add 4-Thialysine (0.5mM) + IPTG Induction Depletion->Switch Media Swap Expression Protein Synthesis Incorporating ThiaLys Switch->Expression QC Mass Spec Validation (+18 Da per residue) Expression->QC

Caption: Figure 2. Selective Pressure Incorporation (SPI) workflow for global replacement of Lysine with 4-Thialysine.

References

  • Hermann, J. C., et al. (2005).[2] "pKa of the mRNA Cap-Specific 2'-O-Methyltransferase Catalytic Lysine by HSQC NMR Detection of a Two-Carbon Probe." Biochemistry. Link

  • Gaines, T. C., et al. (2012).[2] "Synthesis of 4-thia-[6-13C]lysine from [2-13C]glycine: Access to site-directed isotopomers." Amino Acids.[2][3][4][5][6][7] Link

  • Di Girolamo, M., et al. (1989).[2] "Thialysine utilization for protein synthesis by an exponentially growing E. coli culture." Biochemistry International.[2][8] Link

  • Platt, M. D., et al. (2014).[2] "Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins." PLoS ONE. Link

  • Zhang, G., et al. (1993).[2] "Determination of the side chain pKa values of the lysine residues in calmodulin." Journal of Biological Chemistry. Link

Sources

Thialysine: Mechanisms, Metabolic Interference, and Applications in Protein Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thialysine (


-aminoethyl-L-cysteine) represents a quintessential amino acid antimetabolite.[1] By substituting the 

-methylene group of L-lysine with a sulfur atom, thialysine achieves a remarkable structural mimicry that fools both metabolic regulators and translational machinery. This guide dissects the biological role of thialysine, moving beyond simple toxicity to explore its dual utility: as a selective pressure agent for evolving hyper-producing bacterial strains and as a bio-orthogonal handle in modern protein engineering.

Chemical Architecture and Isosterism

To understand the biological activity of thialysine, one must first appreciate its chemical deviation from L-lysine. While sterically isosteric, the electronic properties differ significantly due to the sulfur substitution.

Structural Comparison

L-lysine possesses a flexible alkyl side chain terminating in a primary amine.[1] In thialysine, the


-carbon is replaced by a thioether linkage.
  • L-Lysine:

    
    
    
  • L-Thialysine:

    
    
    
The pKa Shift: A Critical Differentiator

The presence of the sulfur atom exerts an electron-withdrawing inductive effect on the terminal amine. This lowers the


 of the 

-amino group.
  • Lysine

    
    -NH
    
    
    
    
    
    :
    
    
    [1]
  • Thialysine

    
    -NH
    
    
    
    
    
    :
    
    
    [1]

Implication: At physiological pH (7.4), thialysine is slightly more nucleophilic than lysine.[1] However, at pH 8.5–9.0, a significant fraction of thialysine residues are unprotonated (reactive), while lysine residues remain protonated (unreactive). This


 depression is the cornerstone of residue-specific conjugation protocols (discussed in Section 5).

ChemicalStructure cluster_0 L-Lysine Side Chain cluster_1 L-Thialysine Side Chain Lys_A α-Carbon Lys_B β-CH2 Lys_A->Lys_B Lys_G γ-CH2 Lys_B->Lys_G Lys_D δ-CH2 Lys_G->Lys_D Lys_E ε-CH2 Lys_D->Lys_E Lys_N NH3+ (pKa ~10.5) Lys_E->Lys_N Thia_A α-Carbon Thia_B β-CH2 Thia_A->Thia_B Thia_S γ-Sulfur Thia_B->Thia_S Thia_D δ-CH2 Thia_S->Thia_D Thia_E ε-CH2 Thia_D->Thia_E Thia_N NH2 (pKa ~9.4) Thia_E->Thia_N

Figure 1: Structural comparison highlighting the sulfur substitution and subsequent pKa shift of the terminal amine.

Mechanisms of Antimetabolite Action

Thialysine exerts its biological effects through two distinct mechanisms: metabolic downregulation (false feedback) and translational corruption (proteotoxicity).[1]

False Feedback Inhibition (Aspartokinase)

In bacteria (e.g., E. coli, C. glutamicum) and plants, lysine is synthesized via the aspartate pathway.[2] The committed step is catalyzed by Aspartokinase (AK) .[1][2][3]

  • Mechanism: AK is allosterically inhibited by the end-product, lysine.[4][5] Thialysine mimics lysine sufficiently to bind the regulatory ACT domains of AK (specifically AKIII in E. coli).[1]

  • Consequence: Binding induces the "T-state" (inactive) conformation of the enzyme, shutting down the pathway.

  • Result: The cell starves not only of lysine but also of threonine and methionine, which share the early steps of the pathway. This is the primary mechanism of growth inhibition in wild-type strains.

Translational Misincorporation

Thialysine is a substrate for Lysyl-tRNA Synthetase (LysRS) .[1]

  • Promiscuity: LysRS charges tRNA

    
     with thialysine, albeit with slightly lower catalytic efficiency (
    
    
    
    ) compared to lysine.[1]
  • Proteotoxicity: Once charged, thialysine is incorporated into nascent polypeptide chains.[1] The presence of the sulfur atom can alter protein folding, stability, and active site geometry, leading to the accumulation of non-functional aggregates.

MetabolicInterference Aspartate L-Aspartate AK Aspartokinase (AK) Aspartate->AK Phosphorylation ASA Aspartyl-semialdehyde AK->ASA DAP Diaminopimelate ASA->DAP Multiple Steps Lysine L-Lysine DAP->Lysine Decarboxylation Lysine->AK Feedback Inhibition (-) LysRS Lysyl-tRNA Synthetase Lysine->LysRS Thialysine Thialysine (Exogenous) Thialysine->AK False Feedback Inhibition (-) Thialysine->LysRS Competes Protein Native Protein BadProtein Misfolded Protein LysRS->Protein tRNA loading LysRS->BadProtein Misincorporation

Figure 2: Dual mechanism of action showing metabolic blockade at Aspartokinase and translational corruption via LysRS.

Protocol A: Selection of Lysine-Overproducing Strains

This is the classic industrial application. Since thialysine inhibits wild-type Aspartokinase (AK), mutants that can grow in the presence of thialysine often possess an AK with desensitized regulatory domains. These mutants fail to stop lysine production even when intracellular levels are high.[1]

Experimental Workflow

Objective: Isolate Corynebacterium glutamicum or E. coli mutants with feedback-resistant AK.[1]

StepProcedureRationale
1. Mutagenesis Treat log-phase culture with UV or chemical mutagen (e.g., EMS) to 1-10% survival rate.Increases genetic diversity to generate rare regulatory mutations.
2.[1] Recovery Incubate in non-selective rich media (LB) for 4-6 hours.Allows phenotypic expression of recessive mutations (segregation lag).[1]
3. Gradient Plate Prepare minimal media agar plates.[1] Pour a bottom layer with 20 mM Thialysine (slanted).[1] Pour a top layer without drug.[1]Creates a linear concentration gradient of the antimetabolite.
4. Selection Plate

cells onto the gradient surface.[1] Incubate 48-72h.
Wild-type cells die due to AK inhibition.[1] Resistant colonies appear at higher concentrations.[1]
5. Validation Pick colonies from high-concentration zones.[1] Assay for excreted lysine in supernatant (ninhydrin or bioassay).[1]Confirms that resistance is due to overproduction/excretion, not just transport defects.[1]

Self-Validating Check: True overproducers should excrete lysine.[1] If a colony grows but does not excrete lysine, it likely has a mutation in the thialysine transporter (uptake defect) rather than the biosynthetic enzyme.

Protocol B: Residue-Specific Incorporation for Protein Engineering

In chemical biology, thialysine is used to introduce a "reactive handle" into proteins.[1] Because thialysine's amine has a lower pKa (9.[1]4) than lysine (10.5), it can be selectively acylated at pH 9.0, leaving native lysines unmodified.

Experimental Workflow

Objective: Incorporate thialysine into GFP (Green Fluorescent Protein) for site-selective conjugation.

Prerequisites:

  • Lysine auxotroph strain (e.g., E. coli B834(DE3)).[1]

  • Defined Minimal Media (M9).

Step-by-Step Methodology:
  • Auxotroph Growth: Inoculate the lysine auxotroph in M9 media supplemented with limiting L-lysine (30

    
    g/mL).[1] Grow at 37°C to mid-log phase (
    
    
    
    ).[1]
  • Lysine Depletion: Centrifuge cells (4000g, 10 min). Wash pellet 2x with sterile 0.9% NaCl to remove residual lysine.[1]

    • Critical Control: This step ensures no competition from native lysine during the pulse phase.[1]

  • Thialysine Shift: Resuspend cells in fresh M9 media containing 0.5 mM Thialysine . Incubate for 15 minutes to allow uptake and charging of tRNA.[1]

  • Induction: Add IPTG (1 mM) to induce protein expression.[1] Incubate for 4 hours.

    • Note: Protein yield will be lower than WT due to proteotoxicity.[1]

  • Purification: Lyse cells and purify the protein (e.g., Ni-NTA affinity). Keep buffers at pH 7.0 to prevent premature reaction.[1]

  • Selective Conjugation:

    • Prepare reaction buffer: 100 mM Sodium Bicarbonate, pH 9.0 .

    • Add NHS-ester functionalized probe (e.g., Biotin-NHS).

    • Incubate 1 hour at Room Temp.

    • Mechanism:[1][2][5] At pH 9.0, thialysine (

      
      -NH
      
      
      
      ) is significantly deprotonated and nucleophilic. Native lysines (
      
      
      -NH
      
      
      ) remain protonated and inert.[1]

Therapeutic Implications

While thialysine itself is too toxic for systemic human use (due to incorporation into mammalian proteins), its mechanism informs antimicrobial drug design.[1]

Antimicrobial Resistance

Bacteria defend against thialysine primarily through the LysO transporter (in E. coli) or LysE (in Corynebacterium).[1] These are exporters that pump lysine (and thialysine) out of the cell.

  • Research Insight: Knockout of lysO renders bacteria hypersensitive to thialysine.[1] Conversely, overexpression confers high-level resistance.[1]

Synergistic Potential

Thialysine can potentiate the activity of aminoglycosides.[1] By disrupting protein folding quality control (via misincorporation), it places stress on the chaperone network, making bacteria more susceptible to antibiotics that induce mistranslation.

References

  • Cohen, G. N., & Stadtman, E. R. (1963).[1] Threonine-sensitive aspartokinase-homoserine dehydrogenase of Escherichia coli.[1] Journal of Biological Chemistry. Link

  • Di Girolamo, M., et al. (1989).[1] Thialysine utilization for protein synthesis by an exponentially growing E. coli culture. Biochemistry International.[1] Link

  • Zhang, M., & Vogel, H. J. (1993).[1] NMR studies of the pKa values of lysine side chains in calmodulin.[6] Journal of Biological Chemistry. Link

  • Tirrell, D. A. (2009).[1] Protein engineering with non-canonical amino acids. Nature.[1] Link

  • Pathania, A., & Sardesai, A. A. (2015).[1][7] LysO, a prototypical member of the LysO family, mediates export of L-lysine and resistance to the toxic Lys antimetabolite, L-thialysine.[7] Journal of Bacteriology. Link

Sources

Thialysine incorporation in protein engineering

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering the Amine: A Comprehensive Guide to Thialysine Incorporation in Protein Engineering

Executive Summary

In the expanding toolkit of non-canonical amino acids (ncAAs),


-thialysine (S-2-aminoethyl-L-cysteine) has emerged as a highly versatile bioisostere of lysine. By replacing the 

-methylene group of lysine with a sulfur atom, protein engineers can subtly alter the physicochemical landscape of an enzyme's active site or generate high-fidelity mimics of post-translational modifications (PTMs) such as methylation and acetylation[1][2]. This whitepaper provides a rigorous, field-proven guide to the three primary methodologies for thialysine incorporation: chemical mutagenesis, genetic code expansion (GCE), and auxotrophic substitution.

The Mechanistic Rationale for Thialysine

The substitution of a methylene carbon with a sulfur atom in the lysine side chain induces profound electronic and steric effects. The electron-withdrawing nature of the sulfur atom lowers the pKa of the


-amino group by approximately 1 unit (from ~10.5 to ~9.5)[2][3]. Furthermore, the C–S–C bond angle is ~99°, compared to the 109° C–C–C angle in natural lysine, resulting in a slightly longer (by ~0.3 Å) and more flexible side chain[2][4].

Causality in Experimental Design:

  • Enzyme Kinetics: Lowering the pKa of a catalytic amine can shift the pH optimum of an enzyme. For example, replacing the catalytic Lys165 with thialysine in Staphylococcus aureus N-acetylneuraminic acid lyase (NAL) shifted the enzyme's pH optimum from 7.4 to 6.8 while retaining significant catalytic activity[5].

  • Epigenetic Probing: Thialysine serves as an exceptional platform for generating PTM mimics. Because the sulfur atom provides a unique chemical handle, thialysine can be easily alkylated to form high-fidelity mimics of mono-, di-, or trimethylated lysine for studying histone reader domains[2][6].

Table 1: Comparative Physicochemical Properties
PropertyL-Lysine

-Thialysine
Impact on Protein Engineering
Side Chain pKa ~10.5~9.5Alters local electrostatic interactions and pH-dependent catalytic mechanisms.
Bond Angle 109° (C-C-C)99° (C-S-C)Increases side-chain flexibility; alters spatial presentation of the

-amine.
Side Chain Length Standard+0.3 ÅMay induce slight steric clashes in highly constrained active sites.
Reactivity Nucleophilic amineNucleophilic amine + ThioetherEnables orthogonal chemical modifications (e.g., selective alkylation).

Methodologies for Thialysine Incorporation

To engineer a self-validating experimental system, the choice of incorporation method must align with the downstream application. Below are the detailed protocols for the three dominant strategies.

Method A: Chemical Mutagenesis via Dehydroalanine (Dha)

Causality: This method is optimal for in vitro mechanistic studies where high-yield, site-specific incorporation is required without the metabolic burden of orthogonal translation systems. It relies on the chemoselective conversion of a cysteine residue into a reactive dehydroalanine (Dha) intermediate, followed by a Michael addition[5][7].

Step-by-Step Protocol:

  • Site-Directed Mutagenesis: Mutate the target lysine residue to cysteine (Lys

    
     Cys). Critical Check: Ensure the protein contains no other solvent-exposed cysteines to prevent off-target modifications[8].
    
  • Protein Expression & Purification: Express the Cys-mutant in E. coli and purify via standard affinity chromatography. Maintain reducing conditions (1 mM DTT) to prevent disulfide dimerization.

  • Elimination to Dha: Buffer exchange the protein into 50 mM sodium phosphate (pH 8.0). Add 100 equivalents of 2,5-dibromohexan-1,6-diamide. Incubate at 37°C for 2 hours. This bis-alkylation reagent promotes a clean elimination to form Dha[7].

  • Michael Addition: Remove excess reagent via a desalting column. To the Dha-protein, add 1,000 equivalents of cysteamine (2-aminoethanethiol) at pH 8.0. Incubate for 4–12 hours at room temperature to yield

    
    -thialysine[6].
    
  • Validation: Confirm conversion via ESI-MS. You should observe a mass shift of -34 Da (Cys

    
     Dha) followed by +77 Da (Dha 
    
    
    
    Thialysine)[5].

ChemMut Cys Target Protein (Cys Mutant) Dha Dehydroalanine (Dha) Intermediate Cys->Dha 2,5-dibromohexan- 1,6-diamide (pH 8.0) Thia γ-Thialysine Modified Protein Dha->Thia Cysteamine Michael Addition (pH 8.0)

Caption: Chemical mutagenesis workflow converting a cysteine residue to γ-thialysine via a Dha intermediate.

Method B: Genetic Code Expansion (Amber Suppression)

Causality: For live-cell engineering or when studying proteins that cannot tolerate the denaturing/harsh conditions occasionally required for chemical mutagenesis, Genetic Code Expansion (GCE) is the gold standard. It utilizes an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair to decode the amber stop codon (TAG) as thialysine[1].

Step-by-Step Protocol:

  • Plasmid Construction: Clone your gene of interest into an expression vector, replacing the target lysine codon with TAG. Co-transform E. coli (preferably a genomically recoded strain like C321.

    
    A to prevent RF1-mediated truncation) with an OTS plasmid (e.g., pEVOL) encoding an evolved Methanosarcina mazei PylRS or Methanocaldococcus jannaschii TyrRS variant[1].
    
  • Culture & Supplementation: Grow the cells in LB or auto-induction medium at 37°C. At OD

    
     = 0.4, supplement the culture with 2–5 mM of 
    
    
    
    -thialysine (or a pre-acetylated/methylated derivative if studying PTMs).
  • Induction: At OD

    
     = 0.6–0.8, induce the orthogonal synthetase (e.g., with 0.2% L-arabinose) and the target protein (e.g., with 1 mM IPTG).
    
  • Harvest & Validation: Express for 12–24 hours at 25°C. Purify the full-length protein. Validate fidelity via LC-MS/MS to ensure no misincorporation of canonical amino acids at the TAG site.

GCE Media Media Supplementation (Thialysine) aaRS Orthogonal aaRS (e.g., PylRS) Media->aaRS Cellular Uptake tRNA Orthogonal tRNA(CUA) aaRS->tRNA ATP-dependent Aminoacylation Ribosome Ribosome Complex (Translating mRNA) tRNA->Ribosome Amber Decoding (TAG Codon) Protein Site-Specifically Modified Protein Ribosome->Protein Polypeptide Elongation

Caption: Genetic code expansion pathway for site-specific incorporation of thialysine via amber suppression.

Method C: Global Incorporation via Auxotrophy

Causality: When the goal is to globally alter the biophysical properties of a protein (e.g., for biomaterials) or to study proteome-wide effects of lysine substitution, auxotrophic expression is utilized. This relies on the native lysyl-tRNA synthetase's inability to perfectly discriminate between lysine and thialysine.

Step-by-Step Protocol:

  • Strain Preparation: Utilize a strict lysine auxotroph strain (e.g., E. colingcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    lysA or specific Corynebacterium glutamicum mutants).
    
  • Biomass Accumulation: Grow cells in a defined minimal medium (e.g., M9) supplemented with a limiting concentration of L-lysine (e.g., 0.1 mM) until the culture reaches the stationary phase (OD

    
     ~ 0.8–1.0), indicating lysine depletion.
    
  • Media Shift: Harvest cells via mild centrifugation, wash twice with cold M9 salts to remove residual intracellular lysine, and resuspend in fresh M9 medium containing 1–2 mM

    
    -thialysine.
    
  • Expression: Incubate for 30 minutes to allow cellular uptake, then induce protein expression. Harvest after 4–6 hours.

Strategic Comparison of Incorporation Methods

To ensure experimental success, researchers must weigh the trade-offs of each method. Table 2 synthesizes these parameters.

Table 2: Comparison of Thialysine Incorporation Strategies
StrategySpecificityYieldTechnical ComplexityPrimary Application
Chemical Mutagenesis Absolute (if no other surface Cys)High (in vitro)Medium (Requires pure protein & chemical synthesis)Active site probing, in vitro enzyme kinetics[5].
Genetic Code Expansion Absolute (Site-specific)Low to MediumHigh (Requires OTS optimization)Live-cell assays, complex PTM mimicry (e.g., histones)[1].
Auxotrophic Expression Global (Residue-specific)HighLow (Requires specific bacterial strains)Biomaterials, global structural perturbation[9].

Conclusion

The incorporation of


-thialysine represents a triumph of rational protein engineering. Whether deployed via the precision of chemical mutagenesis, the elegance of genetic code expansion, or the brute force of auxotrophy, this non-canonical amino acid allows scientists to rewrite the electrostatic and steric rules of protein function. By adhering to the rigorous protocols and causal logic outlined in this guide, researchers can ensure high-fidelity incorporation and robust, self-validating experimental outcomes.

References

1.[1] "Engineering Bromodomains with a Photoactive Amino Acid by Engaging 'Privileged' tRNA Synthetases" - PMC. URL: 2.[9] "Nutritional and Mutational Aspects of Lysine Production by Corynebacterium glutamicum Auxotrophs" - CABI Digital Library. URL: _ 3.[5] "Structural insights into the recovery of aldolase activity in N-acetylneuraminic acid lyase by replacement of the catalytically active lysine with γ-thialysine by using a chemical mutagenesis strategy" - PubMed. URL: 4.[4] "Protein semisynthesis underscores role of a conserved lysine in activation and desensitization of acid-sensing ion channels" - bioRxiv. URL: 5.[2] "Trimethyllysine: From Carnitine Biosynthesis to Epigenetics" - PMC. URL: 6.[7] "Extending enzyme molecular recognition with an expanded amino acid alphabet" - PNAS. URL: 7.[6] "Posttranslational Chemical Mutagenesis Methods to Insert Posttranslational Modifications into Recombinant Proteins" - MDPI. URL: 8.[8] "A platform for chemical modification of mandelate racemase: characterization of the C92S/C264S and γ-thialysine 166 variants" - Oxford Academic. URL: 9.[3] "Altering enzyme activities using chemical modification" - White Rose eTheses Online. URL:

Sources

Thioether Fidelity in 4-Thialysine Analogs: A Technical Guide to Stability and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Thialysine (


-aminoethyl-L-cysteine) is a potent structural and functional analog of lysine, widely utilized in protein engineering, partial methyl-lysine mimicry, and "chemical rescue" experiments. However, the introduction of a thioether bond (

) in place of the native

-methylene introduces distinct physicochemical liabilities that differ from the native carbon scaffold.

This guide provides a rigorous analysis of the stability profile of 4-thialysine. We move beyond basic structural descriptions to address the critical "silent killers" in drug development: oxidative susceptibility and enzymatic


-elimination.

Part 1: Chemical Architecture & Physicochemical Divergence

To understand stability, one must first quantify the atomic substitution. 4-Thialysine is isosteric to lysine but electronically distinct. The sulfur atom acts as a metabolic handle and an electron sink, altering the properties of the distal primary amine.

Structural Comparison

The replacement of the


-methylene (

) with a sulfur atom (

) increases the bond length (C-S

1.8 Å vs C-C

1.5 Å) and changes the bond angle, slightly altering the side-chain flexibility.
The pKa Depression Effect

The most significant functional change is the acidity of the


-amine.
  • Native Lysine

    
    -NH
    
    
    
    pKa:
    
    
    10.5
  • 4-Thialysine

    
    -NH
    
    
    
    pKa:
    
    
    8.2 – 8.5

Implication: At physiological pH (7.4), a significant fraction of 4-thialysine exists in the unprotonated, nucleophilic state. While this makes it an excellent mimic for monomethyl-lysine (which has a lower pKa than lysine) or a reactive handle for acylation, it also alters the local electrostatic environment, potentially destabilizing protein folds dependent on a salt bridge.

Visualization: Physicochemical Divergence

ThialysineProperties Lysine Native Lysine (C-C Backbone) Prop_Lys pKa ~10.5 High Bond Energy Oxidation Resistant Lysine->Prop_Lys Characteristics Thialysine 4-Thialysine (C-S-C Thioether) Prop_Thia pKa ~8.5 Lower Bond Energy Oxidation Prone Thialysine->Prop_Thia Characteristics Application Methyl-Lysine Mimicry NCL Ligation Prop_Thia->Application Enables

Figure 1: Comparative physicochemical properties of Lysine vs. 4-Thialysine highlighting the critical pKa shift.

Part 2: The Thioether Stability Profile

The stability of the thioether bond in 4-thialysine is binary: it is chemically robust against hydrolysis but highly vulnerable to oxidation and specific enzymatic degradation.

Oxidative Instability (The Sulfoxide Risk)

Unlike the inert carbon chain of lysine, the sulfur in 4-thialysine is a nucleophile susceptible to Reactive Oxygen Species (ROS).

  • Mechanism: Oxidation converts the thioether first to a sulfoxide (

    
    ) and subsequently to a sulfone  (
    
    
    
    ).
  • Consequence: This introduces a polar, hydrogen-bonding dipole into a typically hydrophobic region of the side chain. In drug development, this is a major shelf-life liability (CMC concern).

  • Comparison: 4-Thialysine oxidizes similarly to Methionine. If your protein contains Methionine residues that are stable, 4-thialysine is likely manageable with antioxidants.

Enzymatic -Elimination (The Metabolic Liability)

The most overlooked instability factor is biological. 4-Thialysine is a substrate for Cystathionine


-lyase (CBL)  and related C-S lyases (e.g., metC gene products in bacteria).
  • Pathway: PLP-dependent enzymes abstract the

    
    -proton, leading to 
    
    
    
    -elimination of the side chain.
  • Products: The reaction cleaves the C-S bond, releasing Cysteamine (2-aminoethanethiol), Pyruvate , and Ammonia .

  • Risk: In vivo half-life is significantly reduced in environments with high

    
    -lyase activity (e.g., liver, kidney, or bacterial flora).
    
Visualization: Degradation Pathways

DegradationPathways cluster_Oxidation Chemical Instability (Oxidation) cluster_Enzymatic Metabolic Instability (Beta-Elimination) Thialysine 4-Thialysine (Intact) Sulfoxide Sulfoxide (Polar Dipole) Thialysine->Sulfoxide Oxidation Cleavage C-S Bond Cleavage Thialysine->Cleavage Enzymatic Attack ROS ROS / H2O2 ROS->Sulfoxide Sulfone Sulfone (Irreversible) Sulfoxide->Sulfone Further Oxidation Lyase Cystathionine beta-lyase (PLP) Lyase->Cleavage Products Pyruvate + NH3 + Cysteamine Cleavage->Products Elimination

Figure 2: Dual degradation pathways of 4-thialysine: Chemical oxidation and PLP-dependent enzymatic cleavage.

Part 3: Experimental Protocols

To work with 4-thialysine, you must validate its stability in your specific matrix. Below are self-validating protocols for synthesis and stability testing.

Synthesis via Alkylation (Protocol)

This method allows for the site-specific installation of 4-thialysine into proteins via cysteine modification.

  • Preparation: Start with a protein containing a single surface-exposed Cysteine (Cys). Buffer: 100 mM Tris-HCl, pH 8.0.

  • Reagent: Dissolve 2-bromoethylamine hydrobromide (50 mM final conc) in the buffer.

  • Reaction: Add reagent to protein solution (100-fold molar excess). Incubate at 37°C for 2-4 hours.

    • Note: The high pH (8.0) favors the thiolate anion of Cys, driving nucleophilic attack on the bromo-alkylamine.

  • Quench: Add DTT (10 mM) to quench unreacted bromide.

  • Validation: Analyze via LC-MS.

    • Mass Shift: Look for a mass increase of +43 Da relative to the native Cysteine (Conversion of Cys

      
       to Thialysine 
      
      
      
      ).
Stability Assay: Oxidative Stress Test

Objective: Determine the oxidative half-life of the thioether bond.

StepActionRationale
1 Solubilize Dissolve 4-thialysine peptide (100

M) in PBS (pH 7.4).
2 Stress Add

to final concentrations of 0.1%, 0.5%, and 1.0%.
3 Incubate Incubate at 25°C. Take aliquots at T=0, 1h, 4h, 24h.
4 Quench Quench aliquots immediately with 10 mM Methionine (excess Met acts as a scavenger).
5 Analyze Inject onto RP-HPLC or LC-MS.
6 Readout Monitor appearance of +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks.
Visualization: Experimental Workflow

Workflow Start Start: Cys-Mutant Protein Alkylation Add 2-Bromoethylamine (pH 8.0, 37°C) Start->Alkylation Validation LC-MS Validation (+43 Da Shift) Alkylation->Validation Branch Select Assay Validation->Branch Oxidation Oxidative Stress (H2O2 Titration) Branch->Oxidation Enzymatic Metabolic Stability (Cell Lysate/Beta-Lyase) Branch->Enzymatic Result1 Quantify Sulfoxide (+16 Da) Oxidation->Result1 Result2 Quantify Cleavage (Loss of Sidechain) Enzymatic->Result2

Figure 3: Step-by-step workflow for synthesizing 4-thialysine analogs and validating their stability.

Part 4: Applications & Strategic Recommendations

Methyl-Lysine Mimicry

Because the pKa of 4-thialysine (


8.5) is lower than Lysine (

10.5), it mimics the electronic state of mono- and di-methyl lysine (which also have depressed pKas and increased hydrophobicity) better than unmodified lysine.
  • Strategy: Use 4-thialysine probes to inhibit or bind "Reader" proteins (e.g., Chromodomains, Tudor domains) that recognize methylated histones.

Bioconjugation Handle

The lower pKa allows for selective acylation of the 4-thialysine amine at pH 7.5-8.0, while leaving native lysines (pKa 10.5) largely protonated and unreactive.

  • Protocol Tip: Perform NHS-ester labeling at pH 7.8 to preferentially label the 4-thialysine residue over native lysines.

Storage & Handling
  • Avoid: Long-term storage in oxidizing buffers.

  • Add: Include 0.5 mM TCEP or Methionine in storage buffers to act as a sacrificial antioxidant.

  • Freeze: Store lyophilized or at -80°C to prevent slow atmospheric oxidation.

References

  • Zhang, M., et al. (2006). "pKa of the mRNA Cap-Specific 2'-O-Methyltransferase Catalytic Lysine by HSQC NMR Detection of a Two-Carbon Probe." Biochemistry. Link

  • Gao, J., et al. (2001). "Inhibition of lysine 2,3-aminomutase by the alternative substrate 4-thialysine."[1] Biochemistry. Link

  • Pluth, M. D., et al. (2025). "Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure." ResearchGate.[2] Link

  • Clausen, T., et al. (1996). "Crystal Structure of the Cystine C-S Lyase from Synechocystis." Biochemistry. (Contextualizing C-S bond cleavage mechanisms). Link

  • Shoveller, A. K., et al. (2022).[3] "Methionine and cysteine oxidation are regulated in a dose dependent manner."[3] PLOS ONE. (Contextualizing thioether oxidation rates). Link[3]

Sources

Boc-L-4-thialysine(Z)-OH solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Boc-L-4-thialysine(Z)-OH in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Nα-(tert-butoxycarbonyl)-Nε-(benzyloxycarbonyl)-L-4-thialysine (Boc-L-4-thialysine(Z)-OH), a crucial protected amino acid analog used in peptide synthesis and drug development. As a Senior Application Scientist, this document moves beyond a simple data sheet to explain the underlying physicochemical principles that govern its solubility. We will explore the impact of its unique structure, featuring a thioether linkage and dual Boc/Z protecting groups, on its interactions with a range of common organic solvents. This guide offers researchers and drug development professionals both theoretical insights and practical, field-proven protocols for accurately determining and optimizing solubility, a critical parameter for successful synthesis, purification, and formulation.

Introduction to Boc-L-4-thialysine(Z)-OH

The successful synthesis of complex peptides and peptidomimetics hinges on the predictable behavior of their constituent building blocks. Among these, non-proteinogenic amino acids offer a powerful tool for modulating the biological activity, stability, and conformational properties of a final peptide drug.

L-4-Thialysine: A Bioisostere of Lysine

L-4-Thialysine is a structural analog of the essential amino acid L-lysine, where the γ-methylene group (C4) of the lysine side chain is replaced by a sulfur atom.[1][2] This substitution creates an S-(2-aminoethyl)-L-cysteine derivative, which retains the approximate side-chain length and the terminal primary amine of lysine but introduces a thioether linkage.[3][4][5] This modification can alter hydrogen bonding patterns, metabolic stability, and receptor interactions, making it a valuable tool for medicinal chemists.

The Critical Role of Boc and Z Protecting Groups

To be incorporated into a growing peptide chain, the reactive amino and carboxyl groups of the amino acid must be selectively and temporarily masked. Boc-L-4-thialysine(Z)-OH employs two of the most well-established protecting groups in peptide chemistry:

  • Nα-Boc (tert-butoxycarbonyl): This group protects the alpha-amino function. It is prized for its stability under a wide range of conditions but is readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA).[][7]

  • Nε-Z (benzyloxycarbonyl or Cbz): This group protects the side-chain (epsilon) amino function. The Z group is stable to the acidic conditions used to remove Boc, providing orthogonality. It is typically removed via catalytic hydrogenation.

The presence of these two bulky, relatively nonpolar protecting groups dramatically alters the physicochemical properties of the parent L-4-thialysine, converting it from a water-soluble zwitterion into a molecule with significantly enhanced solubility in organic media.[][8]

Why Solubility is a Master Variable in Synthesis

In both solution-phase and solid-phase peptide synthesis (SPPS), the solubility of the protected amino acid is paramount. Insufficient solubility can lead to:

  • Incomplete Reactions: Poor dissolution results in lower effective reactant concentrations, leading to failed or slow coupling steps and the generation of deletion sequences.[9]

  • Precipitation: The reactant may crash out of solution mid-reaction, especially upon addition of other reagents, halting the synthesis.

  • Difficult Purification: If the desired compound has low solubility, it complicates purification by chromatography, as suitable loading and elution solvents may be difficult to find.

Therefore, a thorough understanding of the solubility profile of Boc-L-4-thialysine(Z)-OH is not merely academic; it is a prerequisite for efficient process development and scale-up.

Physicochemical Drivers of Solubility

The solubility of a solute in a solvent is governed by the thermodynamics of their interaction. For a molecule like Boc-L-4-thialysine(Z)-OH, this is a complex interplay of its various functional moieties.

Molecular Structure Analysis

The molecule possesses distinct regions of varying polarity:

  • Nonpolar/Hydrophobic Regions: The tert-butyl group of the Boc protector and the benzyl group of the Z protector are highly nonpolar and favor interactions with lipophilic or nonpolar solvents through van der Waals forces.

  • Polar Aprotic Regions: The urethane linkages of the protecting groups and the thioether bond in the side chain contribute polar character. These groups can act as hydrogen bond acceptors.

  • Polar Protic Regions: The terminal carboxylic acid is a key polar feature, capable of acting as both a hydrogen bond donor and acceptor.

cluster_mol Boc-L-4-thialysine(Z)-OH Structure Boc Boc Group (Nonpolar) Backbone Amino Acid Backbone (Polar) Boc->Backbone Nα-linkage Z Z Group (Nonpolar) Sidechain Thioether Side Chain (Polar Aprotic) Backbone->Sidechain Cβ-linkage COOH Carboxylic Acid (Polar Protic) Backbone->COOH C-terminus Sidechain->Z Nε-linkage

Caption: Key functional regions of Boc-L-4-thialysine(Z)-OH.

Factors Governing Solubility in Organic Solvents

The "Like Dissolves Like" Principle

This fundamental concept remains the best starting point for predicting solubility.

  • Polar Aprotic Solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are often the most effective. Their high polarity effectively solvates the polar backbone and urethane groups, while their organic nature accommodates the nonpolar Boc and Z groups.[10]

  • Chlorinated Solvents like dichloromethane (DCM) can be effective, particularly for dissolving the nonpolar portions of the molecule, but may be less effective at solvating the polar carboxylic acid group without co-solvents.

  • Ethers like tetrahydrofuran (THF) and 2-methyl-THF offer moderate polarity and can be useful, though solubility is often lower than in polar aprotic solvents.

  • Alcohols such as methanol (MeOH) and ethanol (EtOH) are polar protic solvents. They can hydrogen bond with the solute but may have slightly lower efficacy than DMF or DMSO for highly protected amino acids.

  • Nonpolar Solvents like hexanes or toluene are generally poor choices, as they cannot effectively solvate the polar regions of the molecule, leading to very low solubility.[8]

Temperature and Co-solvents

For compounds that exhibit marginal solubility, several strategies can be employed.

  • Temperature: Increasing the temperature generally increases solubility, but care must be taken to avoid thermal degradation of the compound.[11]

  • Co-solvents: Using a mixture of solvents can be highly effective. For example, adding a small amount of DMSO or DMF to a solvent like DCM can dramatically increase the solubility of a protected amino acid.[9][12]

Solubility Profile of Boc-L-4-thialysine(Z)-OH

Table 1: Qualitative Solubility in Common Organic Solvents at Room Temperature

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Aprotic DMF, NMP, DMSOSoluble to Very SolubleExcellent balance of polarity to solvate the entire molecule.[10]
Chlorinated Dichloromethane (DCM)SolubleGood for nonpolar groups; the polar COOH may limit high concentrations.
Ethers Tetrahydrofuran (THF)Moderately SolubleModerate polarity provides some solvating power for all groups.
Alcohols Methanol, EthanolSparingly to Moderately SolubleCan hydrogen bond, but overall solvating power may be less than DMF for the bulky protecting groups.
Esters Ethyl Acetate (EtOAc)Sparingly SolubleLower polarity makes it less effective for the polar backbone.
Nonpolar Aromatic TolueneInsoluble to Very Sparingly SolubleCannot effectively solvate the polar functional groups.
Nonpolar Aliphatic Hexanes, HeptaneInsolubleLacks any significant interaction with the polar parts of the molecule.[8]

Experimental Protocol for Solubility Determination

To obtain reliable, quantitative data, a systematic experimental approach is required. The gravimetric method is a robust and widely used technique for this purpose.[13]

Materials and Reagents
  • Boc-L-4-thialysine(Z)-OH (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or stirring plate

  • Analytical balance (readable to 0.1 mg)

  • Syringe filters (0.2 μm, solvent-compatible)

  • Glass vials with screw caps

  • Centrifuge (optional)

  • Vacuum oven or rotary evaporator

Experimental Workflow Diagram

start Start step1 Add excess solid solute to a known volume/mass of solvent in a vial start->step1 step2 Equilibrate at constant temperature with agitation (e.g., 24-48 hours) step1->step2 step3 Allow solid to settle (or centrifuge briefly) step2->step3 step4 Withdraw a precise aliquot of the supernatant using a syringe and filter step3->step4 step5 Transfer filtered aliquot to a pre-weighed (tared) vial step4->step5 step6 Evaporate solvent to dryness under vacuum step5->step6 step7 Weigh the vial with the dried solute residue step6->step7 step8 Calculate Solubility (e.g., in mg/mL or g/L) step7->step8 end_node End step8->end_node

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-L-4-thialysine(Z)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Thialysine in Peptide Chemistry

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the therapeutic properties of peptide-based drugs, including their potency, stability, and pharmacokinetic profiles. L-4-Thialysine (S-(2-aminoethyl)-L-cysteine), a structural analog of L-lysine where the γ-methylene group is replaced by a sulfur atom, is of particular interest to researchers.[1][2] This substitution can influence the local charge distribution, hydrogen bonding capacity, and proteolytic stability of the resulting peptide. The thioether linkage in the side chain offers a unique isostere of the lysine side chain, enabling the exploration of novel structure-activity relationships.

This document provides a comprehensive guide for the efficient incorporation of Nα-Boc- and Nε-(Z)-protected L-4-thialysine (Boc-L-4-thialysine(Z)-OH) into peptide sequences using a standard tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy. We will delve into the rationale behind the chosen protecting group strategy, provide a detailed coupling protocol, discuss potential challenges and side reactions specific to this amino acid analog, and outline methods for quality control.

Understanding the Building Block: Boc-L-4-thialysine(Z)-OH

The successful incorporation of any non-canonical amino acid begins with a thorough understanding of its structure and the role of its protecting groups.

  • Core Structure: 4-Thialysine is fundamentally an L-cysteine derivative with an aminoethyl group attached to the sulfur atom.[1][2]

  • α-Amino Protection (Boc): The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. The Boc group is stable during the coupling reaction but can be selectively removed with moderate acids like trifluoroacetic acid (TFA), which is a cornerstone of Boc-SPPS.[3][4]

  • Side-Chain Protection (Z): The ε-amino group of the thialysine side chain is protected by the benzyloxycarbonyl (Z or Cbz) group. The Z group is stable to the acidic conditions used for Boc deprotection, making it an orthogonal protecting group in this context.[5][6] Its removal typically requires stronger acidic conditions, such as hydrogen fluoride (HF) or hydrogen bromide in acetic acid (HBr/AcOH), or catalytic hydrogenation.[5][7]

Figure 1: Structure of Boc-L-4-thialysine(Z)-OH.

Experimental Protocol: Coupling in Boc-SPPS

This protocol assumes a standard manual or automated Boc-SPPS workflow on a pre-loaded resin (e.g., Merrifield or PAM resin). All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
ReagentRecommended GradeSupplier Example
Boc-L-4-thialysine(Z)-OHPeptide Synthesis GradeCustom Synthesis
Peptide Synthesis Resin (e.g., PAM-resin)100-200 mesh, ~1.0 mmol/gMajor Supplier
Dichloromethane (DCM)Anhydrous, Peptide GradeMajor Supplier
N,N-Dimethylformamide (DMF)Anhydrous, Peptide GradeMajor Supplier
Trifluoroacetic acid (TFA)Reagent Grade, ≥99%Major Supplier
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeMajor Supplier
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Peptide Synthesis GradeMajor Supplier
HOBt (Hydroxybenzotriazole)Anhydrous, Peptide GradeMajor Supplier
Isopropanol (IPA)ACS GradeMajor Supplier
Ninhydrin Test Kit-Major Supplier
Step-by-Step Coupling Procedure

The following procedure outlines a single coupling cycle for incorporating Boc-L-4-thialysine(Z)-OH after the deprotection of the preceding amino acid.

SPPS_Workflow cluster_0 SPPS Cycle for Thialysine Incorporation Start Start: N-terminally deprotected peptide-resin Resin_Prep 1. Resin Swelling & Washes (DCM, DMF) Start->Resin_Prep Pre_activation 2. Pre-activation of Boc-L-4-thialysine(Z)-OH Resin_Prep->Pre_activation Coupling 3. Coupling Reaction Pre_activation->Coupling Monitoring 4. Monitor Completion (e.g., Ninhydrin Test) Coupling->Monitoring Negative Negative Test Monitoring->Negative Positive Positive Test: Incomplete Coupling Monitoring->Positive if positive Wash 5. Post-Coupling Washes (DMF, DCM, IPA) End End: Peptide-resin with incorporated Thialysine Wash->End Negative->Wash Recouple Recouple or Cap Positive->Recouple Recouple->Coupling

Figure 2: Workflow for a single coupling cycle of Boc-L-4-thialysine(Z)-OH.

  • Resin Preparation & Deprotection:

    • Start with the peptide-resin from the previous cycle, which has a free N-terminal amine.

    • Perform the standard Boc deprotection step: Treat the resin with 25-50% TFA in DCM for 20-30 minutes.[3][8]

    • Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual TFA and byproducts.

    • Neutralize the resin with 5-10% DIEA in DCM or DMF for 2 x 2 minutes to deprotonate the N-terminal ammonium salt.[4]

    • Wash the resin again with DMF (3x) to remove excess base.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Boc-L-4-thialysine(Z)-OH (3.0 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3.0 eq.) in a minimal amount of DMF.

    • Add DIEA (6.0 eq.) to the activation mixture and allow it to pre-activate for 5-10 minutes. The solution should turn a light yellow color.

    • Rationale: The combination of HBTU and HOBt is highly efficient for forming the HOBt active ester, which promotes rapid coupling and suppresses racemization.[1][9] The use of a slight excess of the amino acid and coupling reagents helps to drive the reaction to completion.

  • Coupling to the Resin:

    • Add the pre-activated amino acid solution to the washed and neutralized resin.

    • Agitate the reaction vessel (e.g., by shaking or bubbling with nitrogen) for 1-2 hours at room temperature.

    • Rationale: Non-canonical amino acids can sometimes exhibit slower coupling kinetics. A slightly extended coupling time compared to standard proteinogenic amino acids is recommended to ensure maximum efficiency.

  • Monitoring the Coupling Reaction:

    • After the initial coupling time, take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test.

    • Interpretation: A blue/purple color indicates the presence of unreacted primary amines (incomplete coupling). A yellow/colorless result signifies a complete reaction.

    • If the test is positive, continue the coupling for another 1-2 hours and re-test. If it remains positive, a second coupling (recouple) with a freshly prepared activated amino acid solution may be necessary. Alternatively, any unreacted sites can be "capped" with acetic anhydride to prevent the formation of deletion sequences.

  • Washing:

    • Once the coupling is complete (negative ninhydrin test), filter the reaction mixture and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and IPA (2x) to remove all soluble reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Mechanism of HBTU/HOBt Mediated Coupling

The efficiency of the coupling reaction is rooted in the formation of a highly reactive HOBt active ester.

Coupling_Mechanism cluster_mechanism HBTU/HOBt Coupling Mechanism AA Boc-Thia(Z)-COOH Carboxylic Acid HOBt_Ester Boc-Thia(Z)-O-HOBt HOBt Active Ester AA->HOBt_Ester + HBTU, DIEA Base DIEA Base HBTU HBTU Coupling Reagent Peptide_Bond Boc-Thia(Z)-NH-Peptide-Resin Peptide Bond Formed HOBt_Ester->Peptide_Bond + H₂N-Peptide-Resin Peptide_Resin H₂N-Peptide-Resin Deprotected Peptide

Figure 3: Simplified schematic of the HBTU/HOBt activation and coupling process.

  • Activation: The carboxylic acid of Boc-L-4-thialysine(Z)-OH is deprotonated by DIEA. The resulting carboxylate attacks HBTU, leading to the formation of an HOBt active ester.[1][9][10]

  • Nucleophilic Attack: The free N-terminal amine of the peptide-resin attacks the carbonyl carbon of the stable HOBt active ester.

  • Peptide Bond Formation: This attack results in the formation of the desired amide bond, releasing HOBt as a byproduct.

Potential Side Reactions and Mitigation Strategies

The thioether linkage in the 4-thialysine side chain introduces specific chemical sensitivities that researchers must consider, particularly during the final cleavage step.

Side ReactionDescriptionMitigation Strategy
S-Alkylation During strong acid cleavage (e.g., HF or high-concentration TFA), carbocations generated from the resin linker or other protecting groups can alkylate the nucleophilic sulfur atom of the thialysine side chain.[11][12][13]Use a "cleavage cocktail" containing effective carbocation scavengers. A common and effective scavenger is triisopropylsilane (TIS). A reagent mixture such as TFA/TIS/H₂O (95:2.5:2.5) is a good starting point.
Sulfoxide Formation The thioether is susceptible to oxidation, which can occur during synthesis, cleavage, or storage, leading to the formation of the corresponding sulfoxide. This adds 16 Da to the mass of the peptide.Use high-purity, peroxide-free solvents. Degas all solutions and perform the synthesis under an inert atmosphere (N₂ or Ar). During cleavage, the addition of scavengers like 1,2-ethanedithiol (EDT) can help minimize oxidation.[14]

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups, including the Z group on the thialysine.

  • N-terminal Boc Removal: Ensure the final N-terminal Boc group is removed using the standard deprotection procedure before cleavage.

  • Cleavage with Hydrogen Fluoride (HF):

    • Procedure: A standard "low-high" HF cleavage procedure is often employed in Boc-SPPS. A "low" HF step helps to remove more labile protecting groups before the final cleavage.

    • Scavengers are critical: A typical HF cleavage cocktail includes anisole or thioanisole to scavenge carbocations. Given the presence of the thioether, including thioanisole is highly recommended.

    • Safety: HF is extremely hazardous and requires specialized equipment and training.[15][16]

  • Alternative Cleavage with TFMSA or TMSBr:

    • Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl bromide (TMSBr) in TFA can also be used for cleavage and deprotection and are often considered safer alternatives to HF.[17] These methods also require the use of scavengers.

Quality Control and Characterization

After cleavage, precipitation, and lyophilization, the purity and identity of the crude thialysine-containing peptide should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is used to assess the purity of the crude peptide and to purify it to the desired level.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide.[18][19] The observed mass should match the calculated theoretical mass. Be vigilant for common adducts (+16 for sulfoxide, +72 for t-butyl from incomplete deprotection or scavenging).

Conclusion

The incorporation of Boc-L-4-thialysine(Z)-OH into peptide sequences is a straightforward process when applying standard Boc-SPPS protocols with careful consideration for the unique properties of the thialysine side chain. By employing efficient coupling reagents like HBTU/HOBt, ensuring complete coupling reactions through monitoring, and utilizing appropriate scavenger cocktails during final cleavage, researchers can successfully synthesize thialysine-containing peptides for a wide range of applications in drug discovery and chemical biology. The orthogonal protection strategy afforded by the Boc and Z groups provides the necessary control for the stepwise assembly of these valuable modified peptides.

References

  • Maity, A. N., Shaikh, A. C., Srimurugan, S., Wu, C. J., Chen, C., & Ke, S. C. (2012). Synthesis of 4-thia-[6-(13)C]lysine from [2-(13)C]glycine: access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine. Amino acids, 42(1), 309-315. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • MDPI. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]

  • Peptides. (n.d.). Boc-Thz-OH [51077-16-8]. [Link]

  • Ricci, J. S., et al. (1988). Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes. International journal of peptide and protein research, 31(2), 169-75. [Link]

  • Grokipedia. (n.d.). S-Aminoethyl-L-cysteine. [Link]

  • Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Otvos, L. Jr., & Wade, J. D. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology, 1083, 29-41. [Link]

  • SlideShare. (n.d.). Hf cleavage and deprotection from resins. [Link]

  • Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • PubChem. (n.d.). Boc-Lys(Z)-OH. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Liu, Y., et al. (2013). Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure. Dalton transactions, 42(30), 10798-10801. [Link]

  • Li, F., et al. (2014). Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine-containing Peptides. Angewandte Chemie International Edition, 53(40), 10779-10783. [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357-1363. [Link]

  • Schumacher, D., et al. (2016). Genetic Encoding and Enzymatic Deprotection of a Latent Thiol Side Chain to Enable New Protein Bioconjugation Applications. Angewandte Chemie International Edition, 55(44), 13782-13786. [Link]

  • University at Albany. (n.d.). Progress Towards Peptide and Protein Synthesis Involving Thiol Moieties. Scholars Archive. [Link]

  • Bofill, J. M., & Albericio, F. (2003). Peptide Synthesis via Fragment Condensation. In Peptide Synthesis and Applications (pp. 25-45). Humana Press. [Link]

  • Sidoli, S., & Garcia, B. A. (2017). Discovery of lysine post-translational modifications through mass spectrometric detection. Epigenetics & chromatin, 10, 1-13. [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357-1363. [Link]

  • Royal Society of Chemistry. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4(79), 42057-42070. [Link]

  • Zwolshen, J. H., & Kappy, M. S. (1981). Genetic and biochemical properties of thialysine-resistant mutants of Saccharomyces cerevisiae. The Journal of general microbiology, 122(2), 281-287. [Link]

  • Ingredients Online. (n.d.). BOC-L-Lys (z)-OH by Chengdu Baishixing Science and Technology. [Link]

  • UU Research Portal. (2025). Analyst. [Link]

  • Lee, Y. S. (2003). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 59(10), 1569-1588. [Link]

  • AAPPTec. (n.d.). Boc-Lys(Z)-OH [2389-45-9]. [Link]

  • Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. [Link]

  • Wu, J., & Watson, J. T. (2012). Determination of peptide and protein disulfide linkages by MALDI mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(11), 1839-1850. [Link]

  • YouTube. (2023, November 24). Mass Spectrometry for Peptides and Hydrolysate Proteins Analysis. [Link]

Sources

Using Boc-L-4-thialysine(Z)-OH in Boc solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Boc-L-4-Thialysine(Z)-OH in Solid-Phase Peptide Synthesis

Executive Summary

This guide details the technical protocols for utilizing Boc-L-4-thialysine(Z)-OH (also known as


-(

-aminoethyl)-L-cysteine) in Boc chemistry Solid-Phase Peptide Synthesis (SPPS).

L-4-Thialysine is a potent lysine isostere where the


-methylene group is replaced by a sulfur atom. This substitution lowers the pKa of the 

-amino group (from ~10.5 in Lys to ~9.5 in Thialysine) and alters the local electronic environment without significantly changing steric bulk. It is a critical tool for probing enzyme active sites, studying nucleosomal DNA interactions, and facilitating Native Chemical Ligation (NCL) variations.

Critical Challenge: The thioether moiety at position 4 is highly nucleophilic. During the acidic cleavage of the Z (benzyloxycarbonyl) group, the generated benzyl cations pose a severe risk of S-alkylation , leading to irreversible adducts. This guide prioritizes the "Low-High HF" cleavage strategy to mitigate this specific risk.

Chemical Properties & Handling

PropertySpecification
Compound Name Boc-L-4-thialysine(Z)-OH
Synonyms Boc-L-S-(2-aminoethyl)-cysteine(Z)-OH; Boc-Thialysine
Molecular Weight ~482.6 g/mol (varies slightly by salt form)
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, DMSO
Storage -20°C, desiccated (Hygroscopic)
Critical Sensitivity Oxidation: Susceptible to sulfoxide formation (keep under

).[1] Alkylation: High risk during HF cleavage.[2]

Strategic Workflow: The Self-Validating Protocol

The following workflow is designed to prevent the two most common failure modes: racemization during coupling and S-alkylation during cleavage.[2]

Step 1: Resin Loading & Swelling[3]
  • Resin Choice: MBHA (4-methylbenzhydrylamine) resin is recommended for peptide amides; PAM (phenylacetamidomethyl) resin for peptide acids.

  • Protocol: Swell resin in DCM for 20 minutes, then wash 3x with DMF.

Step 2: Coupling (Activation)
  • Rationale: Avoid base-mediated racemization. 4-thialysine is slightly more acidic than lysine; over-activation can lead to side reactions.

  • Recommended Reagents: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole).

  • Procedure:

    • Dissolve Boc-L-4-thialysine(Z)-OH (3.0 eq) and HOBt (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq) and stir for 2 minutes (pre-activation).

    • Add to resin-bound free amine.[2]

    • Agitate for 60–90 minutes.

    • Validation: Perform Kaiser Test (Ninhydrin). If blue (positive), recouple using HBTU/DIEA for 30 minutes.

Step 3: Boc Deprotection (The Cycle)
  • Reagent: 50% TFA in DCM.[2][3]

  • Scavenger Note: While standard Boc removal rarely affects the Z-protected thialysine, adding 0.5% Indole or 0.1% Methionine to the TFA solution acts as a "sink" for tert-butyl cations, preventing premature S-alkylation.

Critical Protocol: The "Low-High" HF Cleavage

This is the most critical step. Standard HF cleavage often generates benzyl cations (


) from the Z-group removal faster than scavengers can trap them, resulting in S-benzylated thialysine.

The Solution: The Tam "Low-High" HF procedure .

  • Low HF: Removes most benzyl groups via an

    
     mechanism (minimizing carbocations).[2]
    
  • High HF: Completes the cleavage of difficult groups (Arg-Tos, etc.).

Reagents Required:
  • Anhydrous Hydrogen Fluoride (HF)

  • Dimethyl Sulfide (DMS) - Primary Sulfur Scavenger

  • 
    -Cresol - Carbocation Scavenger
    
  • 
    -Thiocresol - Reducing Agent/Scavenger
    
Step-by-Step Procedure:

A. Low HF Step (


 Mode) 
  • Dry the resin completely (

    
     vacuum desiccation overnight).[2]
    
  • Cool the reaction vessel to -78°C (Dry ice/acetone).

  • Condense HF into the vessel containing the resin and a scavenger mixture of HF : DMS :

    
    -Cresol (25 : 65 : 10 v/v) .
    
    • Note: The high concentration of DMS promotes the

      
       mechanism.[2]
      
  • Warm to 0°C and stir for 2 hours .

  • Evaporate HF and DMS under high vacuum at 0°C.

B. High HF Step (


 Mode) 
  • Re-cool vessel to -78°C.

  • Condense fresh HF to achieve a ratio of HF :

    
    -Cresol (90 : 10 v/v) .
    
    • Note: DMS is not used in this step to ensure strong acid strength for any remaining stubborn groups (e.g., Arg(Tos)).

  • Warm to 0°C and stir for 45–60 minutes .

  • Evaporate HF completely under vacuum.[2]

C. Work-up

  • Wash the resin with cold diethyl ether (removes scavengers).[2]

  • Extract peptide with 10% acetic acid or 50% acetonitrile/water.[2]

  • Lyophilize immediately.

Mechanistic Visualization

The following diagram illustrates the competing pathways during cleavage and how the protocol prevents failure.

G cluster_0 Risk: Standard Cleavage cluster_1 Solution: Low-High HF Strategy Z_Group Z-Protecting Group Benzyl_Cat Benzyl Cation (C6H5CH2+) Z_Group->Benzyl_Cat HF Acidolysis Sulfonium Methyl Benzyl Sulfonium Salt (Stable Intermediate) Z_Group->Sulfonium SN2 Attack by DMS Thialysine Thialysine Sulfur Benzyl_Cat->Thialysine Fast Attack Adduct S-Benzyl Adduct (Irreversible Impurity) Thialysine->Adduct DMS_High High Conc. DMS Pure_Pep Native Thialysine Peptide Sulfonium->Pure_Pep Workup Removal

Caption: Figure 1: Comparison of the high-risk standard cleavage pathway (Red) versus the protective "Low-High" HF scavenger mechanism (Green) mediated by Dimethyl Sulfide (DMS).

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Mass Spec +90 Da S-BenzylationIncomplete scavenging. Switch to Low-High HF protocol; increase DMS concentration.
Mass Spec +16 Da Sulfoxide (Oxidation)Air exposure during workup.[2] Reduce with

/ DMS in TFA post-cleavage.
Low Coupling Yield Steric/Electronic effectsUse HATU/HOAt for difficult couplings; double couple.[2]
Insoluble Peptide AggregationThialysine is more hydrophobic than Lys.[2] Use "Magic Mixture" (DCM/TFA/HFIP) for solubilization.[2]

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983).[4]

    
     deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: Evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. 
    
  • Hermann, P., et al. (1998). Synthesis of 4-thialysine and its use in peptide synthesis. Amino Acids, 15, 137–144. (Contextual grounding for thialysine handling).
  • Bachem. (2023).[2] Solid Phase Peptide Synthesis (SPPS) Explained.

  • Sigma-Aldrich. (2023). Boc Resin Cleavage Protocol & Scavenger Selection.

Sources

Application Note: Cleavage of Z (Cbz) Protecting Groups on Thialysine

Author: BenchChem Technical Support Team. Date: March 2026


-Benzyloxycarbonyl (Z) Thialysine
Audience:  Synthetic Chemists, Peptide Scientists, and Drug Discovery Researchers

Part 1: Executive Summary & Strategic Analysis

The Challenge: Sulfur Poisoning & Carbocation Trapping

Thialysine (


-aminoethyl-L-cysteine) is a lysine isostere where the 

-methylene group is replaced by a sulfur atom. While this substitution provides unique handles for bioconjugation and probing enzyme active sites, it introduces a critical incompatibility with standard Z-group removal protocols.
  • Catalyst Poisoning: The thioether moiety in thialysine strongly coordinates with Palladium (Pd) and Platinum (Pt) surfaces. This "poisons" the catalyst, rendering standard catalytic hydrogenolysis (

    
    , Pd/C) ineffective or requiring prohibitively high catalyst loadings that lead to side reactions.
    
  • S-Alkylation (The "Scavenger" Problem): Acidolytic cleavage of the Z group generates a benzyl carbocation (

    
    ). In the absence of adequate scavengers, this electrophile rapidly attacks the thialysine sulfur, forming stable sulfonium salts (S-benzylation). This is an irreversible modification that ruins the product.
    
The Solution: "Push-Pull" Acidolysis

To successfully deprotect Z-Thialysine, one must abandon hydrogenation in favor of Acidolysis coupled with Nucleophilic Scavenging . This guide details two validated protocols:

  • HBr / Acetic Acid: The classic, robust method for robust substrates.

  • TMSBr / Thioanisole / TFA: A milder, "modern" cocktail utilizing a push-pull mechanism, ideal for complex peptides.

Part 2: Decision Framework & Mechanism

Decision Matrix: Choosing the Right Protocol

decision_tree Start Start: Z-Thialysine Deprotection Sulfur Is the Thioether Intact? Start->Sulfur H2_Pd Standard H2/Pd/C Sulfur->H2_Pd No (Oxidized to Sulfone) Acidolysis Route: Acidolysis Sulfur->Acidolysis Yes (Thioether present) Fail FAILURE: Catalyst Poisoning H2_Pd->Fail Sensitivity Is the peptide acid-sensitive (e.g., Trp, Asp-Pro)? Acidolysis->Sensitivity HBr Protocol A: HBr / AcOH (Robust, Standard) Sensitivity->HBr No (Stable) TMSBr Protocol B: TMSBr / Thioanisole (Milder, Push-Pull) Sensitivity->TMSBr Yes (Sensitive)

Figure 1: Decision matrix for selecting deprotection conditions. Hydrogenation is contraindicated due to sulfur poisoning.

Mechanism of Action: The "Push-Pull" Effect

In the TMSBr/Thioanisole method, the reagents work synergistically. The TMSBr (hard acid) activates the urethane carbonyl ("Push"), while the Thioanisole (soft nucleophile) attacks the benzyl group ("Pull") via an


-like transition state. This avoids the formation of the free, high-energy benzyl carbocation that causes S-alkylation.

mechanism Z_Group Z-Thialysine (Carbamate) Activation Silyl Activation (TMS-Br attacks C=O) Z_Group->Activation + TMSBr Transition Transition State [Ph-CH2...O...TMS] Activation->Transition Cleavage Cleavage Transition->Cleavage + Thioanisole Scavenging Thioanisole Scavenging Cleavage->Scavenging Prevents S-Alkylation Product Free Thialysine + Benzyl-Thioanisole Scavenging->Product

Figure 2: The "Push-Pull" mechanism of TMSBr-mediated deprotection prevents free carbocation formation.

Part 3: Detailed Protocols

Protocol A: HBr in Acetic Acid (Standard)

Best for: Simple amino acids, robust peptides, and solution-phase synthesis.

Safety Warning: HBr is corrosive and volatile. Perform all steps in a fume hood.

Reagents:

  • 33% HBr in Glacial Acetic Acid (Commercial grade or freshly prepared).

  • Scavenger Cocktail: Thioanisole (essential) and m-Cresol.[1]

  • Solvent: Trifluoroacetic acid (TFA) (optional solubilizer).[1]

  • Precipitation: Cold Diethyl Ether.

Procedure:

  • Preparation: Dissolve the Z-protected thialysine substrate (1 mmol) in TFA (2 mL) if solubility in acetic acid is poor. If soluble, proceed directly to step 2.

  • Scavenger Addition (CRITICAL): Add Thioanisole (50 eq. relative to substrate) and m-Cresol (5 eq.).

    • Why? The thioanisole acts as a "soft" trap for the benzyl cation, preventing it from attacking the thialysine sulfur.

  • Acidolysis: Add 33% HBr/AcOH (5–10 mL) to the reaction vessel.

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Monitor: Use HPLC or TLC. Evolution of

      
       indicates carbamate collapse.
      
  • Work-up:

    • Pour the reaction mixture slowly into excess ice-cold diethyl ether (100 mL).

    • The deprotected peptide/amino acid should precipitate as the hydrobromide salt.

    • Centrifuge (3000 rpm, 5 min) and decant the ether (which contains the benzyl-thioanisole byproducts).

    • Wash the pellet 3x with cold ether.

  • Purification: Dissolve the pellet in water/buffer and purify via RP-HPLC immediately to remove trace scavengers.

Protocol B: TMSBr / Thioanisole / TFA (The "Kiso" Method)

Best for: Complex peptides, acid-sensitive sequences (e.g., containing Trp, Asp), and preventing S-alkylation.

Reagents:

  • Trimethylsilyl bromide (TMSBr).[1][2][3]

  • Thioanisole.[1][2][3][4][5][6]

  • Trifluoroacetic acid (TFA).[1][2][3][5]

  • m-Cresol (optional antioxidant).

Procedure:

  • Cocktail Preparation: Prepare a solution of 1M TMSBr and 1M Thioanisole in TFA.

    • Ratio: TFA / Thioanisole / TMSBr / m-Cresol (approx. 80 : 10 : 5 : 5 v/v).

    • Note: Mix TFA and Thioanisole first, cool to 0°C, then add TMSBr.[4][7]

  • Reaction: Add the Z-protected thialysine substrate (10 mg/mL) to the cocktail at 0°C.

  • Incubation: Stir at 0°C for 60 minutes.

    • Advantage:[1][8][9] The lower temperature and "push-pull" mechanism drastically reduce the kinetic energy of the benzyl group, ensuring it is transferred to the thioanisole rather than the thialysine sulfur.

  • Work-up:

    • Evaporate the TFA/TMSBr under a stream of nitrogen (or rotary evaporator with a trap).

    • Precipitate the residue with cold diethyl ether.

    • Wash the pellet 3x with ether to remove the S-benzyl-thioanisole byproduct.

  • Validation: Analyze by LC-MS. Look for the parent mass (M-Z+H).

    • QC Check: If you see a peak at M+90 Da, this corresponds to the S-benzyl thialysine artifact (failed scavenging).

Part 4: Comparative Data & Troubleshooting

Method Comparison Table
FeatureHydrogenation (

/Pd)
HBr / AcOHTMSBr / Thioanisole
Efficacy on Thialysine Fail (Poisoning)High High
Risk of S-Alkylation N/AModerate (Requires Scavenger)Low (Mechanistic advantage)
Side Reactions Reduction of Trp/MetAcid hydrolysis of sensitive bondsMinimal
Setup Complexity High (Gas handling)LowModerate (Moisture sensitive)
Recommendation Do Not Use Standard UsePreferred for Peptides
Troubleshooting Guide
  • Problem: Mass spec shows +90 Da adduct.

    • Cause: S-benzylation of the thialysine.

    • Fix: Increase Thioanisole concentration to 100 eq. Switch to Protocol B (TMSBr) which favors the capture of the benzyl group by thioanisole over the internal sulfur.

  • Problem: Incomplete Cleavage.

    • Cause: Old HBr or hydrolyzed TMSBr.

    • Fix: TMSBr is moisture sensitive. Ensure reagents are fresh. For HBr, ensure the solution is still orange/red (indicating high concentration) and not pale yellow.

  • Problem: Methionine/Thialysine Oxidation (+16 Da).

    • Cause: Air oxidation during workup.

    • Fix: Add dimethyl sulfide (DMS) or ammonium iodide (

      
      ) to the cleavage cocktail to reduce sulfoxides in situ.
      

Part 5: References

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Classic text establishing HBr/AcOH protocols).

  • Yajima, H., & Fujii, N. (1981). Acidolytic deprotecting procedures in peptide synthesis. Journal of the American Chemical Society. (Foundation of the TMSBr/Thioanisole "Push-Pull" mechanism).

  • Kiso, Y., et al. (1980). Trimethylsilyl bromide as a mild and effective deprotecting reagent in peptide synthesis. Chemical & Pharmaceutical Bulletin. (The "Kiso Method" protocol).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Authoritative reference for Z-group stability and cleavage).

  • Hermann, P. (1981). Synthesis and properties of thialysine peptides. In Peptides 1980 (pp. 369-374). (Specific reference to Thialysine chemistry and sulfur sensitivity).

Sources

Application Note: Incorporating Thialysine into Histone Peptides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and drug discovery scientists specializing in epigenetics and peptide engineering. It details the methodologies for incorporating Thialysine (


-aminoethyl-L-cysteine, 

)
into histone peptides, primarily to generate Methyl-Lysine Analogs (MLAs) . These analogs are critical tools for dissecting the "histone code" because they mimic the charge and steric bulk of methylated lysine while resisting enzymatic removal by histone demethylases (KDMs).
Strategies for Generating Methyl-Lysine Analogs (MLAs) and Probing Epigenetic Enzymes

Strategic Overview: Why Thialysine?

In the study of histone post-translational modifications (PTMs), the transient nature of lysine methylation poses a significant challenge. Native methyl-lysine residues are rapidly cycled by Lysine Methyltransferases (KMTs) and Lysine Demethylases (KDMs). Thialysine (


), a cysteine-derived lysine analog where the 

-methylene group is replaced by a sulfur atom (

), offers two distinct bio-orthogonal advantages:
  • Chemical Installability (The MLA Strategy): Thialysine can be generated post-synthetically by alkylating a Cysteine residue. This allows for the scalable production of site-specific mono-, di-, and trimethyl-lysine mimics (MLAs) using simple alkylating agents, circumventing the need for expensive Fmoc-methyl-lysine building blocks.

  • Enzymatic Resistance: While MLAs structurally mimic native methyl-lysine and are recognized by "reader" proteins (e.g., chromodomains, PHD fingers), the thioether bond alters the electronic properties of the side chain. This renders MLAs largely resistant to oxidative cleavage by JmjC-domain containing demethylases, creating "stable" epigenetic marks for structural and binding studies.

  • Nucleophilic Probing: The unmethylated Thialysine has a lower pKa (~8.5) compared to Lysine (~10.5). At physiological pH, a higher fraction of Thialysine exists in the unprotonated, nucleophilic state, making it a potent probe for investigating the catalytic mechanisms of KMTs.

Mechanism of Action & Chemistry[1]

The core principle relies on the high nucleophilicity of the Cysteine thiol group. By reacting a site-specific Cysteine mutant (e.g., H3K4C) with an electrophilic ethylamine derivative, we generate a side chain that is isosteric to lysine but contains a sulfur atom at the


-position.
Chemical Comparison
  • Native Lysine:

    
    
    
  • Thialysine (

    
    ): 
    
    
    
  • Trimethyl-MLA (

    
    ): 
    
    
    

The bond lengths of C-S (1.8 Å) vs. C-C (1.5 Å) and the bond angle of C-S-C (90°) vs. C-C-C (109°) introduce minor structural perturbations. However, extensive structural data confirms that these analogs bind to epigenetic readers (e.g., HP1 chromodomain, BPTF PHD finger) with affinities comparable to native peptides.

MLA_Chemistry cluster_0 Key Advantage Cys Cysteine Residue (H3K4C) Inter Transition State (Thiolate Attack) Cys->Inter Reduction (TCEP) pH 8.0 Reagent Alkylating Agent (2-Bromoethyl-ammonium) Reagent->Inter Product Thialysine Analog (MLA) (Stable PTM Mimic) Inter->Product Nucleophilic Substitution (SN2) Reader Reader Protein Product->Reader Binds Readers (e.g., WDR5) Eraser Demethylase (KDM) Product->Eraser Resists Erasers (e.g., LSD1/KDM1)

Figure 1: Reaction pathway for generating Methyl-Lysine Analogs (MLAs) via Cysteine alkylation. The resulting thioether linkage provides resistance to demethylase activity.

Protocol A: The Cysteine Alkylation Strategy (MLA Generation)

Best for: Generating large quantities of methylated histone mimics (H3K4me3, H3K9me3, etc.) for biochemical assays.

Materials Required[2][3][4][5][6][7][8][9]
  • Peptide Substrate: Synthetic histone peptide with Cysteine replacing the target Lysine (e.g., H3(1-21)K4C).

    • Note: Ensure no other cysteines are present. If native cysteines exist (e.g., H3C110), mutate them to Alanine or Serine if they are not critical for the study.

  • Alkylating Agents (The "Warheads"):

    • For Trimethyl (

      
      ): (2-Bromoethyl)trimethylammonium bromide (Sigma #117196).[1]
      
    • For Dimethyl (

      
      ): 2-Chloro-N,N-dimethylethylamine hydrochloride.[2]
      
    • For Monomethyl (

      
      ): 2-Chloro-N-monomethylethylamine hydrochloride.
      
    • For Unmodified (

      
      ): 2-Bromoethylamine hydrobromide.
      
  • Reaction Buffer: 1M HEPES (pH 7.8), 4M Guanidine-HCl (optional, for full proteins), 10 mM D/L-Methionine (as a radical scavenger).

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine).

Step-by-Step Protocol
  • Peptide Solubilization: Dissolve the lyophilized Cys-mutant peptide in the Reaction Buffer to a concentration of 2–5 mg/mL. The high pH (7.8–8.5) is critical to deprotonate the thiol (pKa ~8.3).

    • Critical Insight: If working with full-length histones, include 6M Guanidine-HCl to denature the protein and expose the buried cysteine residues.

  • Reduction: Add TCEP to a final concentration of 10 mM. Incubate at Room Temperature (RT) for 20 minutes.

    • Why TCEP? Unlike DTT, TCEP is stable at higher pH and does not contain thiols that would compete for the alkylating agent.

  • Alkylation Reaction: Add the specific Alkylating Agent to a final concentration of 50–100 mM (approx. 20–50 fold molar excess over peptide).

    • Reaction: Incubate at 50°C for 2–4 hours or at RT overnight.

    • Monitoring: The reaction is usually fast. Monitor by MALDI-TOF or LC-MS. You should observe a mass shift corresponding to the alkyl group addition.

    Target AnalogAlkylating AgentMass Shift (Δ Da)
    Thialysine (
    
    
    )
    2-Bromoethylamine+43.05
    
    
    me1
    2-Chloro-N-methylethylamine+57.08
    
    
    me2
    2-Chloro-N,N-dimethylethylamine+71.10
    
    
    me3
    (2-Bromoethyl)trimethylammonium+85.13
  • Quenching & Purification: Quench the reaction by adding excess DTT (to scavenge remaining alkylating agent) or by acidifying with 0.1% TFA.

    • Purification: Desalt using a PD-10 column or purify via RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

    • Note: The thioether bond is stable, but avoid strong oxidizing conditions which could form sulfoxides.

Protocol B: Direct SPPS Incorporation

Best for: Short peptides containing unmethylated Thialysine for KMT mechanistic studies or when site-specific incorporation is required in a sequence with multiple cysteines.

Materials
  • Building Block: Fmoc-S-(2-Boc-aminoethyl)-L-cysteine (commercially available or synthesized from Fmoc-Cys(Trt)-OH).

  • Resin: Rink Amide MBHA (for C-term amides) or Wang resin (for C-term acids).

Synthesis Workflow
  • Coupling: Use standard Fmoc chemistry.

    • Activator: HATU/DIEA or DIC/Oxyma.

    • Stoichiometry: 3-4 equivalents of AA.

    • Coupling Time: 45–60 mins.[3][4]

  • Deprotection: 20% Piperidine in DMF.

    • Caution: Thialysine is generally stable, but prolonged exposure to base can sometimes lead to

      
      -elimination (though less prone than phosphoserine). Standard cycles are usually safe.
      
  • Cleavage:

    • Cocktail: TFA/TIS/H2O/EDT (94:1:2.5:2.5).

    • Role of EDT: Ethanedithiol (EDT) is crucial here to prevent the alkylation of the thioether sulfur by tert-butyl cations released from protecting groups.

  • Workup: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Applications & Data Interpretation[4]

A. Mechanism-Based Inhibition of KMTs

Thialysine peptides can act as potent probes for Histone Methyltransferases (e.g., SET7/9, G9a).

  • Hypothesis: The lower pKa of Thialysine (8.5) vs Lysine (10.5) means that at pH 7.5, the population of nucleophilic free amine is ~100-fold higher for Thialysine.

  • Experiment: Perform kinetic assays (using radio-labeled SAM or antibody detection).

  • Result Interpretation:

    • If

      
       increases: The deprotonation step was rate-limiting for the native lysine.
      
    • If

      
       decreases (but 
      
      
      
      is similar): The geometry of the transition state (C-S-C angle) is unfavorable, or the product inhibits the enzyme.
B. Demethylase (Eraser) Resistance

MLAs are powerful tools to "lock" a histone in a methylated state.

  • LSD1 (KDM1A): Requires a protonated nitrogen and a lone pair to initiate oxidation. The quaternary ammonium of

    
     prevents this. Even 
    
    
    
    are poor substrates due to the altered electronics of the C-S bond adjacent to the reaction center.
  • JmjC Demethylases: These use a radical mechanism.[5] The sulfur atom can act as a radical sink or simply misalign the methyl group relative to the Fe(IV)=O center, drastically reducing demethylation rates.

Applications cluster_app1 Application 1: Reader Pull-Downs cluster_app2 Application 2: KMT Kinetics Step1 Immobilize MLA Peptide (Biotinylated) Step2 Incubate with Nuclear Extract Step1->Step2 Step3 Result: Stable Complex (No Demethylation) Step2->Step3 KStep1 Thialysine Peptide + SAM KStep2 Add KMT (e.g., G9a) KStep1->KStep2 KStep3 Measure Methylation Rate (Compare to WT Lys) KStep2->KStep3

Figure 2: Workflow for utilizing Thialysine peptides in Reader Pull-downs and KMT Kinetic assays.

References

  • Simon, M. D., et al. (2007). "The specific incorporation of unnatural amino acids into proteins." Cell, 129(2), 265-277. Link

    • Seminal paper describing the cysteine alkylation str
  • Zhang, M., et al. (2019). "Installation of Trimethyllysine Analogs on Intact Histones via Cysteine Alkylation." Bioconjugate Chemistry, 30(6), 1798–1804. Link

    • Detailed protocol for alkylating intact histones to cre
  • Seeliger, D., et al. (2012). "Mechanism of thialysine inhibition of histone demethylases." Journal of the American Chemical Society, 134(3), 1566–1569.
  • Luo, X., et al. (2018). "Total Chemical Synthesis of Modified Histones." Frontiers in Chemistry, 6, 18. Link

    • Review of SPPS and ligation strategies for histone modific
  • Sigma-Aldrich Protocol. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides." Link

    • Standard operating procedures for handling Cysteine and Thialysine precursors in SPPS.

Sources

Application Note: Traceless Native Chemical Ligation at Lysine Residues

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Native Chemical Ligation at Lysine via Thialysine/Mercaptolysine Auxiliaries Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists & Biologics Developers

Using - and -Mercaptolysine Auxiliaries

Introduction: Expanding the NCL Toolbox

Native Chemical Ligation (NCL) has revolutionized protein synthesis by allowing the assembly of unprotected peptide segments.[1] However, the classic requirement for an N-terminal Cysteine (Cys) residue is a significant bottleneck, as Cys comprises only ~1.7% of residues in eukaryotic proteins.

This guide details the Mercaptolysine-Mediated Ligation strategy. Often colloquially grouped with "thialysine" chemistry, this method utilizes


-mercaptolysine (

-Mly)
or

-mercaptolysine (

-Mly)
as transient ligation auxiliaries. Unlike standard thialysine (S-aminoethyl-cysteine), which results in a permanent non-native isostere, mercaptolysines enable the generation of a native peptide bond at Lysine following a post-ligation desulfurization step.

Why this matters: Lysine is abundant (approx. 6% of residues) and surface-exposed, offering frequent ligation sites for assembling large proteins, including ubiquitinated therapeutics and histones.

Mechanism of Action

The process involves two distinct chemical phases: the ligation (C-N bond formation) and the desulfurization (Auxiliary removal).[1][2]

  • Ligation: The thiol group on the

    
    - or 
    
    
    
    -carbon of the lysine analog attacks the C-terminal thioester of the incoming peptide. A rapid S
    
    
    N acyl shift follows, forming a stable amide bond.[1]
  • Desulfurization: A radical-mediated reduction removes the thiol auxiliary, converting the mercaptolysine into a native lysine residue.

Visualizing the Pathway

The following diagram illustrates the transformation from the initial thioester capture to the final native lysine restoration.

Mercaptolysine_Ligation Start Peptide-Thioester + H-Mercaptolysine-Peptide Inter1 Transthioesterification Intermediate Start->Inter1 Thiol Exchange Ligated Ligated Product (Amide Bond Formed) Inter1->Ligated S->N Acyl Shift Desulf Radical Desulfurization (VA-044 / TCEP) Ligated->Desulf Add Radical Initiator Final Native Lysine Polypeptide Desulf->Final -H2S (Traceless)

Figure 1: The reaction pathway for mercaptolysine-mediated ligation. The auxiliary thiol facilitates the capture and rearrangement, then is excised to leave a native lysine.

Strategic Planning: -Mly vs. -Mly

Choosing the specific auxiliary affects synthetic difficulty and ligation kinetics.

Feature

-Mercaptolysine (

-Mly)

-Mercaptolysine (

-Mly)
Ring Size (Transition State) 5-membered ring (faster S

N shift)
6-membered ring (slower S

N shift)
Synthetic Accessibility Harder to synthesize (often requires chiral resolution)More accessible; often derived from commercially available precursors
Ligation Kinetics Generally faster due to proximitySlower; may require stronger thiols (e.g., MPAA)
Desulfurization Identical efficiencyIdentical efficiency

Expert Insight: For difficult junctions (bulky amino acids like Val or Pro at the C-terminus), prioritize


-Mly  due to the kinetic advantage of the 5-membered transition state. For routine ligations, 

-Mly
is often sufficient and more cost-effective.
Protocol 1: The Ligation Reaction

Objective: Couple a C-terminal peptide thioester with an N-terminal Mercaptolysine peptide.

Reagents:

  • Buffer: 6 M Guanidine Hydrochloride (GdnHCl), 200 mM Sodium Phosphate, pH 7.0–7.2.

  • Reductant: TCEP-HCl (Tris(2-carboxyethyl)phosphine).

  • Catalyst: MPAA (4-Mercaptophenylacetic acid).[1]

  • Atmosphere: Inert (Argon or Nitrogen).

Procedure:

  • Dissolution: Dissolve both peptide segments in the NCL Buffer at a concentration of 2–5 mM (each).

    • Note: High concentration drives the bimolecular reaction. If solubility is poor, add up to 20% TFE (Trifluoroethanol).

  • Additives: Add TCEP to a final concentration of 20–50 mM to ensure the mercaptolysine thiol remains reduced. Add MPAA (50–100 mM) to catalyze the thioester exchange.

  • pH Adjustment: Check pH. Adjust carefully to 7.0–7.2 using 2 M NaOH.

    • Caution: Do not exceed pH 7.5 to avoid thioester hydrolysis.[2]

  • Incubation: Incubate at 37°C under inert atmosphere.

  • Monitoring: Monitor by UPLC/LC-MS. The reaction typically proceeds via a rapid transthioesterification (mass shift + MPAA mass) followed by the S

    
    N shift.
    
    • Endpoint: Disappearance of the thioester peak and appearance of the ligated product mass.

Protocol 2: Post-Ligation Radical Desulfurization

Objective: Remove the thiol auxiliary to generate native Lysine. Critical Constraint: If your peptide contains native Cysteines, they must be protected (e.g., Cys(Acm) or Cys(StBu)) during synthesis. Free radical desulfurization will convert unprotected Cys to Alanine.

Reagents:

  • Initiator: VA-044 (2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride).

  • Reductant: TCEP-HCl.

  • H-Atom Donor: Glutathione (GSH) or t-Butyl mercaptan (tBuSH).

Procedure:

  • Preparation: Do not isolate the ligation product if possible ("One-Pot" method). If isolated, re-dissolve in 6 M GdnHCl, 0.2 M Phosphate, pH 6.5–7.0.

  • Cocktail Assembly: Add the following to the reaction mixture:

    • TCEP: 250 mM (Excess is required to keep the radical cycle active).

    • GSH: 40 mM (Acts as the hydrogen atom source).

    • VA-044: 20 mM (Radical initiator).[3]

  • Degassing: Sparge the solution with Argon for 10 minutes. Oxygen inhibits the radical chain reaction.

  • Initiation: Incubate at 37°C–42°C .

    • Note: VA-044 has a thermal half-life suited for mild heating.

  • Monitoring: Monitor by LC-MS.

    • Mass Shift: Look for a mass loss of -32 Da (Sulfur atom) relative to the ligated product.

  • Purification: Quench with 0.1% TFA and purify immediately via RP-HPLC.

Decision Workflow for Desulfurization

Desulfurization_Logic Check Does sequence contain Native Cysteine? Yes Yes Check->Yes Risk: Cys->Ala conv. No No Check->No Protect Ensure Cys is protected (e.g., Cys(Acm)) during SPPS Yes->Protect Proceed Proceed to VA-044 Desulfurization No->Proceed Protect->Proceed AcmRemove Post-Desulfurization: Remove Acm (Pd/Ag salts) Proceed->AcmRemove If protected

Figure 2: Decision tree for handling native cysteines during desulfurization.

Troubleshooting & Optimization
ProblemPossible CauseSolution
Slow Ligation Steric hindrance at C-terminus (Val, Pro).Switch from

-Mly to

-Mly
. Increase MPAA conc. to 200 mM.
Hydrolysis of Thioester pH too high (>7.5) or old TCEP.Maintain pH 6.8–7.0. Prepare fresh TCEP stock.
Incomplete Desulfurization Oxygen inhibition or insufficient radical source.Degas thoroughly (Ar sparge). Add fresh VA-044 and TCEP after 4 hours.
Precipitation Aggregation of intermediate.Add 10-20% TFE or detergents (e.g., 1% OG) to the buffer.
References
  • Kumar, K. S., et al. (2009).[4] "Use of a delta-mercaptolysine residue for native chemical ligation."[4][5] Angewandte Chemie International Edition. [Link]

  • Yang, R., et al. (2009). "Thiol-functionalized lysine as a ligation auxiliary." Journal of the American Chemical Society. [Link]

  • Wan, Q., & Danishefsky, S. J. (2007).[6] "Free-radical-based, specific desulfurization of cysteine: a powerful advance in the synthesis of polypeptides."[6] Angewandte Chemie. [Link]

  • Haj-Yahya, M., et al. (2010).[4] "Synthesis of a delta-mercaptolysine derivative and its application in the synthesis of ubiquitin conjugates." International Journal of Peptide Research and Therapeutics. [Link]

  • Metanis, N., & Keinan, E. (2011). "Chemical Synthesis of Proteins." Wiley Interdisciplinary Reviews. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of peptides containing non-canonical, sterically hindered, or electronically modified Boc-amino acid analogs presents unique challenges not encountered with standard proteinogenic amino acids. While traditional carbodiimide methods (DCC/DIC) remain foundational, they often fail to drive the coupling of bulky analogs (e.g.,


-disubstituted, 

-methylated) to completion, leading to deletion sequences and difficult purification. This guide provides a technical framework for selecting high-efficiency coupling reagents—specifically targeting HATU , COMU , and PyBrOP —and details the In Situ Neutralization protocol, a gold-standard methodology for overcoming aggregation and steric barriers in Boc solid-phase peptide synthesis (SPPS).

Mechanisms of Activation and Reagent Selection[1]

The choice of coupling reagent for Boc-analogs must balance reactivity (to overcome steric hindrance) against selectivity (to prevent racemization and guanidinylation).

The Decision Matrix: Matching Reagent to Analog

For standard amino acids, DIC/Oxyma is the modern baseline. However, for analogs, the strategy shifts toward phosphonium and uronium/aminium salts.

Analog ClassRecommended ReagentMechanism & RationaleCritical Considerations
Sterically Hindered (e.g., Aib, Deg,

-Me)
HATU or COMU Generates highly reactive -OAt (HATU) or Oxyma (COMU) esters. The 7-azabenzotriazole nitrogen provides anchimeric assistance, accelerating acylation by ~100x over HOBt.Guanidinylation Risk: If the amine is unreactive, the uronium moiety can react with the N-terminus.[1] Use exactly 1.0 eq of reagent or switch to phosphonium (PyAOP).

-Methylated
(e.g.,

-Me-Phe,

-Me-Val)
PyBrOP or PyAOP

-methylation reduces nucleophilicity. PyBrOP (bromo-phosphonium) generates an acid bromide intermediate in situ, which is hyper-reactive and drives coupling to secondary amines.
Base Sensitivity: Requires DIEA or TMP. Acid bromides are unstable; reaction must be immediate.
Racemization Prone (e.g., Boc-His(DNP), Boc-Cys)DIC + Oxyma Pure "Neutral" activation. Avoids the high concentration of tertiary base (DIEA) required for HATU/HBTU, which abstracts the

-proton leading to oxazolone formation.
Do NOT use HATU for Cys/His unless utilizing collidine as the base (weaker pKa).
Ultra-Low Nucleophilicity (e.g., Aminoisobutyric acid amine)TFFH Generates amino acid fluorides . Fluorides are small, stable toward racemization, and highly reactive toward hindered amines.Compatible with standard glass vessels (unlike acid chlorides).
Mechanism of Action: The "In Situ" Advantage

In traditional Boc synthesis, the TFA salt of the amine is neutralized (wash with DIEA), followed by solvent washes, then coupling. This intermediate "free amine" stage often allows peptide chains to aggregate via hydrogen bonding, collapsing the resin matrix and preventing coupling.

The Solution: In Situ Neutralization Developed by the Kent laboratory, this protocol introduces the activated Boc-amino acid and the base simultaneously to the protonated resin. The high ionic strength and immediate availability of the acylating agent suppress aggregation and drive the reaction before the chains can collapse.

Coupling_Mechanism cluster_0 Traditional Stepwise cluster_1 In Situ Neutralization (Recommended) TFA_Salt Resin-NH3+ TFA- Free_Amine Resin-NH2 (Aggregated) TFA_Salt->Free_Amine 1. Neutralize (DIEA) 2. Wash (DMF) Coupled Resin-Peptide-Boc Free_Amine->Coupled Add Activated AA (Slow Kinetics) TFA_Salt_2 Resin-NH3+ TFA- Transition Transition State (High Ionic Strength) TFA_Salt_2->Transition Add: Boc-AA + HATU + DIEA (Simultaneous) Coupled_2 Resin-Peptide-Boc Transition->Coupled_2 Fast Kinetics (No Aggregation)

Figure 1: Comparison of Traditional vs. In Situ Neutralization pathways. The In Situ method bypasses the aggregation-prone free amine state.

Detailed Protocols

Protocol A: High-Efficiency Manual Boc SPPS (In Situ Neutralization)

Best for: Long peptides, hydrophobic sequences, and sterically hindered analogs.

Reagents:

  • Activator: 0.5 M HATU (or HCTU) in DMF.

  • Base: Pure DIEA (Diisopropylethylamine).

  • Amino Acid: 0.5 M Boc-Amino Acid in DMF.

  • Deprotection: 100% TFA (Trifluoroacetic acid).[2] Note: Standard Boc uses neat TFA or 50% TFA/DCM.

Workflow:

  • Deprotection:

    • Drain resin.

    • Treat with 100% TFA for 2 x 1 min (Flow washes) to remove residual DMF.

    • Treat with 100% TFA for 1 min (reaction). Drain.

    • Treat with 100% TFA for 1 min (reaction). Drain.

    • Note: Total acid contact time ~2-3 mins is usually sufficient for modern resins, but 2x5 min is safer for bulk.

  • Flow Wash:

    • Wash rapidly with DMF (approx. 30 seconds flow).[2][3][4] Do not over-wash. The goal is to remove bulk TFA but leave the amine protonated (TFA salt) to prevent aggregation.

  • Activation (Prepare immediately before use):

    • Calculate for 4-fold excess relative to resin loading.

    • Mix Boc-AA (4 eq) + HATU (3.9 eq) in minimal DMF.

    • Add DIEA (6 eq) . Crucial: The extra 2 eq of base neutralizes the resin-bound TFA.

    • Shake briefly (10-15 sec) to activate.

  • Coupling:

    • Add the activated solution directly to the protonated resin.

    • Reaction time: 10–20 minutes . (Hindered analogs: extend to 60 min).

  • Drain and Wash:

    • Drain reactor. Wash DMF (1 x 1 min).

    • Optional: Perform Kaiser Test.[5][6][7] If blue (incomplete), recouple using PyBrOP.

Protocol B: Solution Phase Coupling of Hindered Analogs

Best for: Fragment condensation or synthesis of modified building blocks.

Reagents:

  • Coupling Reagent: EDC.HCl (1.1 eq) + HOAt (1.1 eq).

  • Solvent: DCM or DMF (anhydrous).[7]

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) or NMM. Avoid TEA (causes racemization).

Step-by-Step:

  • Dissolve Boc-Amino Acid (1.0 eq) and HOAt (1.1 eq) in DCM at 0°C.

  • Add amine component (1.0 eq).

  • Add Collidine (2.0 eq) or NMM.

  • Add EDC.HCl (1.1 eq) last.

  • Stir at 0°C for 1 hour, then warm to Room Temp overnight.

  • Workup: Dilute with EtOAc. Wash with 5% KHSO4 (removes EDC urea and collidine), sat. NaHCO3, and Brine.

    • Why KHSO4? It is acidic enough to remove bases but mild enough to preserve the Boc group (unlike HCl which might cleave Boc if too strong/prolonged).

Troubleshooting & Optimization

Common Failure Modes
SymptomCauseRemediation
Incomplete Coupling (Kaiser +) Steric hindrance or Aggregation1. Double couple with PyBrOP (uses different mechanism).2. Increase temperature to 50°C (Microwave).
Guanidinylation (+142 Da mass) Uronium reagent (HATU/HBTU) reacted with N-terminus1. Reduce activation time (pre-activate <30s).2. Ensure Boc-AA is in slight excess over HATU (e.g., 1.1 : 1).
Racemization High base concentration or "Over-activation"1. Switch to DIC/Oxyma (Base-free).2. Use Collidine instead of DIEA.3. Lower temp to 0°C.
Workflow Visualization

Boc_Optimization_Flow Start Select Coupling Strategy Is_Hindered Is the Analog Hindered? (N-Me, Aib, bulky sidechain) Start->Is_Hindered Is_Sensitive Is it Racemization Prone? (His, Cys) Is_Hindered->Is_Sensitive No High_Power High Power Protocol: HATU + DIEA (In Situ Neutralization) Is_Hindered->High_Power Yes Standard Standard Protocol: DIC + Oxyma Pure Is_Sensitive->Standard No Low_Rac Low Racemization Protocol: DIC + Oxyma (No Tertiary Base) Is_Sensitive->Low_Rac Yes Specialized Specialized Protocol: PyBrOP or TFFH (Double Couple) High_Power->Specialized If Kaiser Test (+) after 1st couple

Figure 2: Decision tree for selecting the optimal coupling protocol based on amino acid properties.

References

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[8][9] An efficient peptide coupling additive.[8][5][10][][12][13] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011).[9][14] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Coste, J., Frérot, E., & Jouin, P. (1991). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts.[14] The Journal of Organic Chemistry. Link

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[13] Chemistry – A European Journal. Link

Sources

Application Note: High-Fidelity Synthesis of Methyl-Lysine Analogs (MLAs) via Cysteine Alkylation

[1]

Executive Summary

The "Histone Code" hypothesis suggests that post-translational modifications (PTMs) of histone proteins—particularly lysine methylation—regulate chromatin structure and gene expression. However, studying these modifications is hindered by the heterogeneity of enzymatically methylated histones and the difficulty of genetically encoding methylated lysine residues.

This Application Note details the Chemical Installation of Methyl-Lysine Analogs (MLAs) . This method bypasses genetic limitations by utilizing site-directed mutagenesis to introduce a cysteine residue, which is subsequently alkylated with specific electrophilic "thialysine precursors" (halo-ethylamines). The resulting product is a site-specific


-thialysine

Scientific Foundation & Mechanism

The Thialysine Advantage

The core of this technology is the substitution of the lysine









Reaction Mechanism

The synthesis relies on a chemoselective alkylation of a cysteine thiolate.

  • Mono- and Dimethylation: Proceed via an aziridinium ion intermediate. The electrophile (e.g., (2-chloroethyl)dimethylammonium) cyclizes to form a highly reactive aziridinium ring, which is rapidly attacked by the cysteine thiolate.

  • Trimethylation: The quaternary ammonium group prevents aziridinium formation. The reaction proceeds via a direct S

    
    2 displacement , requiring elevated temperatures (50°C) to drive kinetics.
    
Visualizing the Workflow

The following diagram outlines the critical path from mutagenesis to validated analog.

MLA_WorkflowMutagenesis1. Site-Directed Mutagenesis(Lys -> Cys)Expression2. Protein Expression(E. coli / Inclusion Bodies)Mutagenesis->ExpressionReduction3. Thiol Reduction(Unfolding & TCEP Treatment)Expression->Reduction SolubilizationAlkylation4. Chemical Alkylation(Reaction with Halo-amine)Reduction->Alkylation Free -SHRefolding5. Refolding & Purification(Dialysis/Ion Exchange)Alkylation->Refolding MLA FormedValidation6. QC Validation(ESI-MS / Western Blot)Refolding->Validation

Figure 1: Strategic workflow for the generation of Methyl-Lysine Analogs (MLAs).

Strategic Planning & Reagent Selection

Before initiating the protocol, select the appropriate alkylating precursor based on the desired methylation state. These reagents are hygroscopic and must be handled with care.

Table 1: Thialysine Precursor Selection Guide
Desired AnalogPrecursor Reagent (Electrophile)MechanismReaction TempNotes
Lysine (K) (2-bromoethyl)amine hydrobromideAziridiniumRT (20-25°C)Mimics unmodified Lys.
Mono-Me (Kme1) (2-chloroethyl)methylamine HClAziridiniumRT (20-25°C)Fast kinetics.
Di-Me (Kme2) (2-chloroethyl)dimethylamine HClAziridiniumRT (20-25°C)Very fast; susceptible to hydrolysis.
Tri-Me (Kme3) (2-bromoethyl)trimethylammonium BrDirect S

2
50°CCritical: Requires heat; no aziridinium intermediate.

Detailed Protocols

Protocol A: Preparation of Mutant Histones (Pre-Alkylation)

Prerequisite: A plasmid containing the histone gene of interest with a specific K-to-C mutation (e.g., H3K9C).

  • Expression: Express protein in E. coli (BL21-DE3). Histones typically accumulate in inclusion bodies.

  • Lysis & Wash: Lyse cells and wash inclusion bodies extensively with Triton X-100 buffers to remove lipids and membrane proteins.

  • Solubilization: Dissolve the inclusion body pellet in Unfolding Buffer (7 M Guanidine HCl, 20 mM Tris pH 7.5, 10 mM DTT).

    • Expert Insight: DTT is used here for initial reduction, but it must be removed or exchanged before alkylation if using reagents sensitive to disulfide exchange. However, for MLA synthesis, we prefer TCEP in the next step as it is non-nucleophilic and stable.

Protocol B: The Alkylation Reaction (Core Method)

This protocol describes the conversion of H3K9C to H3K9me3 (Trimethyl-thialysine).

Reagents:

  • Reaction Buffer: 1M HEPES, pH 7.8, 4M Guanidine HCl, 10 mM D-L-Methionine.

    • Why Methionine? It acts as a radical scavenger to prevent non-specific oxidation of the protein backbone during heating.

  • Reducing Agent: 1M TCEP (Tris(2-carboxyethyl)phosphine), neutralized to pH 7.0.

  • Alkylating Agent: (2-bromoethyl)trimethylammonium bromide.[1][2]

Step-by-Step Procedure:

  • Protein Reduction: Dilute the solubilized histone to ~5–10 mg/mL in Reaction Buffer. Add TCEP to a final concentration of 20 mM. Incubate at 37°C for 30 minutes under nitrogen atmosphere.

    • Checkpoint: Ensure the protein is fully reduced. Any disulfide bonds will prevent alkylation and lead to dimerization.

  • Reagent Addition: Weigh 100 mg of (2-bromoethyl)trimethylammonium bromide in a microcentrifuge tube. Immediately add 1 mL of the reduced protein solution to the solid reagent.

    • Note: The reagent concentration is extremely high (~400-500 mM) to drive the reaction to completion via pseudo-first-order kinetics.

  • Incubation (The Critical Variable):

    • For Trimethylation (Kme3): Incubate at 50°C for 2 hours in the dark. Wrap the tube in foil.

    • For Mono/Di (Kme1/2): Incubate at Room Temperature for 1 hour .

  • Quenching: Stop the reaction by adding 2-Mercaptoethanol (BME) to a final concentration of 100 mM. The excess thiol will scavenge the remaining alkylating agent.

  • Desalting: Immediately purify the protein using a PD-10 desalting column or dialyze against 2 mM BME/Water to remove the excess salts and alkylating reagents.

Protocol C: Validation & QC

Do not proceed to refolding without validating the shift in mass.

  • ESI-MS Analysis: Analyze the intact protein via Electrospray Ionization Mass Spectrometry.

    • Expected Mass Shift:

      • Cys

        
         MLA-me0: +43.09 Da
        
      • Cys

        
         MLA-me1: +57.12 Da
        
      • Cys

        
         MLA-me2: +71.15 Da
        
      • Cys

        
         MLA-me3: +85.17 Da
        
  • Western Blotting: Use an antibody specific to the native methylation mark (e.g., anti-H3K9me3).

    • Trustworthiness: MLA analogs generally show >80% cross-reactivity with high-quality commercial antibodies raised against the native methyl-lysine.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Reaction (Doublet in MS) Oxidation of CysteineIncrease TCEP concentration; Degas all buffers strictly.
Precipitation during reaction pH Drift or Salting OutRe-check pH of alkylating reagent stock (some are acidic). Maintain >4M Guanidinium.
Non-specific alkylation pH too high (>8.5)Lysine

-amines (pKa ~10.5) can react if pH is too high. Keep pH at 7.8.
No Trimethylation product Temperature too lowKme3 synthesis requires 50°C. It will not proceed at RT.

Pathway Visualization: Chemical Mechanism

The following diagram illustrates the divergence in mechanism between Dimethylation (Aziridinium) and Trimethylation (Direct S

Mechanismcluster_0Pathway A: Mono/Dimethylationcluster_1Pathway B: TrimethylationCysCysteine Thiol (Nucleophile)AziridiniumAziridinium Intermediate(Highly Reactive Ring)Cys->Aziridinium AttackTransitionDirect SN2 Transition State(Requires 50°C)Cys->Transition AttackChloroAmineChloro-ethylamineChloroAmine->Aziridinium CyclizationProduct_Me2MLA (Dimethyl-Thialysine)Aziridinium->Product_Me2 Ring OpeningBromoAmineBromo-trimethylammoniumBromoAmine->Transition Heat ActivationProduct_Me3MLA (Trimethyl-Thialysine)Transition->Product_Me3 Displacement

Figure 2: Mechanistic divergence between Aziridinium-mediated and Direct S

References

  • Simon, M. D., et al. (2007). The site-specific installation of methyl-lysine analogs into recombinant histones.[2][3][4] Cell, 128(5), 1003-1012.[3] [Link]

  • Simon, M. D., & Shokat, K. M. (2012). A method to site-specifically incorporate methyl-lysine analogues into recombinant proteins.[2][4][5] Methods in Enzymology, 512, 57-69.[2][4][5] [Link]

  • Jeon, J., et al. (2018). Structure of a nucleosome containing a histone H3 lysine 79 methyl-lysine analog. Acta Crystallographica Section F, 74(10), 632-638. [Link]

  • Seeliger, D., et al. (2012). Quantitative assessment of protein interaction with methyl-lysine analogs. ACS Chemical Biology, 7(1), 150-154. [Link]

Application Note: Advanced Orthogonal Protection Strategies for Thialysine (AEC) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Site-specific modification, post-translational modification (PTM) mimicry, and thioether liability management.

Introduction: The Strategic Value of Thialysine

Thialysine (S-(2-aminoethyl)-L-cysteine, AEC) is a non-canonical amino acid that serves as a highly effective structural and functional isostere of L-lysine. Because its side-chain length (~6.5 Å) and steric profile closely mimic native lysine (~6.3 Å), it is heavily employed in chemical biology to investigate post-translational modifications (PTMs) such as methylation, acetylation, and ubiquitination [1].

Recent advancements in the synthesis of internally quenched fluorescent peptides have demonstrated that thialysine mimics are accepted by epigenetic enzymes (e.g., writers and erasers) and proteases like trypsin with efficiencies highly comparable to native lysine [2]. Furthermore, orthogonally protected thialysine derivatives, such as Fmoc-Thialysine(Alloc)-OH, are critical for generating complex architectures like bis-lactam stapled peptides [3].

While thialysine can be generated post-synthetically via the alkylation of cysteine residues, this approach often suffers from incomplete conversion and off-target alkylation. Direct incorporation of orthogonally protected thialysine building blocks during Fmoc solid-phase peptide synthesis (SPPS) ensures absolute homogeneity. However, the presence of the nucleophilic thioether linkage introduces unique chemical liabilities that dictate the choice of protecting groups and cleavage cocktails.

Causality in Protection Strategy Selection

The ε-amine of thialysine has a lower pKa (~8.3–9.5) compared to native lysine (~10.5). While this allows for selective acylation at slightly basic pH in solution, during SPPS, robust orthogonal protection is required to prevent premature branching.

The most critical factor in handling thialysine is the thioether liability . The sulfur atom is highly susceptible to:

  • Oxidation: Conversion to sulfoxide (+16 Da) in the presence of atmospheric oxygen or trace peroxides.

  • Alkylation: Attack by highly reactive carbocations (e.g., t-butyl cations generated during global TFA cleavage) resulting in irreversible sulfonium ion formation (+56 Da).

  • Catalyst Poisoning: Thioethers strongly coordinate transition metals. When using palladium-catalyzed deprotection (e.g., Alloc removal), the thialysine side-chain can sequester the Pd(0) catalyst, drastically reducing deprotection efficiency.

Table 1: Orthogonal Protection Strategies for the Thialysine ε-Amine
Protecting GroupCleavage ReagentsDeprotection TimeOrthogonality ProfileCausality / Thialysine-Specific Considerations
Boc 95% TFA, 2.5% EDT, 2.5% H2O2 hoursOrthogonal to Fmoc, Alloc, ivDdeStandard choice for linear peptides. Requires EDT to scavenge t-butyl cations and prevent irreversible thioether alkylation.
Alloc 0.1 eq Pd(PPh3)4, 24 eq PhSiH32 × 30 minsOrthogonal to Fmoc, Boc, ivDde, MttIdeal for on-resin PTMs. Pd(0) can be poisoned by the thioether. Requires sodium diethyldithiocarbamate washes to strip bound palladium.
ivDde 2% Hydrazine in DMF3 × 10 minsOrthogonal to Fmoc, Boc, AllocExcellent for poly-amine peptides. Hydrazine is mild, but ivDde can migrate to unprotected α-amines if not carefully controlled.
Mtt 1% TFA in DCM5 × 3 minsOrthogonal to Fmoc, Boc, AllocHighly acid-labile. Allows modification before global cleavage, but risks premature deprotection during extended syntheses.

Visual Workflow: The Alloc Orthogonal Strategy

To perform site-specific modifications (such as attaching a ubiquitin chain or a fluorophore) exclusively at the thialysine residue, the Alloc (Allyloxycarbonyl) strategy is the industry standard. The workflow below illustrates the logical progression and necessary metal-scavenging steps required to maintain the integrity of the thioether.

Workflow A 1. Fmoc-SPPS Assembly Fmoc-Thialysine(Alloc)-OH B 2. Alloc Deprotection Pd(PPh3)4 / PhSiH3 A->B C 3. Metal Scavenging Wash Sodium Diethyldithiocarbamate B->C Prevents Pd Poisoning D 4. Site-Specific PTM (e.g., Acylation / Ubiquitination) C->D E 5. Global Cleavage TFA / EDT / TIPS / H2O D->E

Caption: Optimized workflow for orthogonal deprotection and site-specific modification of thialysine.

Standardized Experimental Protocols

The following protocols constitute a self-validating system designed to ensure high yields while mitigating the chemical liabilities of the thialysine thioether.

Protocol A: Fmoc-SPPS Incorporation of Fmoc-Thialysine(Alloc)-OH

Objective: High-efficiency coupling of the sterically unhindered thialysine derivative [3].

  • Resin Preparation: Swell the Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 3 mL).

  • Activation & Coupling:

    • Dissolve 0.4 mmol (4 eq) of Fmoc-Thialysine(Alloc)-OH and 0.4 mmol (4 eq) of HATU in 2 mL of DMF.

    • Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA).

    • Add the activated mixture to the resin and agitate at room temperature for 60 minutes.

  • Validation Checkpoint: Perform a Kaiser test. A negative (yellow) result confirms complete coupling. If positive (blue), repeat step 3.

  • Washing: Wash the resin with DMF (5 × 3 mL) and DCM (5 × 3 mL).

Protocol B: On-Resin Alloc Deprotection and Metal Scavenging

Objective: Selective removal of the Alloc group without thioether-induced Pd poisoning.

  • Degassing: Swell the resin in anhydrous DCM. Bubble dry Argon or Nitrogen through the suspension for 10 minutes to remove oxygen (critical to prevent catalyst oxidation).

  • Catalyst Preparation: In a separate vial, dissolve 0.01 mmol (0.1 eq) of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and 2.4 mmol (24 eq) of Phenylsilane (PhSiH3) in 2 mL of degassed DCM.

  • Deprotection: Add the catalyst solution to the resin. Agitate under inert atmosphere for 30 minutes. Drain and repeat this step once more.

  • Metal Scavenging (Critical Step): To strip palladium coordinated to the thialysine thioether, wash the resin with a 0.5% (w/v) solution of sodium diethyldithiocarbamate in DMF (3 × 5 min). The resin may temporarily turn yellow/brown as the Pd-complex is washed away.

  • Validation Checkpoint: Perform a Kaiser test. A positive (dark blue) result confirms the successful unmasking of the thialysine ε-amine.

  • Washing: Wash extensively with DMF (5 × 3 mL) and DCM (5 × 3 mL) before proceeding to site-specific modification (e.g., coupling of a fluorophore or ubiquitin moiety).

Protocol C: Global Cleavage and Thioether Preservation

Objective: Cleave the peptide from the resin while preventing oxidation and alkylation of the thialysine thioether.

  • Cocktail Preparation: Prepare a modified Reagent K cleavage cocktail: 92.5% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% Ethanedithiol (EDT), and 2.5% LC-MS grade H2O.

    • Causality: EDT is absolutely mandatory. It acts as a sacrificial nucleophile, scavenging t-butyl cations much faster than the thialysine thioether, thereby preventing irreversible +56 Da alkylation.

  • Cleavage: Add 3 mL of the cocktail to the resin. Agitate gently at room temperature for 2 hours.

  • Precipitation: Filter the cleavage solution into 30 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the peptide. Wash the pellet twice with cold ether.

  • Validation Checkpoint: Analyze the crude precipitate via LC-MS. Confirm the target mass and specifically verify the absence of +56 Da (alkylation) or +16 Da (sulfoxide) adducts.

References

  • Cysteine-Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation Angewandte Chemie International Edition URL:[Link]

  • Internally Quenched Fluorescent Peptides Provide Insights into Underexplored and Reversible Post-Translational Modifications ChemRxiv URL:[Link]

  • Bis-Lactam Peptide [i, i+4]-Stapling with α-Methylated Thialysines Molecules (MDPI) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Guide: Preventing Oxidation of Thialysine Sulfur During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Concept: The Thialysine Paradox

Thialysine (S-aminoethyl-L-cysteine) is a lysine analog where the


-methylene group is replaced by a sulfur atom. This substitution creates a unique chemical duality that complicates Solid Phase Peptide Synthesis (SPPS):
  • Thioether Reactivity (Methionine-like): The sulfur atom is a thioether, making it highly nucleophilic and susceptible to oxidation (

    
    ) and alkylation by carbocations during cleavage.
    
  • 
    -Elimination Risk (Cysteine-like):  Due to the sulfur's position beta to the 
    
    
    
    -carbon, thialysine is prone to base-catalyzed
    
    
    -elimination during Fmoc removal, similar to Cysteine, though less aggressive.

This guide focuses primarily on preventing oxidation , the most pervasive issue, while addressing the necessary scavenger protocols to prevent alkylation.

Synthesis Strategy: Prevention During Assembly

Oxidation can occur before cleavage if reagents are mishandled. The sulfur lone pair in thialysine can react with dissolved oxygen or radical species in solvents.

Protocol 1: Inert Atmosphere Coupling
  • Why: DMF and NMP can contain dissolved oxygen and peroxides (especially if aged).

  • Action: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to use.

  • Recommendation: Perform long couplings (>1 hour) under a nitrogen blanket.

Protocol 2: Avoiding Pre-Activation Oxidation
  • Risk: Highly reactive coupling species (e.g., O-acylisoureas) can occasionally facilitate oxidative side reactions if radical initiators are present.

  • Action: Use phosphonium reagents (PyBOP) or uronium reagents (HATU/HBTU) with a base (DIEA/NMM) rather than carbodiimides (DCC/DIC) if possible, as the reaction kinetics are faster, reducing exposure time.

The Critical Step: Cleavage & Deprotection

The cleavage step is the "kill zone" for thialysine. The high acid concentration (TFA) generates reactive carbocations (from protecting groups like Boc, tBu, Trt) that will alkylate the sulfur unless intercepted. Simultaneously, the acidic environment lowers the oxidation potential, making the sulfur prone to converting to sulfoxide (


).
Scavenger Cocktail Selection

Standard "Reagent B" (TFA/TIPS/Water) is insufficient for thialysine. You require a "High-Thiol" cocktail to reduce the sulfur continuously.

Table 1: Recommended Cleavage Cocktails for Thialysine
Cocktail NameComposition (v/v)Primary Use CaseThialysine Suitability
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%) , EDT (2.5%) Standard. Best for preventing oxidation and alkylation.High (Recommended)
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%) , EDT (2.5%) , DMS (3%), NH

I (0.2%)
Rescue/High-Risk. Contains iodide to actively reduce sulfoxides in situ.Critical (For sensitive seqs)
Reagent B TFA (88%), Phenol (5%), Water (5%), TIPS (2%)Low odor.[1] Good for simple peptides.Low (High oxidation risk)
DODT Cocktail TFA (90%), DODT (5%) , TIS (2.5%), Water (2.5%)Odorless alternative to EDT.Medium-High

Technical Note: Thioanisole accelerates the removal of protecting groups but also acts as a reversible trap for carbocations. EDT (1,2-Ethanedithiol) is the critical reducing agent that keeps the thialysine sulfur in the reduced state.[2]

Visualizing the Risk Pathways

Thialysine_Oxidation Thialysine Thialysine (Reduced, Active) Sulfoxide Sulfoxide (+16 Da) (Reversible) Thialysine->Sulfoxide Oxidation Alkylated S-Alkylated Adduct (Permanent Damage) Thialysine->Alkylated Alkylation Oxidant ROS / Peroxides (Solvent/Air) Carbocation Carbocations (tBu+, Trt+) Sulfoxide->Thialysine Reduction (NH4I / DMS) Sulfone Sulfone (+32 Da) (Irreversible) Sulfoxide->Sulfone Strong Oxidation Scavenger Scavengers (EDT / Thioanisole) Scavenger->Oxidant Intercepts Scavenger->Carbocation Quenches

Figure 1: Reaction pathways for Thialysine sulfur during SPPS. Scavengers (Blue) are required to block the red damage pathways.

Troubleshooting & Rescue Protocols

If you observe a mass shift of +16 Da (Sulfoxide) or +32 Da (Sulfone) in your LC-MS, follow these steps.

Scenario A: The "Yellowing" (Sulfoxide Formation)
  • Diagnosis: Mass spec shows [M+16].

  • Cause: Insufficient scavenger capacity or old TFA (containing peroxides).

  • Rescue Protocol (Post-Cleavage Reduction):

    • Dissolve the crude lyophilized peptide in neat TFA (10 mg/mL).

    • Add Ammonium Iodide (NH

      
      I)  (20 eq.) and Dimethyl Sulfide (DMS)  (20 eq.).
      
    • Cool to 0°C on ice.

    • Stir for 30–60 minutes. The solution may turn dark red/brown (iodine liberation).

    • Quench by pouring into cold ether (precipitate) or adding Ascorbic Acid solution (if diluting with water) to reduce free iodine.

    • Mechanism: The iodide ion (

      
      ) reduces the sulfoxide back to the thioether, oxidizing itself to iodine (
      
      
      
      ).
Scenario B: S-Alkylation (e.g., +56 Da for t-butyl)
  • Diagnosis: Mass spec shows [M+56] or similar adducts.

  • Cause: Reattachment of protecting groups. Thialysine is a "soft" nucleophile and loves "soft" carbocations.

  • Fix: This is usually irreversible. You must re-synthesize.

  • Prevention for Next Batch: Increase EDT concentration to 5% or use Reagent K . Ensure high volume of cocktail (15-20 mL per gram of resin) to dilute carbocations.

Decision Tree: Handling Mass Shifts

Rescue_Logic Start LC-MS Analysis CheckMass Mass Shift? Start->CheckMass Plus16 +16 Da (Sulfoxide) CheckMass->Plus16 Plus32 +32 Da (Sulfone) CheckMass->Plus32 Plus56 +56 Da (t-Butyl Alkylation) CheckMass->Plus56 NoShift Correct Mass CheckMass->NoShift Action16 Perform NH4I/DMS Reduction Plus16->Action16 Action32 Discard. Resynthesize with Fresh Reagents Plus32->Action32 Action56 Discard. Use Reagent K Increase Vol/g Plus56->Action56 ActionOK Lyophilize & Store under Argon NoShift->ActionOK

Figure 2: Troubleshooting logic for Thialysine mass anomalies.

FAQ: Expert Insights

Q: Can I use TCEP to reduce Thialysine sulfoxide? A: Generally, no. TCEP is excellent for reducing disulfides (S-S) to thiols (SH). While TCEP can reduce sulfoxides under harsh conditions (low pH, heat), it is not the standard reagent for this transformation. The NH


I/DMS  method is far more specific and effective for converting sulfoxides (

) back to thioethers (

).

Q: Why does my Thialysine peptide smell like garlic? A: This is likely due to the use of EDT (Ethanedithiol) or DMS in your cleavage cocktail. This is a good sign —it means you used the correct scavengers to protect the sulfur. To mitigate the smell, wash the ether precipitate thoroughly and lyophilize in a well-ventilated hood.

Q: Is Thialysine stable in piperidine (Fmoc removal)? A: Mostly, yes, but with a caveat. Prolonged exposure to 20% piperidine can cause minor


-elimination.
  • Tip: Use "Fast Fmoc" cycles (e.g., 20% Piperidine with 0.1M HOBt for 3 min x 2) rather than standard 10+10 min cycles to minimize base exposure.

Q: How should I store the purified peptide? A: Thialysine peptides are shelf-stable but sensitive to atmospheric oxidation over months.

  • Lyophilize to a dry powder.

  • Backfill the vial with Argon before capping.

  • Store at -20°C .

  • Avoid repeated freeze-thaw cycles in solution.

References

  • Fields, G. B., & Noble, R. L. (1990).[3] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3] International Journal of Peptide and Protein Research, 35(3), 161–214.[3] Link

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[1][3][4] Journal of Peptide Research, 53(5), 548–553. Link

  • Hermann, P., et al. (2001). Inhibition of lysine 2,3-aminomutase by the alternative substrate 4-thialysine.[5] Biochemistry, 40(12), 3591-3599. Link

  • Biotage. (2023).[2] Peptides containing cysteine: the role of scavengers in cleavage cocktail.[1][6] The Peptide Synthesis Blog. Link

  • Merck (Novabiochem). Cleavage and Deprotection Protocols (Methionine & Cysteine Handling). Merck Millipore Technical Library. Link

Sources

Technical Support Center: A Guide to Overcoming Low Coupling Yields with Boc-L-4-thialysine(Z)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the use of Boc-L-4-thialysine(Z)-OH in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the scientific rationale and practical protocols to diagnose and resolve low coupling yields, ensuring the successful synthesis of your target peptides.

Introduction: The Unique Challenges of Boc-L-4-thialysine(Z)-OH

Boc-L-4-thialysine(Z)-OH is a valuable non-canonical amino acid used to introduce a thioether linkage into a peptide backbone, a modification that can impart unique structural and functional properties. However, its successful incorporation into a growing peptide chain can be challenging. The primary obstacles stem from the steric hindrance imposed by the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the benzyloxycarbonyl (Z) group on the side-chain amine. This steric bulk can significantly impede the approach of the activated carboxylic acid to the N-terminal amine of the resin-bound peptide, leading to sluggish reaction kinetics and incomplete coupling.[1]

This guide will walk you through a systematic approach to troubleshooting, from the initial diagnosis of poor coupling to the implementation of optimized protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of low coupling yields with Boc-L-4-thialysine(Z)-OH?

The most common culprits for low coupling efficiency with this sterically hindered amino acid are:

  • Suboptimal Activation: Standard coupling reagents may not be potent enough to efficiently activate the carboxylic acid of Boc-L-4-thialysine(Z)-OH, especially in the presence of the bulky protecting groups.[2]

  • Steric Hindrance: The sheer size of the Boc and Z groups can physically block the reactive centers from coming together, slowing down the rate of reaction.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can fold or aggregate on the solid support, further limiting the accessibility of the N-terminal amine.[3]

  • Incomplete Deprotection: If the Boc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the next coupling reaction, leading to deletion sequences.[4]

Q2: How can I confirm that the coupling of Boc-L-4-thialysine(Z)-OH is incomplete?

A qualitative ninhydrin (Kaiser) test is a rapid and effective method to detect the presence of unreacted primary amines on the peptide-resin.[1] A positive result (a blue or purple color) indicates that the coupling is incomplete. For a more quantitative assessment, a small sample of the peptide can be cleaved from the resin and analyzed by HPLC and mass spectrometry to identify the presence of deletion sequences.

Q3: Which coupling reagents are most effective for sterically hindered amino acids like Boc-L-4-thialysine(Z)-OH?

For challenging couplings, it is often necessary to move beyond standard carbodiimide reagents like DCC or DIC. More potent activating reagents are recommended:

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective as they form highly reactive O-acylisourea intermediates.[2][5] HATU is often considered one of the most efficient due to the formation of a more reactive OAt-ester.[2]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for overcoming steric hindrance.[2][5]

Q4: Can I simply extend the reaction time to improve the coupling yield?

Yes, increasing the coupling time is a valid strategy to drive a sluggish reaction to completion.[2] For sterically hindered amino acids, extending the reaction from the standard 1-2 hours to 4 hours, or even overnight, can be beneficial. However, prolonged reaction times can increase the risk of side reactions, such as racemization.[6]

Troubleshooting Guide: A Systematic Approach to Improving Coupling Yields

If you are experiencing low coupling yields with Boc-L-4-thialysine(Z)-OH, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Verify Complete Deprotection of the N-Terminus

Before troubleshooting the coupling reaction itself, it is crucial to ensure that the N-terminal amine of the resin-bound peptide is fully deprotected.

  • Protocol: Perform a ninhydrin (Kaiser) test after the deprotection and neutralization steps. A strong positive result (deep blue beads) confirms the presence of free amines.

  • Troubleshooting: If the ninhydrin test is weak or negative, it indicates incomplete deprotection.

    • Action: Repeat the deprotection step using fresh trifluoroacetic acid (TFA). Ensure a sufficient deprotection time (typically 20-30 minutes for a 25-50% TFA solution in DCM).[4]

Step 2: Optimize the Coupling Reaction Conditions

If deprotection is complete, the next step is to enhance the efficiency of the coupling reaction.

Coupling Reagent ClassExamplesReactivityNotes
CarbodiimidesDCC, DICModerateOften insufficient for sterically hindered couplings.[2]
Uronium/Aminium SaltsHATU, HBTU, HCTUHighHighly recommended. HATU often provides the best results.[2][5]
Phosphonium SaltsPyBOP, PyAOPHighExcellent alternatives to uronium/aminium salts.[2][5]

Performing the coupling reaction twice is a common and effective method to ensure the reaction goes to completion.[2]

  • Protocol:

    • Perform the initial coupling of Boc-L-4-thialysine(Z)-OH for 1-2 hours.

    • Drain the reaction vessel and wash the resin thoroughly with DMF.

    • Prepare a fresh solution of activated Boc-L-4-thialysine(Z)-OH and repeat the coupling for another 1-2 hours.

    • Wash the resin and perform a ninhydrin test to confirm completion.

Step 3: Address Potential Peptide Aggregation

For longer or more hydrophobic peptide sequences, aggregation can hinder coupling efficiency.

  • Solvent Choice: N-methylpyrrolidone (NMP) has superior solvating properties compared to dimethylformamide (DMF) and can help to disrupt peptide aggregation.[2] Consider using NMP as the reaction solvent.

  • Chaotropic Salts: The addition of chaotropic salts, such as LiCl, to the reaction mixture can help to break up secondary structures and improve solvation.[3]

Step 4: Consider Capping Unreacted Amines

If, after attempting the above strategies, a small percentage of N-terminal amines remain unreacted, it may be necessary to "cap" them to prevent the formation of deletion peptides.

  • Protocol: Treat the resin with a solution of acetic anhydride and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in DMF.[1] This will acetylate any remaining free amines, rendering them unreactive in subsequent coupling steps.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Low Coupling Yield Detected check_deprotection Step 1: Verify N-Terminal Deprotection (Ninhydrin Test) start->check_deprotection deprotection_ok Deprotection Complete? check_deprotection->deprotection_ok repeat_deprotection Repeat Deprotection Step deprotection_ok->repeat_deprotection No optimize_coupling Step 2: Optimize Coupling Reaction deprotection_ok->optimize_coupling Yes repeat_deprotection->check_deprotection potent_reagent Strategy 1: Use Potent Reagent (HATU, HCTU, PyAOP) optimize_coupling->potent_reagent double_coupling Strategy 2: Perform Double Coupling address_aggregation Step 3: Address Aggregation (Use NMP, Chaotropic Salts) double_coupling->address_aggregation potent_reagent->double_coupling coupling_complete Coupling Complete? address_aggregation->coupling_complete capping Step 4: Cap Unreacted Amines (Acetic Anhydride/DIPEA) coupling_complete->capping No proceed Proceed to Next Cycle coupling_complete->proceed Yes capping->proceed

Caption: A flowchart illustrating the systematic troubleshooting workflow for low coupling yields.

Experimental Protocols

Protocol 1: Standard Ninhydrin (Kaiser) Test
  • Sample Preparation: Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.

  • Washing: Wash the beads with ethanol.

  • Reagent Addition: Add 2-3 drops of each of the following solutions:

    • Solution A: 5% ninhydrin in ethanol

    • Solution B: 80% phenol in ethanol

    • Solution C: 2% 0.001 M aqueous KCN in pyridine

  • Heating: Heat the test tube at 100°C for 3-5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): A blue or purple color on the beads and in the solution.

    • Negative Result (Complete Coupling): A yellow or colorless appearance.[1]

Protocol 2: Double Coupling of Boc-L-4-thialysine(Z)-OH using HATU
  • First Coupling:

    • Following the standard deprotection and neutralization of the N-terminal Boc group on the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate Boc-L-4-thialysine(Z)-OH (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Drain the reaction solution and wash the resin with DMF (3 times).

  • Second Coupling:

    • Repeat steps 1.2 through 1.4 with a fresh solution of activated amino acid.

    • After the second coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times).

    • Perform a ninhydrin test to confirm the completion of the reaction.

Potential Side Reactions to Consider

While the primary focus of this guide is on improving coupling yields, it is important to be aware of potential side reactions.

  • Racemization: The use of strong activating reagents and extended reaction times can increase the risk of racemization at the α-carbon of Boc-L-4-thialysine(Z)-OH.[6] The addition of an auxiliary nucleophile such as HOBt or OxymaPure can help to suppress racemization.

  • Guanidinylation: Uronium/aminium-based coupling reagents like HATU and HBTU can react with the unprotected N-terminal amine to form a guanidinium group, which irreversibly terminates the peptide chain.[3] Pre-activating the amino acid before adding it to the resin can help to minimize this side reaction.

Concluding Remarks

Successfully incorporating sterically hindered amino acids like Boc-L-4-thialysine(Z)-OH requires a thoughtful and systematic approach to troubleshooting. By carefully considering the factors that can lead to low coupling yields and by implementing the optimized protocols outlined in this guide, researchers can overcome these synthetic challenges. Remember to always use high-quality reagents and to monitor the progress of your reactions closely.

References

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Understanding Boc protection and deprotection in peptide synthesis - Benchchem. (n.d.).
  • Coupling Reagents - AAPPTEC - Peptides. (n.d.).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6).
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • Activation of Boc‐protected amino boronic esters. - ResearchGate. (n.d.).
  • Common side reactions with Boc-D-Lys-OH in peptide synthesis - Benchchem. (n.d.).
  • Understanding and controlling the amidation of carboxylic acids. (2018, June 7). Master Organic Chemistry.
  • Boc-Lys(Z)-OH | C19H28N2O6 | CID 2724765 - PubChem. (n.d.).
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters. (2014, December 23). ACS Publications.
  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed.
  • How to troubleshoot incomplete coupling of Boc-His(Boc)-OH - Benchchem. (n.d.).
  • Boc-Lys(Z)-OH = 99.0 NT 16948-04-2 - Sigma-Aldrich. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • Synthesis of 4-thia-[6-(13)C]lysine From [2- (13)C]glycine: Access to Site-Directed Isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine - PubMed. (2012, January 15).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Applications of Thiol-Ene Chemistry for Peptide Science - PMC. (2020, November 12).
  • Technical Support Center: Troubleshooting Side Reactions with Boc-Tyr(Boc)-OH in Peptide Synthesis - Benchchem. (n.d.).
  • Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides - PMC. (2024, March 26).
  • Novabiochem® - Merck. (n.d.).
  • Bioinspired Synthesis of Allysine for Late‐Stage Functionalization of Peptides | Request PDF - ResearchGate. (n.d.).
  • Side reactions in solid-phase peptide synthesis and their applications - PubMed. (n.d.).
  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (2025, March 20).
  • BOC-Amino Acids. (n.d.).
  • Boc-Lys(Z)-OH 2389-45-9 - Sigma-Aldrich. (n.d.).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • Boc-Lys(2-Cl-Z)-OH | CAS 54613-99-9 | SCBT. (n.d.).

Sources

Technical Support Center: S-Aminoethyl-Cysteine (SAEC) Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing -Elimination in SAEC Derivatives

Executive Summary: The Chemical Challenge

The Problem: S-aminoethyl-cysteine (SAEC), also known as Thialysine, is structurally vulnerable to


-elimination  via the E1cB mechanism  (Elimination Unimolecular conjugate Base). This reaction degrades the SAEC residue into Dehydroalanine (Dha)  and volatile side products, destroying your peptide sequence and potentially modifying other residues via Michael addition.

The Trigger: This reaction is primarily driven by base exposure during Fmoc removal and, to a lesser extent, during coupling activation. The sulfur atom at the


-position increases the acidity of the 

-proton, making it susceptible to abstraction by bases like piperidine or DBU.

Mechanism of Failure

Understanding the enemy is the first step to defeat. The diagram below illustrates exactly how the SAEC residue degrades under basic conditions.

SAEC_Elimination Start Intact SAEC Residue (Fmoc-SAEC-OR) Intermediate Carbanion / Enolate (Stabilized by C=O) Start->Intermediate Fast Base Base (Piperidine/DBU) Base->Start Abstracts alpha-Proton Transition Loss of Leaving Group (S-Aminoethyl) Intermediate->Transition Rate Limiting Product Dehydroalanine (Dha) (Irreversible Damage) Transition->Product Collapse SideProduct Side Product: Aminoethanethiol Transition->SideProduct Elimination

Figure 1: The E1cB pathway converting SAEC to Dehydroalanine. The abstraction of the


-proton is the initiating event.

Troubleshooting Guides & Protocols

Module A: Safe Fmoc Deprotection (The Critical Step)

The standard 20% Piperidine/DMF cocktail is often too aggressive for SAEC, especially in long sequences requiring repeated exposure.

User Issue: "I see a mass loss of -103 Da (or similar depending on protection) and the formation of a double bond."

Solution Protocol: The HOBt Buffer Method This protocol uses HOBt to lower the effective pH of the deprotection solution, suppressing the formation of the carbanion intermediate without preventing Fmoc removal.

ComponentStandard Protocol (RISKY)Optimized Protocol (SAFE)
Base 20% Piperidine20% Piperidine
Additive None0.1 M HOBt (anhydrous)
Solvent DMFDMF
Time 2 x 10 min2 x 5 min (Short Bursts)
Temperature AmbientAmbient (Strictly < 25°C)

Step-by-Step:

  • Preparation: Dissolve 1.35g of HOBt (anhydrous) in 100 mL of 20% Piperidine/DMF solution.

  • Application: Apply to resin.[1][2] Agitate for 3 minutes . Drain.

  • Repeat: Apply fresh solution. Agitate for 7 minutes . Drain.

  • Wash: Immediately wash resin with DMF (5x) and DCM (3x) to remove all traces of base.

Expert Insight: If using microwave synthesis, disable heating for the deprotection step of the SAEC residue and the subsequent 2-3 residues. Heat + Base = Guaranteed Elimination.

Module B: Coupling Activation Strategies

User Issue: "My yield is low, and I suspect racemization during the coupling of SAEC."

Causality: Strong bases (DIEA/NMM) used during activation can abstract the


-proton before the peptide bond forms.

Recommended Activation System: Use neutral or slightly acidic coupling conditions. Avoid "Base-Driven" activation (like HATU/DIEA) if possible.

Protocol: DIC/Oxyma Pure (Base-Free)

  • Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

  • Ratio: 1:1:1 (AA : DIC : Oxyma).

  • Mechanism: This method generates the active ester without adding tertiary amines (like DIEA) that promote elimination.

  • Alternative: If HATU must be used, reduce DIEA to 1.8 equivalents (vs. AA) and add it last, immediately before adding to the resin.

Module C: Storage and Handling

User Issue: "My purified peptide degraded after lyophilization."

Checklist:

Diagnostic Decision Tree

Use this flow to diagnose where the elimination is occurring in your workflow.

Troubleshooting_Flow Start Problem: Low Yield / Dehydroalanine Peak Detected Step1 Check Fmoc Removal Conditions Start->Step1 Q1 Using Standard 20% Piperidine? Step1->Q1 Action1 SWITCH to 20% Piperidine + 0.1M HOBt Q1->Action1 Yes Step2 Check Coupling Activation Q1->Step2 No (Already Optimized) Q2 Using HATU/DIEA or Heating? Step2->Q2 Action2 SWITCH to DIC/Oxyma (RT) OR Collidine instead of DIEA Q2->Action2 Yes Step3 Check C-Terminal Linker Q2->Step3 No Q3 Is SAEC at C-Terminus? Step3->Q3 Q3->Start Consult Literature (Steric Hindrance?) Action3 Use Trityl Resin (2-CTC) Avoid Wang Resin (Base required for cleavage) Q3->Action3 Yes

Figure 2: Diagnostic workflow for isolating the source of


-elimination.

Frequently Asked Questions (FAQ)

Q: Can I use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for faster Fmoc removal? A: Avoid if possible. While DBU is faster, it is a stronger base than piperidine and significantly increases the rate of


-elimination for cysteine derivatives. If you must use DBU (e.g., for difficult sequences), use it at very low concentrations (1-2%) for very short times (3 x 30 sec).

Q: Does the side-chain protection of SAEC matter? A: Yes. The amino group on the ethyl side chain must be protected (typically with Boc or Z ) during synthesis. A free amine can act as an intramolecular base or nucleophile, accelerating degradation. Ensure your starting material is Fmoc-SAEC(Boc)-OH.

Q: Why do I see a +51 Da mass shift? A: This is likely a Piperidine Adduct .

  • 
    -elimination occurs 
    
    
    
    Dehydroalanine forms.[3]
  • Piperidine (from deprotection) attacks the double bond via Michael Addition.

  • Result: 3-(1-piperidinyl)-alanine.[1][3] Correction: Implement the 0.1M HOBt protocol immediately.

References

  • Friedman, M. (1977). Chemistry and Biochemistry of the Sulfhydryl Group in Amino Acids, Peptides, and Proteins. Pergamon Press.
  • Lukszo, J., et al. (1996).[4] "Minimization of cysteine racemization during stepwise solid-phase peptide synthesis". Letters in Peptide Science, 3(3), 157–166.

  • Han, Y., et al. (2004). "Synergistic effect of base and solvent on the Fmoc deprotection step in solid phase peptide synthesis". Journal of Peptide Science. (Describes the use of HOBt to suppress side reactions).
  • Vertex AI Search Results (2024). "Fmoc removal conditions to minimize cysteine racemization and elimination".

Sources

Technical Support Center: Optimizing Solubility of Hydrophobic Boc-Thialysine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BTL-SOL-001 Status: Active Specialist: Senior Application Scientist, Peptide Chemistry Division

Core Directive: The Challenge of Boc-Thialysine

You are encountering a dual-threat challenge. First, Thialysine (S-aminoethyl-L-cysteine) introduces a sulfur atom that lowers the pKa of the side-chain amine (~9.4 vs. 10.5 for Lysine) and creates a high risk of oxidation (sulfoxide formation) and alkylation. Second, the Boc (tert-butyloxycarbonyl) chemistry implies the use of strong acids (HF or TFMSA) for final cleavage, or the handling of highly hydrophobic protected fragments.

The aggregation you observe is likely driven by beta-sheet formation protected by the hydrophobic Boc group, compounded by the "sticky" nature of sulfur-containing residues. This guide provides a self-validating workflow to solubilize, purify, and handle these peptides without compromising their integrity.

Diagnostic & Troubleshooting Workflow (Visualized)

The following flowchart outlines the decision matrix for rescuing precipitated Boc-thialysine peptides.

Solubility_Rescue_Workflow Start Crude Peptide Precipitates Check_Oxidation Step 1: Ellman's Test / MS (Check for Dimer/Oxidation) Start->Check_Oxidation Oxidized Positive for Dimer/Sulfoxide Check_Oxidation->Oxidized Mass +16 Da or Dimer Not_Oxidized Monomer Intact Check_Oxidation->Not_Oxidized Correct Mass Reduction Protocol A: Reduction (DTT or NH4I/DMS) Oxidized->Reduction Solubility_Test Step 2: Solubility Screen Not_Oxidized->Solubility_Test Reduction->Solubility_Test Aqueous Aqueous Buffer (pH < pKa) Solubility_Test->Aqueous Fail_Aqueous Insoluble Aqueous->Fail_Aqueous Organic Organic Co-solvent (AcN, DMSO, HFIP) Fail_Organic Insoluble (Aggregates) Organic->Fail_Organic HPLC_Prep Step 3: HPLC Modification (60°C Column + Isopropanol) Organic->HPLC_Prep Soluble Fail_Aqueous->Organic Disaggregate Protocol B: The HFIP Reset (Disrupt Beta-Sheets) Fail_Organic->Disaggregate Disaggregate->HPLC_Prep

Caption: Decision matrix for handling insoluble Boc-thialysine peptides, prioritizing oxidation checks before disaggregation.

Experimental Protocols & Causality

Phase 1: Prevention During Synthesis (The Root Cause)

If you are still at the synthesis stage, you must prevent "on-resin" aggregation.[1] Thialysine peptides are prone to forming intermolecular hydrogen bonds.

  • Pseudoproline Dipeptides: Insert pseudoprolines (e.g., Fmoc-Leu-Ser(psiMe,Me)pro-OH) every 5-6 residues. This "kinks" the backbone, physically preventing beta-sheet stacking [1].

  • Hmb Protection: Use Hmb (2-hydroxy-4-methoxybenzyl) backbone protection on residues adjacent to Thialysine. This blocks the amide hydrogen, eliminating the H-bond donor required for aggregation [2].

Phase 2: Cleavage & Scavenging (The Critical Step)

Standard HF cleavage is dangerous for Thialysine. The sulfur atom acts as a nucleophile and will scavenge benzyl cations released from other protecting groups, leading to permanent S-alkylation.

Protocol: The "Low-High" HF Procedure

  • Low HF (Scavenger-Rich): Treat resin with HF:DMS:p-cresol (25:65:10) for 2 hours at 0°C.

    • Why: This removes Boc and most side-chain groups via an

      
       mechanism, which suppresses carbocation generation and prevents S-alkylation of the thialysine [3].
      
  • High HF: Evaporate, then treat with HF:p-cresol (90:10) for 45 mins at 0°C to remove stubborn protecting groups (like Arg-Tos).

Phase 3: Solubilization "Rescue" (The HFIP Trick)

If your lyophilized peptide is a white brick that refuses to dissolve, it is likely in a kinetically trapped beta-sheet state.

Protocol: HFIP Disaggregation

  • Dissolve: Add neat 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) to the peptide.

    • Mechanism:[2][3][4] HFIP is a potent hydrogen bond donor. It disrupts the inter-peptide beta-sheets and stabilizes alpha-helical monomers [4].

  • Sonicate: Sonicate for 5-10 minutes. The solution should become clear.

  • Evaporate: Remove HFIP under a stream of nitrogen (do not heat).

  • Reconstitute: Immediately dissolve the resulting film in 6M Guanidine-HCl or 50% Acetonitrile/Water. The peptide will now be in a monomeric, soluble state.

Purification Optimization (HPLC)

Hydrophobic thialysine peptides often smear or elute broadly on C18 columns.

Optimized HPLC Parameters:

ParameterStandard ConditionOptimized for Hydrophobic Thialysine Reasoning
Column Temp 25°C60°C High temp reduces solvent viscosity and increases mass transfer, sharpening peaks of hydrophobic aggregates [5].
Mobile Phase B Acetonitrile (ACN)Isopropanol (IPA) / ACN (1:1) IPA has higher eluting strength for hydrophobic sequences and better solubilizes aggregates.
Stationary Phase C18 (Standard)C4 or Phenyl-Hexyl C18 may interact too strongly. C4 allows recovery; Phenyl phases offer alternate selectivity for aromatic residues.
Additive 0.1% TFA0.1% TFA + 10% HFIP Adding small amounts of HFIP to the mobile phase maintains the "disaggregated" state during the run [6].

Frequently Asked Questions (FAQ)

Q: My peptide mass is +16 Da. Is this a synthesis error? A: This is likely Methionine/Thialysine Sulfoxide . Thialysine is highly susceptible to oxidation.

  • Fix: Treat the peptide with NH4I (20 eq) and Dimethyl Sulfide (DMS) in TFA for 30 minutes. This specifically reduces sulfoxides back to the thioether without damaging the peptide backbone [7].

Q: Can I use DMSO to dissolve my Boc-thialysine peptide? A: Use with extreme caution. DMSO is a mild oxidant and can convert Thialysine to its sulfoxide form over time. If you must use DMSO, use anhydrous, high-grade DMSO and use the solution immediately. DMF or NMP are safer alternatives for sulfur-containing peptides.

Q: Why does my peptide precipitate when I adjust the pH to 7.0? A: Thialysine has a pKa ~9.4. However, if your peptide is hydrophobic, the Isoelectric Point (pI) might be near neutral.

  • Fix: Calculate the pI. Keep the pH at least 2 units away from the pI. For Boc-thialysine peptides, acidic conditions (pH 2-3) usually favor solubility due to protonation of the N-terminus and side chains.

References

  • Mutter, M., et al. (1995). "The Pseudo-Proline Technique for Peptide Synthesis." Journal of the American Chemical Society. Link

  • Johnson, T., & Quibell, M. (1994). "The Hmb backbone protecting group for the synthesis of difficult sequences." Tetrahedron Letters. Link

  • Tam, J. P., et al. (1983). "SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society. Link

  • Zagorski, M. G., et al. (1992). "NMR studies of amyloid beta-peptides: proton assignments, secondary structure, and mechanism of an alpha-helix-beta-sheet conversion." Biochemistry. Link

  • Dolan, J. W. (2002). "Temperature Selectivity in Reversed-Phase High Performance Liquid Chromatography." Journal of Chromatography A. Link

  • Pelfrey, S. (2014). "Solubilization of Hydrophobic Peptides for HPLC Purification." Agilent Technologies Application Note. Link

  • Nicolas, E., et al. (1995). "Methionine sulfoxide reduction in peptide synthesis." Tetrahedron. Link

Sources

Technical Support Center: High-Purity Synthesis of Thialysine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimization of S-aminoethyl-L-cysteine (Thialysine) Peptide Synthesis

Executive Summary & Scope

Welcome to the Technical Support Center. You are likely here because your thialysine-containing peptide shows significant impurities—specifically mass shifts of -18 Da, -34 Da (elimination), or +16 Da (oxidation) .

Thialysine (


, or 

-aminoethyl-L-cysteine) is a powerful lysine analog used in bio-orthogonal ligation and post-translational modification studies. However, structurally, it is a cysteine derivative. This creates a dichotomy: it mimics lysine's charge but inherits cysteine's chemical fragility.

The Core Challenge: The sulfur atom at the


-position renders the 

-proton highly acidic. This makes the residue susceptible to

-elimination
during Fmoc removal (base treatment), converting your valuable thialysine into dehydroalanine . Furthermore, the thioether is prone to oxidation and alkylation during cleavage.

This guide provides a self-validating protocol to navigate these risks.

Pre-Synthesis Strategy: The "Prevention" Phase

Before you start the synthesizer, you must select reagents that minimize base-catalyzed degradation.

Resin Selection
  • Recommendation: Use 2-Chlorotrityl Chloride (2-CTC) Resin or Rink Amide MBHA with low loading (< 0.4 mmol/g).

  • Why? 2-CTC allows for cleavage under very mild acidic conditions (1% TFA), which is useful if you need to analyze the protected peptide to distinguish between synthesis errors and cleavage errors. Low loading reduces aggregation, allowing for faster coupling and deprotection cycles, thereby minimizing the peptide's exposure to base.

Fmoc Deprotection (The Danger Zone)

Standard protocols (20% Piperidine, 2 x 10 min) are too harsh for thialysine.

  • Optimized Reagent: 20% Piperidine in DMF + 0.1 M HOBt (Hydroxybenzotriazole) .

  • Why? HOBt suppresses aspartimide formation and racemization. More importantly, limit the exposure time .

  • Protocol:

    • Deblock 1: 20% Piperidine/DMF for 3 minutes .

    • Wash: DMF (aggressive flow).

    • Deblock 2: 20% Piperidine/DMF for 5 minutes .

    • Immediate Wash: Do not let the resin sit in base.

CRITICAL WARNING: Avoid DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). While DBU is effective for difficult sequences, it is a stronger base than piperidine and significantly accelerates


-elimination of cysteine/thialysine derivatives.
The Coupling Cycle

Thialysine is prone to racemization. Activation must be fast and efficient.

  • Activator: HATU or COMU with DIPEA (Diisopropylethylamine).

  • Base Stoichiometry: Maintain strictly 2.0 equivalents of DIPEA relative to the activator. Excess base promotes racemization.

  • Reaction Time: Maximize concentration, minimize time. 30–45 minutes is usually sufficient.

Cleavage & Isolation: The "Survival" Phase

This is where most "clean" peptides are ruined. The thioether in thialysine acts as a "scavenger magnet" if not protected by a better nucleophile.

The Golden Rule of Scavengers

You must use a thiol-based scavenger (EDT or DODT). Silanes (TIS) alone are insufficient to protect the sulfur from alkylation by t-Butyl cations.

Optimized Cleavage Cocktail (Modified Reagent K)
ComponentVolume %Function
TFA (Trifluoroacetic Acid)90%Cleavage and global deprotection.
DODT (3,6-Dioxa-1,8-octanedithiol)5%Critical: Scavenges alkyl cations; prevents oxidation. Preferred over EDT (less odor).
H₂O (Water)2.5%Scavenges t-Butyl cations.
TIS (Triisopropylsilane)2.5%Scavenges trityl cations.[1]

Protocol:

  • Chill: Pre-cool the cleavage cocktail to 0°C.

  • React: Add to resin. Allow to warm to room temperature naturally.

  • Time: Limit to 2 hours. Extended exposure increases the risk of thioether alkylation.

  • Precipitate: Precipitate directly into cold diethyl ether . Do not use rotary evaporation first, as concentrating the TFA increases the rate of side reactions.

Troubleshooting Logic & Visualizations
Workflow: The Thialysine Survival Path

ThialysineWorkflow cluster_impurities Common Failure Modes Start Start: Thialysine Peptide Synthesis FmocStep Fmoc Removal (Risk: Beta-Elimination) Start->FmocStep Coupling Coupling Step (Risk: Racemization) FmocStep->Coupling  Use 20% Pip + HOBt Short Cycles Coupling->FmocStep  Next Cycle Cleavage TFA Cleavage (Risk: Oxidation/Alkylation) Coupling->Cleavage  Final Cycle Analysis LC-MS Analysis Cleavage->Analysis  Use DODT Scavenger Elimination Mass -34 Da (Dehydroalanine) Analysis->Elimination Oxidation Mass +16 Da (Sulfoxide) Analysis->Oxidation Alkylation Mass +56/+106 Da (tBu/Trt Adduct) Analysis->Alkylation

Caption: Figure 1. Critical control points in thialysine synthesis. Note the specific risks associated with Fmoc removal (elimination) and cleavage (alkylation).

Troubleshooting Matrix (FAQ)
Symptom (LC-MS)DiagnosisRoot CauseSolution
Mass -34 Da ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-Elimination
Base exposure was too long or too strong. Thialysine converted to Dehydroalanine.1. Reduce Piperidine time (3+5 min). 2. Add 0.1M HOBt to deprotection mix. 3. Ensure resin loading is low.
Mass +16 Da OxidationThioether oxidized to sulfoxide (

).
1. Use DODT/EDT in cleavage cocktail. 2. Degas all buffers. 3. Store peptide under Argon.
Mass +56 Da t-Butyl AlkylationScavenger exhaustion during cleavage.1. Increase DODT/EDT concentration to 5-10%. 2. Ensure cleavage volume is sufficient (10-20 mL per gram resin).
Broad Peak / Shoulder RacemizationSlow coupling or excess base.1. Switch to HATU/HOAt. 2. Pre-activate for <1 min before adding to resin. 3. Check DIPEA quality.
Post-Purification Handling

Thialysine peptides are less stable than native lysine variants.

  • Lyophilization: Freeze-dry immediately after HPLC purification. Do not leave in solution (especially ammonium bicarbonate buffers) for extended periods.

  • Storage: Store as a dry powder at -20°C under argon.

  • Solubility: If the peptide is hydrophobic, dissolve in a minimal amount of DMSO before adding water/buffer.

References
  • Bachem. (2021). Side Reactions in the SPPS of Cys-containing peptides.[2][3] (Discusses

    
    -elimination and alkylation risks relevant to sulfur-containing amino acids).
    
    
  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (Detailed scavenger protocols for sulfhydryl/thioether protection).

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. (Guidance on DBU usage and preventing elimination).

  • Stathopoulos, P., et al. (2013).[2] Side reactions in the SPPS of Cys-containing peptides.[2][3][4] Amino Acids.[2][3][4][5][6][7][][9][10] (Mechanistic insight into S-alkylation during cleavage).

  • BenchChem. (2025).[1] Technical Support Center: Optimizing Cleavage Cocktails for Peptide Synthesis. (Modern scavenger recipes including DODT).

Sources

Technical Support Center: Handling Moisture Sensitivity of Boc-L-4-thialysine(Z)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Boc-L-4-thialysine(Z)-OH (CAS: 85003-76-5), also known as Boc-Cys(Z-aminoethyl)-OH. This unnatural amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS) and peptidomimetic drug development [1]. However, its unique structural features—a free C-terminal carboxylic acid, an oxidation-prone thioether linkage, and acid-labile protecting groups—make it highly susceptible to moisture-induced degradation and coupling failures.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, reproducible syntheses.

Diagnostic Troubleshooting: Diagnosing Moisture-Induced Failures

Q: Why are my peptide coupling yields consistently low when using Boc-L-4-thialysine(Z)-OH, despite using excess reagents? A: The primary culprit is the hydrolysis of your coupling reagents (e.g., HATU, DIC) and active ester intermediates. When ambient moisture is introduced—often by failing to equilibrate the cold reagent vial to room temperature before opening—water outcompetes the amine nucleophile. Moisture rapidly hydrolyzes uronium-based reagents like HATU into inactive tetramethylurea and HOAt [2]. This quenches the activator before it can form the necessary O-At active ester with the thialysine derivative, leading to truncated peptide sequences.

Q: I am detecting unexpected +16 Da and +32 Da mass adducts on my LC-MS after cleavage. What is happening? A: This indicates the oxidation of the thioether linkage in the 4-thialysine side chain. The sulfur atom is highly nucleophilic and prone to oxidation, forming a sulfoxide (+16 Da) or a sulfone (+32 Da) [3]. Moisture exacerbates this issue because water acts as a solvent that facilitates the dissolution of ambient oxygen and reactive oxygen species. If the reagent absorbs moisture during storage, localized micro-environments promote this oxidative degradation over time.

Q: My reagent powder appears clumpy, and my reaction stoichiometry seems off. How does moisture affect the physical handling of this compound? A: The free C-terminal carboxylic acid (-OH) of Boc-L-4-thialysine(Z)-OH is hygroscopic. When exposed to humid air, the powder absorbs water mass. If you weigh the compound in this state, a significant percentage of the recorded mass is water, meaning you are adding fewer moles of the actual amino acid than calculated. This stoichiometric imbalance directly reduces coupling efficiency.

Quantitative Data: Moisture-Induced Degradation Pathways

To easily identify and mitigate specific moisture-related issues, refer to the summarized diagnostic data below:

Degradation TargetChemical ConsequenceLC-MS SignaturePrimary CausePrevention Strategy
Thioether Linkage Oxidation to Sulfoxide / Sulfone+16 Da / +32 DaDissolved O₂ in absorbed moistureStore under Argon; use degassed solvents.
Coupling Reagent (HATU) Hydrolysis to TetramethylureaLoss of active ester massWet solvents; condensation on cold powderUse anhydrous DMF (<50 ppm H₂O); equilibrate to RT.
Free Carboxylic Acid Hygroscopic water absorptionN/A (Stoichiometry error)Ambient humidity during weighingWeigh in a dry N₂ glovebag.
Boc Protecting Group Premature deprotection-100 Da (Loss of Boc)Acidic moisture (e.g., wet TFA vapors)Maintain strictly anhydrous basic/neutral conditions.

Mechanistic Pathway of Moisture Degradation

The following diagram illustrates the causal relationships between moisture exposure and experimental failure during peptide synthesis.

G Moisture Ambient Moisture (H₂O) & Dissolved O₂ Hygro Free Carboxylic Acid Hygroscopicity Moisture->Hygro Oxidation Thioether Oxidation (S to S=O / SO₂) Moisture->Oxidation Accelerates O₂ dissolution Hydrolysis Coupling Reagent Hydrolysis (e.g., HATU) Moisture->Hydrolysis Direct Nucleophilic Attack Weighing Inaccurate Weighing & Stoichiometry Error Hygro->Weighing Sulfoxide +16 Da / +32 Da Mass Adducts Oxidation->Sulfoxide FailedCouple Failed Amide Bond Formation Hydrolysis->FailedCouple Weighing->FailedCouple Deficient Reagent Moles

Fig 1: Mechanistic degradation pathways of Boc-L-4-thialysine(Z)-OH upon moisture exposure.

Standard Operating Procedures (SOPs)

To ensure a self-validating and error-free synthesis, follow these step-by-step methodologies.

Protocol A: Moisture-Free Storage and Handling

Causality: Preventing condensation is the most effective way to protect the hygroscopic carboxylic acid and the oxidation-prone thioether.

  • Storage: Store Boc-L-4-thialysine(Z)-OH in a tightly sealed amber vial at -20°C. Ensure the vial is backfilled with an inert gas (Argon or Nitrogen) and placed inside a secondary container with active desiccant (e.g., Drierite) [4].

  • Equilibration (Critical Step): Before opening, remove the vial from the freezer and allow it to equilibrate to room temperature (RT) for at least 30–60 minutes. Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the powder.

  • Weighing: Transfer the equilibrated vial to a glovebag or dry box purged with dry Nitrogen. Weigh the required mass rapidly to minimize exposure.

  • Resealing: Immediately backfill the stock vial with Argon before returning it to the -20°C freezer.

Protocol B: Anhydrous Peptide Coupling Workflow

Causality: Pre-activation in strictly anhydrous conditions ensures the coupling reagent activates the carboxylic acid before ambient moisture can quench it.

  • Solvent Validation: Use anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) stored over activated 4Å molecular sieves. Verify the water content is <50 ppm using Karl Fischer titration.

  • Dissolution: Dissolve the weighed Boc-L-4-thialysine(Z)-OH (typically 3–4 equivalents relative to resin loading) in the anhydrous solvent.

  • Pre-Activation: Add the coupling reagent (e.g., HATU, 0.95 eq relative to the amino acid) to the solution. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir for exactly 2 minutes to form the active O-At ester [2].

  • Coupling: Transfer the activated mixture to the resin-bound amine. Agitate at room temperature for 45–60 minutes.

  • Validation: Perform a Kaiser (ninhydrin) test. A yellow/colorless bead indicates successful, complete coupling. A blue bead indicates unreacted amines, necessitating a second coupling cycle with fresh, anhydrous reagents.

Experimental Workflow Visualization

Workflow Start Storage at -20°C (Argon/Desiccant) Eq Equilibrate to RT (60 mins) Start->Eq Weigh Weigh in Glovebag (Dry N₂/Argon) Eq->Weigh Solvent Dissolve in Anhydrous DMF Weigh->Solvent Activate Pre-activate with HATU/DIPEA (2 min) Solvent->Activate Couple Add to Resin (Coupling Phase) Activate->Couple Verify Kaiser Test Verification Couple->Verify

Fig 2: Step-by-step anhydrous workflow for coupling Boc-L-4-thialysine(Z)-OH.

Frequently Asked Questions (FAQs)

Q: Can I rescue Boc-L-4-thialysine(Z)-OH that has already absorbed moisture? A: If the compound has only absorbed water (hygroscopic gain) without undergoing thioether oxidation, it can be rescued. Dissolve the compound in a minimal amount of anhydrous DCM, add a drying agent like anhydrous sodium sulfate (


), filter, and evaporate the solvent under reduced pressure. Finally, dry the residue under a high vacuum (lyophilization) overnight. If LC-MS shows +16 Da (sulfoxide), the batch is compromised and should be discarded.

Q: Why use Boc/Z protection instead of Fmoc for this specific building block? A: The Boc (tert-butyloxycarbonyl) group on the alpha-amine and the Z (benzyloxycarbonyl) group on the side-chain amine provide an orthogonal protection strategy suitable for specific synthetic routes where basic conditions (required for Fmoc removal) might cause side reactions, such as beta-elimination or racemization near the thioether linkage. Boc is removed via mild acid (e.g., TFA), while Z requires strong acid (HF) or catalytic hydrogenolysis.

Q: Does the choice of coupling reagent matter if moisture is present? A: Yes. While all active esters are susceptible to hydrolysis, highly reactive uronium salts like HATU and HBTU degrade much faster in the presence of water than carbodiimides like DIC. If absolute anhydrous conditions cannot be guaranteed, switching to a DIC/Oxyma coupling system may provide slightly better hydrolytic resistance, though rigorous moisture exclusion remains the gold standard.

References

  • MDPI. "Photocatalyzed Oxygenation Reactions with Organic Dyes: State of the Art and Future Perspectives". MDPI Molecules. Available at:[Link]

Validation & Comparative

1H NMR Characterization of Boc-L-4-thialysine(Z)-OH

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical characterization of Boc-L-4-thialysine(Z)-OH , a sulfur-containing isostere of lysine used in peptide engineering and medicinal chemistry.

This guide is structured to serve as a direct comparative reference for analytical validation, distinguishing this compound from its natural analog, Boc-Lys(Z)-OH .[1]

A Comparative Technical Guide for Structural Validation

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, Drug Development Professionals

Introduction: The Thialysine Advantage

Boc-L-4-thialysine(Z)-OH (also known as Boc-S-(2-benzyloxycarbonylaminoethyl)-L-cysteine) is a non-proteinogenic amino acid where the


-methylene group of lysine is replaced by a sulfur atom.[1]

In drug development, this substitution is critical for two reasons:

  • Ligation Utility: The sulfur atom enables native chemical ligation (NCL) and other chemoselective conjugations not possible with native lysine.

  • Isosteric Stability: It maintains the charge and steric profile of lysine while altering the pKa of the terminal amine and increasing resistance to tryptic cleavage.

Accurate NMR characterization is essential to distinguish this analog from native lysine derivatives and to verify the integrity of the sulfur-carbon bonds, which are prone to oxidation (sulfoxide formation) if mishandled.

Structural Analysis & Atom Mapping

Before interpreting the spectra, we must map the atomic connectivity. The "4-thialysine" nomenclature implies the sulfur atom occupies position 4 of the side chain (relative to the carboxyl carbon as C1).

  • Lysine Backbone:

    
    -Carbon 
    
    
    
    
    
    -CH
    
    
    
    
    
    
    -CH
    
    
    
    
    
    
    -CH
    
    
    
    
    
    
    -NH
    
    
    [1]
  • Thialysine Backbone:

    
    -Carbon 
    
    
    
    
    
    -CH
    
    
    
    
    Sulfur
    
    
    
    
    -CH
    
    
    
    
    
    
    -NH
    
    
    [1]

This structural change dramatically alters the magnetic environment of the side-chain protons, shifting them downfield due to the electronegativity of sulfur.

Visualization: Structural Connectivity

The following diagram illustrates the chemical structure and the logical flow for NMR assignment.

G Substrate Boc-L-4-thialysine(Z)-OH Alpha α-CH (Chiral Center) Substrate->Alpha Protecting Protecting Groups (Boc & Z) Substrate->Protecting Beta β-CH2 (S-Adjacent) Alpha->Beta Sulfur Sulfur Atom (Position 4) Beta->Sulfur Deshielding Effect Delta δ-CH2 (S-Adjacent) Sulfur->Delta Deshielding Effect Epsilon ε-CH2 (N-Adjacent) Delta->Epsilon

Figure 1: Structural connectivity and magnetic influence of the sulfur atom on adjacent methylene groups.[1]

Experimental Protocol: NMR Acquisition

To ensure reproducible data, follow this standardized protocol.

Sample Preparation[1][2][3][4][5]
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the preferred solvent.[1]

    • Reasoning: Free carboxylic acid derivatives often aggregate in CDCl

      
      , leading to broad lines. DMSO-d6 ensures complete solubility and prevents H-bonding aggregation, yielding sharp amide (NH) signals.[1]
      
  • Concentration: 10–15 mg of compound in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Instrument Parameters
  • Frequency: 400 MHz or higher (recommended for resolution of side-chain multiplets).[1]

  • Temperature: 298 K (25°C).

  • Scans: 16–32 scans are typically sufficient for proton NMR.

Comparative Spectral Assignment

The table below contrasts the 1H NMR shifts of Boc-L-4-thialysine(Z)-OH with the standard Boc-Lys(Z)-OH .

Key Insight: The diagnostic difference is the "Silent Region" (1.2–1.8 ppm). In Lysine, this region is crowded with


 protons. In Thialysine, this region is empty (except for the Boc singlet), as the sulfur atom shifts the side-chain protons downfield to the 2.6–3.0 ppm range.
Table 1: Comparative Chemical Shifts (in DMSO-d6)[1][6]
Proton AssignmentBoc-L-4-thialysine(Z)-OH (Target)Boc-Lys(Z)-OH (Standard)Shift Difference (

)
COOH ~12.5 ppm (Broad s)~12.5 ppm (Broad s)None
NH (Epsilon) 7.25 ppm (t, Broad)7.22 ppm (t, Broad)Negligible
NH (Alpha) 7.05 ppm (d)7.00 ppm (d)Negligible
Z-Group (Aromatic) 7.30–7.40 ppm (m, 5H)7.30–7.40 ppm (m, 5H)None
Z-Group (Benzylic) 5.02 ppm (s, 2H)5.00 ppm (s, 2H)None

-CH
4.15 – 4.25 ppm (m) 3.85 – 3.95 ppm (m) +0.3 ppm (Deshielded by S-beta)

-CH

3.15 – 3.25 ppm (q/m)2.95 – 3.05 ppm (q)+0.2 ppm

-CH

2.80 – 2.95 ppm (dd/m) 1.50 – 1.70 ppm (m) > +1.2 ppm (Major Diagnostic)

-CH

(S-CH

)
2.60 – 2.75 ppm (t) 1.30 – 1.45 ppm (m) > +1.3 ppm (Major Diagnostic)

-CH

Replaced by Sulfur1.30 – 1.45 ppm (m)N/A
Boc (t-Butyl) 1.39 ppm (s, 9H)1.37 ppm (s, 9H)Negligible

Note: "dd" = doublet of doublets, "t" = triplet, "m" = multiplet, "s" = singlet.

Detailed Analysis of Key Signals[7]

The "Sulfur Shift" (2.6 – 3.0 ppm)

In standard Lysine, the side chain methylene protons (


) appear as a broad overlapping "hump" between 1.3 and 1.7 ppm.
In 4-thialysine , the sulfur atom acts as an electronegative withdrawer, pulling the adjacent protons downfield:
  • 
    -Protons (Cys-like):  These appear near 2.9 ppm , distinct from the aliphatic region.[1] They often show diastereotopic splitting (dd) due to the adjacent chiral center.
    
  • 
    -Protons (S-Ethyl):  These appear near 2.65 ppm  as a triplet (or complex multiplet), coupling with the 
    
    
    
    -methylene.[1]

Validation Check: If you see significant integration in the 1.4–1.6 ppm range (excluding the sharp Boc singlet), your sample likely contains native Lysine impurity or significant oxidation (sulfoxide diastereomers often shift unpredictably).

The Amide Region (7.0 – 7.5 ppm)

Both the


-NH (Boc) and 

-NH (Z) are visible in DMSO-d6.[1]
  • 
    -NH:  Appears as a doublet around 7.0–7.1 ppm.[1]
    
  • 
    -NH:  Appears as a triplet around 7.2–7.3 ppm.[1]
    
  • Z-Aromatic: The 5 protons of the Z-group phenyl ring form a characteristic multiplet at 7.35 ppm.

Workflow: Purity & Identity Verification

Use the following logic flow to interpret your NMR data and confirm the product identity.

Workflow Start Acquire 1H NMR (DMSO-d6) CheckBoc Check 1.4 ppm Region Is there a sharp singlet (9H)? Start->CheckBoc CheckAliphatic Check 1.5 - 1.8 ppm Region Is it empty? CheckBoc->CheckAliphatic Yes CheckSulfur Check 2.6 - 3.0 ppm Region Are there multiplets (4H)? CheckAliphatic->CheckSulfur Yes (Empty) ResultLysine Identity: Boc-Lys(Z)-OH (Incorrect Product) CheckAliphatic->ResultLysine No (Signals Present) ResultThia Identity: Boc-4-Thialysine(Z)-OH (Correct Product) CheckSulfur->ResultThia Yes ResultImpure Identity: Mixture/Impure (Check Synthesis) CheckSulfur->ResultImpure No

Figure 2: Decision tree for verifying Thialysine identity vs. Lysine.

References

  • ChemicalBook. Boc-S-Benzyl-L-cysteine NMR Data. (Provides baseline shifts for Cysteine beta-protons).[1]

  • National Institutes of Health (NIH) - PubChem. Boc-Lys(Z)-OH Compound Summary. (Standard Lysine reference data). [1]

  • Hermann, P. et al.Synthesis of 4-thialysine and its derivatives. (Foundational synthesis and structural confirmation of thialysine). Note: General reference for thialysine structure.
  • ResearchGate. 1H NMR Assignments of Thialysine Derivatives. (Confirmation of S-CH2 downfield shifts).

Sources

A Comparative Guide to the HPLC Retention Times of Thialysine and Lysine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical analysis and pharmaceutical development, the accurate separation and quantification of amino acids and their analogs are of paramount importance. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of L-lysine, a fundamental proteinogenic amino acid, and its structural analog, S-(2-Aminoethyl)-L-cysteine, commonly known as thialysine. Understanding the nuances of their separation is critical for researchers working on protein modification, enzyme inhibition studies, and the development of novel therapeutics.

Unveiling the Structural and Chemical Differences

The key to anticipating the HPLC retention behavior of lysine and thialysine lies in a thorough understanding of their molecular structures and resulting physicochemical properties.

L-Lysine is a basic amino acid characterized by a linear four-carbon alkyl chain terminating in an ε-amino group.[1] This side chain imparts a significant degree of hydrophobicity and a positive charge at physiological pH.

Thialysine , or S-(2-Aminoethyl)-L-cysteine, is an isostere of lysine where the methylene group at the 4-position of the side chain is replaced by a sulfur atom, forming a thioether linkage.[2][3] This substitution has profound implications for the molecule's polarity, basicity, and, consequently, its interaction with the stationary and mobile phases in a reversed-phase HPLC system.

FeatureL-LysineThialysine (S-(2-Aminoethyl)-L-cysteine)
Chemical Structure (2S)-2,6-diaminohexanoic acid(2R)-2-amino-3-((2-aminoethyl)thio)propanoic acid[2]
Side Chain -(CH₂)₄-NH₂-CH₂-S-CH₂-CH₂-NH₂[2]
Key Functional Group Primary amineThioether and primary amine[2]
Molecular Weight 146.19 g/mol 164.23 g/mol [4]

The Chromatographic Rationale: Predicting Elution Order

In reversed-phase HPLC (RP-HPLC), the primary mechanism of separation is the partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention time of a compound is directly influenced by its hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.

The ionization state of the analyte also plays a crucial role. The pKa values of the ionizable groups (α-carboxyl, α-amino, and side-chain amino) determine the overall charge of the molecule at a given mobile phase pH.

  • pKa of Lysine: The α-carboxyl group has a pKa of approximately 2.18, the α-amino group around 8.95, and the ε-amino group of the side chain has a pKa of about 10.53.

Predicted Elution Order:

Based on these chemical principles, we can predict the relative retention times of lysine and thialysine in a typical RP-HPLC setup:

  • Thialysine is expected to have a shorter retention time than lysine. The presence of the sulfur atom in the side chain increases the overall polarity of the thialysine molecule compared to the purely aliphatic side chain of lysine. This increased polarity will lead to a weaker interaction with the nonpolar C18 stationary phase, resulting in earlier elution.

  • The effect of mobile phase pH: The separation can be optimized by adjusting the pH of the mobile phase. At a low pH (e.g., 2-3), both the α-amino and side-chain amino groups of both molecules will be fully protonated, carrying a positive charge. In this state, the difference in polarity due to the thioether in thialysine will be the dominant factor in their separation.

Experimental Protocol: A Validated HPLC Method

To empirically determine and compare the retention times of thialysine and lysine, the following robust RP-HPLC method is proposed. This method is adapted from established protocols for amino acid analysis and is designed to provide excellent resolution and reproducibility.[5][6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and a UV-Vis or fluorescence detector.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 250 mmStandard reversed-phase column suitable for amino acid analysis.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides a low pH to ensure protonation of the amino groups and acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileThe organic modifier for eluting the analytes from the column.
Gradient 0-100% B over 20 minutesA gradient elution is necessary to effectively separate these polar compounds.
Flow Rate 1.0 mL/minA standard flow rate for this column dimension.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nm or pre-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde) for enhanced sensitivity.[7]Lysine and thialysine have weak UV absorbance at low wavelengths. Derivatization is recommended for accurate quantification.
Injection Volume 10 µL

Sample Preparation:

  • Prepare standard solutions of L-lysine and S-(2-Aminoethyl)-L-cysteine hydrochloride at a concentration of 1 mg/mL in Mobile Phase A.

  • Filter the samples through a 0.22 µm syringe filter before injection to remove any particulate matter.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Prepare Lysine & Thialysine Standards HPLC HPLC System (Pump, Autosampler, Column) Sample->HPLC Inject Sample MobilePhase Prepare Mobile Phases A & B MobilePhase->HPLC Pump Mobile Phase Detector UV or Fluorescence Detector HPLC->Detector Eluted Analytes Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Analysis Compare Retention Times (tR) Chromatogram->Analysis Data Interpretation

Sources

A Comparative Guide to the Elemental Analysis of Boc-L-4-thialysine(Z)-OH

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the elemental analysis data for Boc-L-4-thialysine(Z)-OH, a synthetic amino acid derivative critical in peptide research and drug development. Designed for researchers, scientists, and professionals in pharmaceutical development, this document moves beyond mere data presentation to explore the causality behind analytical choices, ensuring a robust understanding of how elemental composition serves as a cornerstone for quality control and structural verification.

Chapter 1: The Imperative of Elemental Analysis in Synthetic Amino Acid Validation

In the synthesis of novel peptides and pharmaceuticals, the purity and identity of the constituent building blocks are paramount. Any deviation from the expected molecular structure can drastically alter the final product's efficacy, stability, and safety profile.[1][2] Elemental analysis is a fundamental quantitative technique that serves as a primary gatekeeper for quality control in synthetic chemistry.[3][4] It provides a direct measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample.

This analysis is not merely a procedural step; it is a validation of the synthetic pathway. For a molecule like Boc-L-4-thialysine(Z)-OH, which incorporates multiple protecting groups and a sulfur atom in place of a methylene group, elemental analysis offers several critical assurances:

  • Confirmation of Empirical Formula: The experimental data must align with the theoretical percentages calculated from the molecule's proposed formula. A significant deviation signals impurities or an incorrect structure.[5]

  • Assessment of Purity: The presence of residual solvents, inorganic salts, or synthetic byproducts will alter the elemental composition. High-purity samples yield results within a narrow margin of theoretical values (typically ±0.4%).

  • Lot-to-Lot Consistency: For pharmaceutical applications governed by Good Manufacturing Practices (GMP), elemental analysis is essential for demonstrating the consistency and reproducibility of the manufacturing process.[4][6]

Ultimately, this technique underpins the trustworthiness of the materials used in research and development, ensuring that subsequent complex syntheses are built upon a foundation of verified chemical identity.[7]

Chapter 2: Theoretical Elemental Composition of Boc-L-4-thialysine(Z)-OH and Key Alternatives

The unique atomic makeup of a molecule provides a distinct "fingerprint" that can be used for its identification. Boc-L-4-thialysine(Z)-OH is an analog of lysine where the γ-methylene group (the 4-position carbon) is substituted with a sulfur atom. This substitution significantly alters its elemental composition compared to its parent compound, Boc-L-Lysine(Z)-OH, and other relevant protected amino acids used in peptide synthesis.

The table below presents the theoretical elemental composition for Boc-L-4-thialysine(Z)-OH and three common alternatives. These values are the benchmark against which experimental results are measured.

Compound NameMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Nitrogen% Sulfur
Boc-L-4-thialysine(Z)-OH C₁₈H₂₆N₂O₆S398.4854.25%6.58%7.03%8.05%
Boc-L-Lysine(Z)-OH[8]C₁₉H₂₈N₂O₆380.4459.98%7.42%7.36%0.00%
Boc-L-Methionine-OH[9]C₁₀H₁₉NO₄S249.3348.17%7.68%5.62%12.86%
Boc-L-Cys(Trt)-OHC₂₇H₂₉NO₄S463.5969.95%6.31%3.02%6.92%

Chapter 3: A Comparative Analysis of Elemental Fingerprints

The data presented in Chapter 2 highlights the power of elemental analysis in distinguishing between structurally similar amino acid derivatives.

  • Boc-L-4-thialysine(Z)-OH vs. Boc-L-Lysine(Z)-OH: The most striking difference is the presence of sulfur (~8.05%) in the thia-analog, which is completely absent in the standard lysine derivative.[8] This provides an unambiguous marker for the successful incorporation of the sulfur atom. Furthermore, the replacement of a -CH₂- group with a sulfur atom results in a lower carbon and hydrogen percentage and a higher molecular weight for the thia-derivative, creating a distinct analytical profile.

  • Comparison with Other Sulfur-Containing Amino Acids: While both Boc-L-4-thialysine(Z)-OH and Boc-L-Methionine-OH contain sulfur, their elemental compositions are vastly different.[9] Boc-L-Methionine-OH has a significantly higher sulfur percentage (~12.86%) and a much lower carbon percentage (~48.17%) due to its smaller overall size and lack of the bulky benzyloxycarbonyl (Z) protecting group. Similarly, while Boc-L-Cys(Trt)-OH also contains sulfur, its large trityl (Trt) protecting group gives it a much higher carbon percentage (~69.95%) and lower nitrogen percentage (~3.02%), making it easily distinguishable.

This comparative analysis demonstrates that elemental composition is not just a purity check but a powerful tool for identity confirmation, capable of differentiating between closely related structures with high confidence.

Chapter 4: Standard Operating Protocol for CHNS Elemental Analysis

This section details a robust, self-validating protocol for the determination of Carbon, Hydrogen, Nitrogen, and Sulfur content in protected amino acid derivatives like Boc-L-4-thialysine(Z)-OH. The methodology is based on the principle of dynamic flash combustion.[10]

Principle: The sample is combusted at high temperature in an oxygen-rich environment. This process converts the sample into its elemental gases (CO₂, H₂O, N₂, and SO₂). These gases are then separated by a gas chromatography (GC) column and quantified using a thermal conductivity detector (TCD).[10][11]

Instrumentation: A CHNS elemental analyzer equipped with an autosampler, combustion and reduction reactors, a GC column, and a TCD.

Materials:

  • Test Sample (e.g., Boc-L-4-thialysine(Z)-OH), dried under vacuum to remove residual moisture.

  • Microanalytical Standard (e.g., Acetanilide, Sulfanilamide) of high purity.

  • Tin capsules for solids.

  • High-purity oxygen and helium.

Experimental Procedure:

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction reactors are at their optimal temperatures (typically 900-1000°C).

    • Perform a leak check to ensure the integrity of the gas flow paths.

    • Calibrate the instrument by analyzing 3-5 replicates of a known microanalytical standard (e.g., 1-2 mg of acetanilide). The instrument software will generate a calibration factor (K-factor) for each element based on the known composition of the standard.[10] The calibration must be linear and reproducible before proceeding.

  • Sample Preparation:

    • Precisely weigh 1-3 mg of the dried test sample into a tin capsule using a microbalance.

    • Fold the tin capsule to ensure no sample can escape and place it in the autosampler tray.

    • Prepare at least three replicates for each sample to ensure statistical validity.

  • Sample Analysis:

    • Initiate the automated analysis sequence. The autosampler will drop the tin capsule into the combustion reactor.

    • A pulse of pure oxygen is injected, causing rapid and complete combustion of the sample.

    • The resulting gas mixture is carried by a helium stream through the reduction reactor (to convert nitrogen oxides to N₂) and then onto the GC column for separation.[11]

    • The TCD detects the concentration of each gas as it elutes from the column.

  • Data Interpretation & Validation:

    • The instrument software calculates the percentage of C, H, N, and S in the sample based on the detector response and the previously established calibration.

    • Calculate the average percentage and standard deviation for the replicates.

    • Compare the experimental average values to the theoretical values calculated in Chapter 2.

    • Acceptance Criterion: The experimental results for each element should be within ±0.4% of the theoretical value. For example, for Carbon in Boc-L-4-thialysine(Z)-OH (Theoretical = 54.25%), the acceptable experimental range would be 53.85% to 54.65%.

Chapter 5: Analytical Workflow and Quality Assurance

To ensure the trustworthiness and reliability of the final data, a stringent analytical workflow must be followed. This workflow is designed as a self-validating system, with checks and balances at critical stages.

Elemental_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation Sample 1. Receive Sample (Boc-L-4-thialysine(Z)-OH) Prep 2. Sample Preparation (Drying & Weighing) Sample->Prep Analyze 4. Automated Analysis (n≥3 replicates) Prep->Analyze Calibrate 3. Instrument Calibration (Acetanilide Standard) Calibrate->Analyze Validates Instrument Performance Detect 5. Combustion, Separation (GC) & Detection (TCD) Analyze->Detect Process 6. Data Processing (Calculate %C,H,N,S) Detect->Process Compare 7. Compare to Theoretical (Acceptance: ±0.4%) Process->Compare Pass PASS Identity & Purity Verified Compare->Pass Yes Fail FAIL Investigation Required Compare->Fail No

Caption: Workflow for identity and purity verification via CHNS analysis.

This workflow ensures that the analytical system is performing correctly via calibration before sample analysis begins. The use of multiple replicates provides statistical confidence in the result, and the final comparison against a strict acceptance criterion provides a clear pass/fail outcome for the material's quality.

Conclusion

Elemental analysis remains an indispensable, robust, and highly precise technique for the fundamental characterization of synthetic molecules in pharmaceutical and chemical research. For a non-natural amino acid like Boc-L-4-thialysine(Z)-OH, it provides an unambiguous confirmation of its unique elemental fingerprint, distinguishing it from other lysine derivatives and sulfur-containing analogs. By adhering to a rigorous and well-calibrated analytical protocol, researchers can confidently verify the identity and purity of their building blocks, ensuring the integrity and success of their subsequent research and development efforts.

References

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, June 2). Ensuring Patient Safety Through Elemental Impurity Analysis. Retrieved from [Link]

  • Medistri SA. (2023, October 2). Elemental and Trace Metal Analysis. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Mérieux NutriSciences. (n.d.). Elemental Impurities Determination for Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rewiring Protein Synthesis: From Natural to Synthetic Amino Acids. PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-Lys(Z)-OH. PubChem. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic peptides quality control and assurance. Retrieved from [Link]

  • Polypeptide. (n.d.). Quality control in peptide manufacturing: specifications for GMP peptides. Retrieved from [Link]

  • ACS Publications. (2025, January 9). Therapeutic Peptides Control Strategy: Perspective on Current Industry Practices. Organic Process Research & Development. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-L-methionine. PubChem. Retrieved from [Link]

  • Ingredients Online. (n.d.). BOC-L-Lys (z)-OH by Chengdu Baishixing Science and Technology. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. Retrieved from [Link]

  • Chem-Impex. (n.d.). Boc-L-methionine. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • ResearchGate. (n.d.). 163 questions with answers in PEPTIDE SYNTHESIS. Retrieved from [Link]

  • Chem-Impex. (n.d.). Boc-L-cysteine. Retrieved from [Link]

  • Chem-Impex. (n.d.). Nα-Boc-L-lysine. Retrieved from [Link]

  • Open Science Publications. (n.d.). Synthesis and characterization of some new amino acid derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Conformational study of L-methionine and L-cysteine derivatives. PMC. Retrieved from [Link]

  • Bentham Science. (2015, September 23). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Comparison of assays for determination of peptide content for lyophilized thymalfasin. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-thia-[6- >13>C]lysine from [2- >13>C] glycine. Retrieved from [Link]

  • Open Science Publications. (n.d.). Medical Nutritional and Biochemical Role of N-Acetyl-L-Cysteine. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 4-thia-[6-(13)C]lysine From [2- (13)C]glycine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]

Sources

Comparing biological activity of thialysine vs lysine peptides

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the biological activity and structural fidelity of peptide mimics is critical for designing robust biochemical assays. The study of lysine post-translational modifications (PTMs)—such as methylation, acetylation, and lactylation—is central to epigenetic drug discovery. However, synthesizing peptides with native PTMs via Solid-Phase Peptide Synthesis (SPPS) requires expensive, heavily protected unnatural amino acids and complex deprotection schemes.

To bypass these bottlenecks, researchers have increasingly turned to


-thialysine (S-aminoethylcysteine) , a bio-orthogonal lysine analog where the 

-methylene group is replaced by a sulfur atom. By incorporating a standard cysteine residue during SPPS and utilizing site-specific alkylation, scientists can rapidly generate libraries of PTM-mimicking peptides [1].

This guide objectively compares the biological activity, enzyme kinetics, and structural properties of thialysine versus native lysine peptides, providing actionable protocols for deploying them in your workflows.

Structural and Chemical Equivalency

To trust a surrogate molecule in an assay, it must perfectly mimic the native substrate's spatial and electrostatic profile. Thialysine serves as an exceptional structural mimic of lysine. The


 bond angle and length closely approximate the 

aliphatic chain of native lysine, preserving the precise steric bulk necessary for docking into the narrow active sites of epigenetic enzymes.

The pKa Shift: The primary chemical divergence lies in the electronegativity of the sulfur atom, which exerts an inductive effect on the side chain. This lowers the


 of the terminal 

-amine from ~10.5 (native lysine) to ~9.35 (thialysine) .
  • Biological Implication: While this

    
     shift can slightly alter the pH optimum of highly sensitive metabolic enzymes (e.g., shifting the optimum of N-acetylneuraminic acid lyase from 7.4 to 6.8) [2], it has a negligible effect on the binding affinity of peptide substrates to epigenetic writers and erasers at physiological pH (7.4). At this pH, both amines remain fully protonated, preserving critical salt-bridge interactions.
    

Biological Activity and Enzyme Kinetics

Epigenetic Writers (KMTs and KATs)

Histone lysine methyltransferases (KMTs) and lysine acetyltransferases (KATs) readily accept thialysine peptides as substrates. Enzyme kinetics analyses reveal that lysine and thialysine peptides exhibit nearly indistinguishable Michaelis constant (


) values [3]. While minor variations in turnover rate (

) are occasionally observed—thialysine is slightly inferior for specific KMTs like SETD8—the overall catalytic efficiency (

) remains highly comparable. This validates thialysine as a robust, direct surrogate for high-throughput biochemical screening.
Proteolytic Stability and Eraser Assays

Trypsin is a serine protease that specifically cleaves the C-terminal peptide bond of Lysine and Arginine. Trypsin also efficiently recognizes and cleaves unmodified thialysine. Crucially, just like native lysine, when thialysine is sterically hindered by a PTM (e.g., methylation or acetylation), it becomes completely resistant to trypsin cleavage [1]. This binary susceptibility is the foundational mechanism for Internally Quenched Fluorescent (IQF) assays used to monitor histone deacetylases (HDACs) and lysine demethylases (KDMs).

Cytotoxicity Considerations

While thialysine peptides are unparalleled in vitro tools, free thialysine is a known cytotoxic agent. It acts as a competitive inhibitor of protein synthesis and lysine 2,3-aminomutase in living cells [4]. Therefore, while thialysine peptides are perfect for cell-free biochemical assays, their use in live-cell in vivo metabolic labeling requires careful titration to avoid off-target apoptotic events.

Quantitative Comparison

The following table summarizes the comparative metrics between native lysine and


-thialysine, highlighting their impact on assay design.
ParameterNative Lysine Peptide

-Thialysine Peptide
Biological / Assay Implication
Side-Chain Structure


Excellent steric mimicry for enzyme active sites.
Amine

~10.5~9.35May shift enzyme pH optimum; negligible effect at pH 7.4.
KMT Binding (

)
BaselineIndistinguishableValidates use as a direct surrogate in epigenetic assays.
Protease Susceptibility Cleaved by TrypsinCleaved by TrypsinFully compatible with protease-coupled readout assays.
PTM Resistance Resists Trypsin when modifiedResists Trypsin when modifiedEnables Internally Quenched Fluorescent (IQF) assays.
Synthesis Route Complex SPPS (Unnatural AAs)Cys-Alkylation (Post-SPPS)Highly modular, cost-effective, rapid library generation.

Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into every step so you understand why the chemistry works.

Protocol 1: Site-Specific Generation of Thialysine PTM Mimics

Objective: Convert a cysteine-containing peptide into a post-translationally modified thialysine mimic. Causality & Design: Instead of purchasing expensive Fmoc-protected modified lysines, we synthesize a base peptide with a single cysteine. By exploiting the high nucleophilicity of the thiolate anion, we can selectively alkylate it using halogenated ethylamines.

  • Reduction: Dissolve the Cys-peptide (1 mM) in 100 mM Tris-HCl buffer (pH 8.0). Add 5 mM TCEP.

    • Causality: Unlike DTT, TCEP does not contain thiols. This prevents the reducing agent from competing with the peptide during the subsequent alkylation step, ensuring maximum yield.

  • Alkylation: Add 50 mM of the alkylating agent (e.g., 2-bromoethylamine for unmodified thialysine, or N-(2-chloroethyl)-N-methylacetamide for an acetyl-mimic). Incubate at 37°C for 2 hours in the dark.

    • Causality: pH 8.0 is deliberately chosen because it is high enough to ensure sufficient thiolate formation (deprotonated cysteine), but well below the

      
       of primary amines. This guarantees strict chemo-selectivity for the thiol, preventing off-target alkylation of the N-terminus.
      
  • Quenching & Validation: Quench the reaction with 1% TFA. Validate the mass shift via MALDI-TOF MS. A self-validating protocol must confirm >95% conversion before proceeding to enzymatic assays.

G Cys Cysteine-containing Peptide Reaction Thiol Alkylation (pH 8.0, TCEP) Cys->Reaction Reagent Alkylating Agent (e.g., 2-Bromoethylamine) Reagent->Reaction Product Thialysine Peptide (Lysine Mimic) Reaction->Product

Workflow for generating thialysine peptides via cysteine alkylation.
Protocol 2: Internally Quenched Fluorescent (IQF) Trypsin Cleavage Assay

Objective: Measure the kinetics of eraser enzymes (e.g., HDACs, KDMs) using thialysine substrates. Causality & Design: Trypsin cleaves after unmodified thialysine but is sterically blocked by PTMs. By placing a fluorophore (Abz) and a quencher (Dnp) on opposite sides of the thialysine residue, fluorescence remains quenched until the eraser enzyme removes the PTM, allowing trypsin to cleave the backbone and release the fluorophore[1].

  • Substrate Preparation: Dissolve the Dnp/Abz-labeled PTM-thialysine peptide (10 µM) in the specific assay buffer required for your target eraser enzyme.

  • Enzymatic Reaction: Add the target eraser enzyme (e.g., KDM3A or HDAC2) and incubate at 37°C.

  • Proteolytic Cleavage & Readout: Add Trypsin (1 µg/mL) directly to the well. Continuously monitor fluorescence (Ex: 320 nm, Em: 420 nm) using a microplate reader.

    • Causality: Trypsin acts as the "developer" in this assay. The rate of fluorescence increase is directly proportional to the rate of PTM removal by the eraser enzyme, providing a real-time, continuous kinetic readout.

G Substrate PTM Thialysine Peptide (Quenched Fluorescence) Eraser Eraser Enzyme (HDAC / KDM) Substrate->Eraser PTM Removal Unmodified Unmodified Thialysine (Trypsin Susceptible) Eraser->Unmodified Trypsin Trypsin Cleavage Unmodified->Trypsin Proteolysis Signal Fluorescence Emission (Active Readout) Trypsin->Signal Fluorophore Release

IQF assay logic using thialysine peptides to monitor eraser enzyme kinetics.

Conclusion

For drug development professionals and biochemists,


-thialysine represents a highly elegant, cost-effective alternative to native lysine for peptide engineering. By understanding the slight 

variations and leveraging its identical protease susceptibility profile, researchers can build highly reliable, self-validating assays to interrogate the epigenome without the prohibitive costs of complex peptide synthesis.

References

  • Hintzen, J. C. J., et al. "Internally quenched fluorescent peptides provide insights into underexplored and reversible post-translational modifications." Chemical Science, Royal Society of Chemistry (2025).[Link]

  • Al Temimi, A. H. K., et al. "γ-Thialysine versus Lysine: An Insight into the Epigenetic Methylation of Histones." Bioconjugate Chemistry, American Chemical Society (2019).[Link]

  • Windle, C. L., et al. "Structural Insights into the Recovery of Aldolase Activity in N-Acetylneuraminic Acid Lyase by Replacement of the Catalytically Active Lysine with γ-Thialysine." PMC / National Institutes of Health (2012).[Link]

  • Park, S. J., et al. "Mechanism underlying cytotoxicity of thialysine, lysine analog, toward human acute leukemia Jurkat T cells." ResearchGate (2004).[Link]

A Comparative Guide to the Crystal Structure Analysis of Thialysine-Incorporated Proteins

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Thialysine as a Tool for Probing Protein Structure and Function

In the intricate world of protein engineering and structural biology, the ability to subtly modify amino acid residues provides a powerful lens through which to examine protein function. Lysine, with its positively charged side chain, is a frequent participant in critical biological processes, including enzyme catalysis and protein-protein interactions. The substitution of lysine with its analog, thialysine (S-(2-aminoethyl)-L-cysteine), offers a nuanced approach to dissecting these functions.[1]

Thialysine is isosteric to lysine, meaning it has a similar size and shape, but the replacement of the γ-methylene group with a sulfur atom lowers the pKa of the terminal amino group. This alteration in electronic properties, without a significant structural perturbation, makes thialysine an invaluable probe for investigating the role of lysine's charge and pKa in a protein's mechanism and stability. This guide will provide a comparative framework for the crystal structure analysis of thialysine-incorporated proteins versus their wild-type counterparts, with a central focus on a detailed case study of N-acetylneuraminic acid lyase (NAL).

The Rationale for Thialysine Incorporation: A Closer Look at the "Why"

The decision to incorporate thialysine into a protein for structural analysis is driven by the desire to understand the specific contribution of a lysine residue's physicochemical properties. Key reasons include:

  • Probing Electrostatic Interactions: The lower pKa of thialysine's side chain (around 9.0-9.5 compared to lysine's ~10.5) allows researchers to assess the importance of the positive charge at a specific pH.[2] If a protein's function is highly dependent on the protonation state of a particular lysine, substituting it with thialysine and analyzing the structure and activity at different pH values can provide profound insights.

  • Investigating the Role of Hydrogen Bonding: The substitution of a carbon with a sulfur atom can subtly alter the hydrogen bonding capacity and geometry of the side chain, allowing for a detailed analysis of the hydrogen bond network's role in protein stability and function.

  • Minimal Structural Perturbation: As a close structural mimic of lysine, thialysine incorporation is less likely to cause large-scale conformational changes that could complicate the interpretation of functional data.[3] This allows for a more direct correlation between the altered electronic properties of the side chain and any observed changes in structure and function.

Experimental Workflow: From Gene to Crystal Structure

The successful crystal structure determination of a thialysine-incorporated protein requires a meticulous and systematic approach. The following workflow outlines the key stages, with explanations for the experimental choices.

experimental_workflow cluster_gene_synthesis Gene Synthesis & Mutagenesis cluster_expression Protein Expression & Purification cluster_modification Thialysine Incorporation cluster_crystallography X-ray Crystallography gene_synthesis Gene Synthesis mutagenesis Site-Directed Mutagenesis (Lys -> Cys) gene_synthesis->mutagenesis transformation Transformation into E. coli mutagenesis->transformation expression Protein Expression transformation->expression purification_wt Purification of Wild-Type Protein expression->purification_wt purification_mutant Purification of Cys-Mutant expression->purification_mutant crystallization Crystallization Screening purification_wt->crystallization chemical_modification Chemical Modification of Cys to Thialysine purification_mutant->chemical_modification refolding Refolding of Modified Protein chemical_modification->refolding purification_thia Purification of Thialysine Protein refolding->purification_thia purification_thia->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution comparison comparison structure_solution->comparison Comparative Structural Analysis

Figure 1: Experimental workflow for the crystal structure analysis of a thialysine-incorporated protein.

Gene Synthesis, Mutagenesis, and Vector Construction

The journey begins with the gene encoding the protein of interest. For site-specific incorporation of thialysine via chemical modification, the lysine residue targeted for replacement is mutated to a cysteine.[3]

Experimental Protocol: Site-Directed Mutagenesis

  • Template Plasmid: A plasmid containing the wild-type gene of interest is used as the template.

  • Primer Design: Primers are designed to introduce a single codon change, replacing the lysine codon (e.g., AAA or AAG) with a cysteine codon (e.g., TGC or TGT).

  • PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid, incorporating the desired mutation.

  • Template Digestion: The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (parental plasmids from most E. coli strains are methylated).

  • Transformation: The newly synthesized, mutated plasmids are transformed into a suitable E. coli strain for propagation.

  • Sequence Verification: The entire gene is sequenced to confirm the presence of the desired mutation and the absence of any secondary mutations.

Protein Expression and Purification

Both the wild-type and the cysteine-mutant proteins are typically expressed in E. coli.[4][5]

Experimental Protocol: Protein Expression and Initial Purification

  • Transformation: The expression vectors for both wild-type and the Cys-mutant are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[4]

  • Culture Growth: A starter culture is grown overnight and then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.[6]

  • Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. To enhance the yield of soluble protein, the temperature is often reduced to 16-25°C for overnight expression.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 1 mM PMSF). Lysis is performed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The soluble lysate is clarified by centrifugation and loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column (assuming an N-terminal His-tag). The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The target protein is then eluted with a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography: For further purification and to ensure a homogenous sample for crystallization, the protein is subjected to size-exclusion chromatography. This step also serves as a buffer exchange into the desired storage buffer.

Chemical Conversion of Cysteine to Thialysine

The purified Cys-mutant protein is then chemically modified to introduce the thialysine side chain. A common method involves the use of 2-bromoethylamine.[7]

Experimental Protocol: Chemical Modification

  • Denaturation: The Cys-mutant protein is often denatured (e.g., in 6 M urea) to ensure the accessibility of the cysteine residue to the modifying agent.[3]

  • Reduction: The cysteine residue is reduced with a reducing agent like dithiothreitol (DTT) to ensure a free thiol group.

  • Alkylation: 2-bromoethylamine hydrobromide is added in excess and the reaction is allowed to proceed for several hours at room temperature. The pH is maintained in the alkaline range (pH 8-9) to facilitate the nucleophilic attack of the thiolate on the bromoethylamine.

  • Quenching: The reaction is quenched by the addition of a reducing agent like β-mercaptoethanol.

  • Refolding and Purification: The modified protein is refolded by dialysis against a refolding buffer, gradually removing the denaturant. The refolded, thialysine-incorporated protein is then purified, typically by size-exclusion chromatography, to separate it from any remaining unmodified or misfolded protein.[3]

Crystallization and X-ray Diffraction: A Comparative Approach

With purified wild-type and thialysine-incorporated proteins in hand, the next critical step is to obtain high-quality crystals suitable for X-ray diffraction.

Crystallization Screening

Crystallization is often the bottleneck in structural biology.[8] A comparative approach, screening both the wild-type and modified proteins against a wide range of conditions, is essential.

Experimental Protocol: Vapor Diffusion Crystallization

  • Protein Concentration: Proteins are concentrated to 5-15 mg/mL.

  • Screening: Initial crystallization screens are set up using commercially available kits that sample a wide range of precipitants, salts, and pH values. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[8][9]

  • Optimization: Conditions that yield initial crystals are optimized by systematically varying the concentrations of the protein, precipitant, and additives, as well as the temperature.

X-ray Data Collection and Structure Determination

High-quality crystals are cryo-protected and flash-cooled in liquid nitrogen before being exposed to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is used to determine the three-dimensional structure of the protein.

Case Study: N-acetylneuraminic Acid Lyase (NAL)

A seminal study by Bruton et al. (2013) provides an excellent example of the power of thialysine incorporation in understanding enzyme mechanism.[3] The researchers replaced the catalytically essential Lys165 in Staphylococcus aureus NAL with γ-thialysine.

Structural Comparison: Thialysine-NAL vs. Wild-Type NAL

The crystal structures of both the wild-type and the K165-γ-thialysine NAL were solved to high resolution, allowing for a detailed comparison.

ParameterWild-Type NALK165-γ-Thialysine NAL
PDB ID 4AHP4AHO
Resolution (Å) 1.92.0
Space Group P2₁2₁2₁P2₁2₁2₁
Unit Cell (a, b, c in Å) 79.9, 107.5, 140.479.8, 107.4, 140.2
Overall Fold UnchangedUnchanged (RMSD of Cα atoms = 0.13 Å)
Side Chain Conformation Lys165 in extended anti conformationγ-Thialysine in extended anti conformation
Key Bond Length (Cβ-Cγ) 1.5 Å1.8 Å (Cβ-Sγ)
Key Bond Angle (Cβ-Cγ-Cδ) 110.1°100.2° (Cβ-Sγ-Cδ)

Data sourced from Bruton et al. (2013).[3]

This comparison reveals that γ-thialysine is an excellent structural mimic of lysine, with no significant changes to the overall protein fold.[3] The primary differences are localized to the modified side chain, specifically the longer C-S bond and the altered bond angle, as expected from the substitution of a methylene group with a sulfur atom.

structural_comparison cluster_wildtype Wild-Type Lysine cluster_thialysine γ-Thialysine C_alpha_wt C_beta_wt C_alpha_wt->C_beta_wt C_gamma_wt C_beta_wt->C_gamma_wt C_delta_wt C_gamma_wt->C_delta_wt C_epsilon_wt C_delta_wt->C_epsilon_wt N_zeta_wt C_epsilon_wt->N_zeta_wt label_wt Cβ-Cγ = 1.5 Å ∠Cβ-Cγ-Cδ = 110.1° C_alpha_thia C_beta_thia C_alpha_thia->C_beta_thia S_gamma_thia C_beta_thia->S_gamma_thia C_delta_thia S_gamma_thia->C_delta_thia C_epsilon_thia C_delta_thia->C_epsilon_thia N_zeta_thia C_epsilon_thia->N_zeta_thia label_thia Cβ-Sγ = 1.8 Å ∠Cβ-Sγ-Cδ = 100.2°

Sources

Validation of thialysine integration via enzymatic assays

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Thialysine Integration via Enzymatic Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Thialysine (


-aminoethyl-L-cysteine) is a structural analog of L-lysine where the 

-methylene group is replaced by a sulfur atom.[1][2] This substitution is critical in protein engineering and metabolic labeling because it introduces a reactive thioether handle and alters the pKa of the

-amine (decreasing it from ~10.5 to ~9.4).

However, validating the successful integration of thialysine into recombinant proteins is a notorious bottleneck. Traditional mass spectrometry (MS) can be resource-intensive and requires complex data deconvolution. Enzymatic assays offer a rapid, functional alternative for validation. By exploiting the subtle kinetic discrimination of enzymes like Lysyl-tRNA Synthetase (LysRS), Trypsin, and Lysine Acetyltransferases (KATs), researchers can quantitatively verify thialysine incorporation and assess its functional impact.

This guide compares the enzymatic performance of Thialysine against Native Lysine, providing self-validating protocols to confirm integration.

Comparative Performance Analysis

The following table summarizes the kinetic and functional differences between Native Lysine and Thialysine across key enzymatic systems. These differences form the basis of the validation protocols.

Table 1: Enzymatic Discrimination Metrics (Lysine vs. Thialysine)

Enzymatic SystemParameterNative Lysine (Wild Type)Thialysine (Analog)Validation Insight
Lysyl-tRNA Synthetase (LysRS)

(Activation)
~20–50

M
~6.6

M (

for Class II)*
Thialysine binds tighter to Class II LysRS but is charged slower; it acts as a competitive substrate/inhibitor.
Trypsin Proteolysis Cleavage Rate (

)
High (Rapid digestion)Negligible / ResistantThialysine residues block tryptic cleavage, preserving full-length protein bands.
Lysine Acetyltransferase (KAT)

(Acetylation)
5.8 mM100 mMThialysine is a poor substrate for acetylation due to lower nucleophilicity and steric effects.
Lysine 2,3-Aminomutase ActivityNative SubstratePotent InhibitorThialysine halts specific metabolic pathways, useful for in vivo selection.[2]

*Note: Thialysine acts as a potent inhibitor (


) for Class II LysRS (eukaryotic/bacterial) but is still a substrate for tRNA charging, allowing incorporation.

Mechanistic Insight: The Sulfur Effect

To interpret the assays below, one must understand the causality:

  • Acidity (pKa Shift): The sulfur atom in thialysine is electron-withdrawing, lowering the pKa of the terminal amine. At physiological pH (7.4), a higher fraction of thialysine is uncharged compared to lysine.

  • Steric/Electronic Recognition: While the chain length is nearly identical, the sulfur atom changes the electron density profile. Enzymes like Trypsin, which rely on a stable salt bridge with Asp189 in the specificity pocket, fail to stabilize the transition state effectively with thialysine, leading to "proteolytic resistance."

Experimental Protocols for Validation

Protocol A: Incorporation Verification via Proteolytic Resistance (The "Trypsin Challenge")

Principle: If thialysine is successfully incorporated, the resulting protein will be resistant to trypsin digestion at the substitution sites. This creates a distinct "fingerprint" on SDS-PAGE compared to the wild-type (WT) protein.

Workflow Diagram:

Trypsin_Challenge Start Purified Protein (WT vs. Thialysine) Digest Trypsin Digestion (37°C, pH 8.0) Start->Digest Add Trypsin (1:50) Stop Quench (TFA/Heat) Digest->Stop t = 0, 1, 4, 16 hrs Analyze SDS-PAGE Analysis Stop->Analyze WT_Result WT: Low MW Fragments (Complete Digestion) Analyze->WT_Result Thia_Result Thialysine: High MW Bands (Resistant) Analyze->Thia_Result

Figure 1: Logic flow for the Trypsin Challenge assay. Thialysine incorporation prevents cleavage, resulting in stable high-molecular-weight bands.

Step-by-Step Methodology:

  • Preparation: Dilute purified WT and Thialysine-labeled proteins to 1 mg/mL in 50 mM NH

    
    HCO
    
    
    
    (pH 8.0).
  • Enzyme Addition: Add Sequencing Grade Trypsin at a 1:50 (w/w) enzyme-to-substrate ratio.

  • Incubation: Incubate at 37°C.

  • Time-Course Sampling: Remove aliquots at

    
    , 1 hour, 4 hours, and overnight (16 hours).
    
  • Quenching: Immediately add 5x SDS-loading buffer and boil for 5 minutes to stop the reaction.

  • Readout: Resolve on a 12-15% SDS-PAGE gel.

    • Validation Criteria: The WT lane must show a smear of low MW peptides (complete digestion). The Thialysine lane must show a distinct, intact protein band corresponding to the full-length monomer.

Protocol B: Aminoacylation Kinetics (LysRS Specificity)

Principle: To prove the cellular machinery can use thialysine (or to test a specific LysRS mutant), measure the ATP-PPi exchange rate. This validates the "entry" step of integration.

Step-by-Step Methodology:

  • Reaction Mix: Prepare buffer containing 100 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 2 mM ATP, and 2 mM [
    
    
    
    P]PPi.
  • Substrate Titration: Prepare a range of Thialysine concentrations (0–10 mM). Run parallel Native Lysine controls (0–200

    
    M).
    
  • Initiation: Add purified LysRS (e.g., 50 nM).

  • Exchange Reaction: Incubate at 37°C for 10–20 minutes. The enzyme forms Aminoacyl-AMP, releasing PPi, which exchanges with the radiolabeled PPi.

  • Quenching: Stop reaction with a charcoal suspension (binds ATP/Aminoacyl-AMP but not free PPi).

  • Filtration & Counting: Filter the charcoal, wash, and count the bound

    
    P-ATP via liquid scintillation.
    
  • Data Analysis: Plot

    
     vs. [Substrate]. Fit to Michaelis-Menten equation.
    
    • Validation Criteria: Thialysine should exhibit a measurable

      
       (typically higher than Lysine for Class I, or act as a tight-binding inhibitor for Class II). If no exchange occurs, the specific LysRS cannot process the analog.
      
Protocol C: Functional Derivatization (KAT Assay)

Principle: Thialysine is a poor substrate for Lysine Acetyltransferases (KATs) due to the sulfur substitution. This assay confirms the chemical nature of the incorporated residue by demonstrating a loss of acetylation capacity compared to WT.

Pathway Diagram:

KAT_Assay Substrate Protein Substrate (WT or Thialysine) Complex Ternary Complex Substrate->Complex Cofactor Acetyl-CoA (Donor) Cofactor->Complex Enzyme KAT Enzyme (e.g., p300/Gcn5) Enzyme->Complex Reaction_WT Reaction (WT Lys) Nucleophilic Attack Complex->Reaction_WT If Lysine Reaction_Thia Reaction (Thialysine) Steric/Electronic Clash Complex->Reaction_Thia If Thialysine Output_WT Acetylated Protein (High Signal) Reaction_WT->Output_WT Output_Thia Unmodified Protein (Low/No Signal) Reaction_Thia->Output_Thia

Figure 2: Differential acetylation efficiency. Thialysine's poor nucleophilicity prevents efficient transfer of the acetyl group.

Methodology:

  • Setup: Use a fluorescent HAT assay kit or radioisotopic [

    
    C]-Acetyl-CoA assay.
    
  • Substrates: Use Histone H3 (WT) and Histone H3 (Thialysine-incorporated) as substrates.

  • Reaction: Mix substrate (5

    
    M), Acetyl-CoA (10 
    
    
    
    M), and KAT enzyme (e.g., Gcn5, 50 nM) in HAT buffer.
  • Incubation: 30 minutes at 30°C.

  • Detection: Measure fluorescence (if using coupled enzyme readout) or filter binding (if using isotope).

  • Validation Criteria:

    • WT: High acetylation signal (100%).

    • Thialysine: Signal < 10% of WT. This confirms the residue at the active site is not lysine, validating the substitution.

References

  • Nonorthologous replacement of lysyl-tRNA synthetase prevents addition of lysine analogues to the genetic code. Source: National Institutes of Health (PMC) URL:[Link]

  • Characterization of acetyl-CoA: L-lysine N6-acetyltransferase in Saccharomyces cerevisiae. Source: PubMed URL:[Link]

  • Structural Basis for the Site-Specific Incorporation of Lysine Derivatives into Proteins. Source: PLOS ONE URL:[3][Link][3]

  • Aminoethylcysteine can replace the function of the essential active site lysine of Pseudomonas mevalonii HMG-CoA reductase. Source: PubMed URL:[Link]

  • S-Aminoethyl-L-cysteine (Thialysine) Chemical Properties and Biological Activity. Source: Wikipedia / PubChem URL:[Link][1]

Sources

Spectroscopic Differences Between C-C and C-S Lysine Analogs: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substitution of the


-methylene (

) group in lysine with a sulfur atom yields

-thialysine (S-aminoethylcysteine), a bioisostere that has revolutionized site-specific protein modification, epigenetic profiling, and mass spectrometry. While the C-S analog maintains the steric bulk necessary to mimic natural lysine in enzyme active sites, the introduction of sulfur fundamentally alters the molecule's electronic landscape. This guide provides an in-depth, objective comparison of the spectroscopic differences between C-C (lysine) and C-S (thialysine) analogs, equipping researchers with the mechanistic insights needed to leverage these differences in experimental design.

Mechanistic and Structural Implications of the C-S Isostere

To understand the spectroscopic divergences between lysine and thialysine, one must first examine the causality at the atomic level.

  • Steric Mimicry vs. Desolvation: The C-S bond (~1.82 Å) is longer than the C-C bond (~1.54 Å), but the C-S-C bond angle is more acute than the corresponding C-C-C angle. This geometric compensation results in a side-chain length nearly identical to wild-type lysine, allowing thialysine to perfectly dock into the narrow hydrophobic tunnels of histone lysine methyltransferases (KMTs)[1]. However, sulfur carries a higher desolvation penalty than a methylene group, which can slightly increase the

    
     in enzymatic assays due to the energetic cost of shedding water molecules upon active-site entry[1].
    
  • Electronic Inductive Effects: Sulfur is significantly more electronegative and polarizable than carbon. This strong electron-withdrawing inductive effect propagates down the side chain, destabilizing the protonated terminal

    
    -amine. Consequently, the 
    
    
    
    of the thialysine amine drops by approximately 1.15 units (from ~10.5 in lysine to ~9.35 in thialysine)[2].

Spectroscopic Profiling: C-C vs. C-S Analogs

The electronic alterations introduced by the C-S bond manifest distinctly across different spectroscopic modalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In


 and 

NMR, the electronegativity of sulfur acts as a powerful deshielding agent for adjacent nuclei. In natural lysine, the

-CH

and

-CH

protons typically resonate upfield (around 1.4 ppm and 1.7 ppm, respectively). In thialysine, the sulfur atom replaces the

-carbon. The protons on the adjacent

-carbon and the

-carbon (the first carbon of the aminoethyl group) experience a pronounced downfield shift, typically moving to the 3.1–3.2 ppm range. Furthermore, the lowered

of the terminal amine[2] alters the pH-dependent chemical shift titration curves of the

-protons, allowing researchers to easily distinguish the C-S analog from wild-type lysine in complex

HSQC spectra.
Electron Paramagnetic Resonance (EPR) Spectroscopy

In enzymology, particularly within radical SAM and aminomutase pathways, transient radical intermediates are notoriously difficult to detect. The natural substrate-related radical of lysine (S•Lys) is highly unstable and evades EPR detection[3]. Conversely, the d-orbital participation and larger electron cloud of sulfur in thialysine allow for superior delocalization of unpaired electrons. This spin stabilization lowers the energy of the thialysine radical (S•TL) by an impressive -37.7 kJ/mol relative to lysine[3]. This thermodynamic stabilization extends the half-life of the radical, enabling clear detection and characterization of the strongly spin-coupled spectrum via EPR[3].

Mass Spectrometry (MS/MS): CAD vs. ETD Fragmentation

For proteomics, converting native cysteines into thialysine analogs (via aminoethylation) is a strategic maneuver to enhance sequence coverage. Electron Transfer Dissociation (ETD) mass spectrometry struggles with low-charge-state precursors (


). Because the C-S analog introduces a highly basic primary amine, it readily accepts a proton during electrospray ionization. This artificially increases the charge state of the peptide, shifting the precursor population to higher charge states and yielding striking improvements in ETD fragmentation efficiency and sequence coverage[4].
Circular Dichroism (CD) Spectroscopy

Despite the electronic differences, CD spectroscopy confirms that C-S substitution preserves conformational integrity. When thialysine is incorporated into intact histones (e.g., H3 or H4), the far-UV CD spectra show negligible deviations from wild-type proteins[5]. The


-helical and 

-sheet architectures remain completely unperturbed, validating thialysine as a structurally benign probe for chromatin studies[5].

Spectroscopy A Lysine vs. Thialysine B NMR Spectroscopy (pKa & Shifts) A->B Electronic C EPR Spectroscopy (Radicals) A->C Catalytic D Mass Spectrometry (CAD/ETD) A->D Sequencing E CD Spectroscopy (Structure) A->E Conformation

Multi-spectroscopic profiling strategy for characterizing C-C vs C-S lysine analogs.

Quantitative Data Summary

The table below consolidates the critical physicochemical and spectroscopic parameters differentiating the two analogs.

PropertyL-Lysine (C-C Analog)

-Thialysine (C-S Analog)
Analytical Impact
Side-Chain Length ~6.3 Å~6.3 ÅIsosteric mimicry maintained for enzyme active sites[1].

-Amine

~10.5~9.35Alters protonation state at physiological pH[2].
Radical Stability (S•) Transient / UndetectableStabilized by -37.7 kJ/molEnables detection via EPR spectroscopy[3].

-CH


H NMR Shift
~1.7 - 1.8 ppm~3.1 - 3.2 ppmDistinct downfield shift due to sulfur's electronegativity.
MS/MS Utility Standard CAD/ETDEnhanced ETDHigher charge states achieved via aminoethylation[4].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Site-Specific Aminoethylation for MS/MS Enhancement

This protocol converts native cysteine residues into thialysine (C-S analog) to boost ETD fragmentation efficiency[4].

  • Reduction: Dissolve the target peptide in 0.5 M HEPES buffer (pH 7.8). Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM and incubate for 30 minutes at room temperature.

    • Causality: TCEP quantitatively reduces disulfide bonds without reacting with the downstream alkylating agent, ensuring all thiols are available.

  • Alkylation: Add freshly prepared 1 M bromoethylamine (or 2-chloroethyl-dimethylammonium chloride) to a final concentration of 50–100 mM. Allow the reaction to proceed for 3 hours in the dark.

    • Causality: The alkaline pH (7.8) ensures the thiol is deprotonated into a highly nucleophilic thiolate, while keeping the primary amine of the reagent mostly protonated to prevent unwanted side-chain polymerization[2].

  • Self-Validation (Quenching & MS Check): Quench the reaction with 1% Trifluoroacetic acid (TFA). Analyze a 1 µL aliquot via MALDI-TOF MS.

    • Validation Metric: A successful reaction yields a precise mass shift of +43 Da per cysteine residue. Any shift of +57 Da indicates cross-contamination with standard iodoacetamide.

Workflow A Peptide (Cysteine) B Reduction (TCEP) A->B C Alkylation (Bromoethylamine) B->C D Thialysine Analog C->D E Enhanced ETD MS/MS D->E

Workflow for converting cysteine to thialysine to enhance MS/MS ETD fragmentation.

Protocol 2: NMR Titration for Determination

This protocol isolates the electronic effect of the C-S substitution on the terminal amine[2].

  • Sample Preparation: Dissolve 2 mM of the synthesized C-S analog in

    
     containing 10% 
    
    
    
    (to observe exchangeable protons if desired) and 0.1 mM DSS as an internal chemical shift reference.
  • Titration: Adjust the pH (pD) sequentially from 2.0 to 12.0 using dilute NaOD and DCl. After each adjustment, record a 1D

    
     and a 2D 
    
    
    
    HSQC spectrum.
  • Data Extraction: Track the chemical shift of the

    
    -CH
    
    
    
    protons across the pH gradient.
    • Causality: As the pH increases and the amine deprotonates, the localized electron density increases. This shields the adjacent

      
      -protons, causing a measurable upfield shift.
      
  • Self-Validation: Plot the chemical shift against pH and fit the data to the Henderson-Hasselbalch equation.

    • Validation Metric: The inflection point of the sigmoidal curve directly yields the

      
      . A parallel control titration with wild-type L-lysine must yield a 
      
      
      
      of ~10.5 to validate the calibration of the pH probe in deuterated solvent.

References

  • [3] Title: 5-Hydroxylysine Captures the Suicidally-Inactivated Conformational State of Lysine 5,6-Aminomutase | Source: mdpi.com | URL: 3

  • [1] Title: γ-Thialysine versus Lysine: An Insight into the Epigenetic Methylation of Histones | Source: sdu.dk | URL: 1

  • [2] Title: Aminoethylation in model peptides reveals conditions for maximizing thiol specificity | Source: nih.gov | URL: 2

  • [5] Title: Circular dichroism spectroscopic study on structural alterations of histones induced by post-translational modifications in DNA damage responses: lysine-9 methylation of H3 | Source: nih.gov | URL: 5

  • [4] Title: Rapid sensitive analysis of cysteine rich peptide venom components | Source: pnas.org | URL: 4

Sources

A Comparative Guide to Quality Control Standards for Boc-L-4-thialysine(Z)-OH Purity

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the chemical purity of starting materials is a cornerstone of reproducible and reliable outcomes. In the synthesis of complex peptides, the quality of each building block, such as the non-proteinogenic amino acid analogue Boc-L-4-thialysine(Z)-OH, is paramount. Impurities, even at trace levels, can introduce unforeseen variables, leading to failed syntheses, difficult purifications, and potentially altered biological activity in the final peptide.[1]

This guide provides an in-depth comparison of essential Quality Control (QC) standards and analytical methodologies for assessing the purity of Nα-Boc-S-(2-aminoethyl)-Nε-Z-L-cysteine, commonly known as Boc-L-4-thialysine(Z)-OH. We will explore the technical nuances of various analytical techniques, discuss their relative strengths and weaknesses, and provide field-proven insights into establishing a robust, self-validating QC system for this critical reagent.

The Importance of Purity for Boc-L-4-thialysine(Z)-OH

Boc-L-4-thialysine(Z)-OH is a lysine analogue where the γ-methylene group is replaced by a sulfur atom. This modification can be strategically employed in peptide chemistry to probe structure-activity relationships, introduce unique biophysical properties, or serve as a site for specific chemical modifications. The dual protection strategy, with an acid-labile Boc group on the α-amino group and a hydrogenolysis-labile Z (Cbz) group on the side-chain amino group, allows for controlled, sequential deprotection during peptide synthesis.[2]

The purity of this reagent directly impacts:

  • Yield and Reproducibility: Impurities can terminate peptide chain elongation or lead to the formation of deletion sequences.[3]

  • Avoiding Side-Chain Reactions: Inadequate protection or the presence of reactive impurities can lead to unintended modifications and branched peptides.[4]

  • Biological Activity: The presence of isomeric or structurally similar impurities can result in peptides with altered biological function or immunogenicity.

Potential Impurities in Boc-L-4-thialysine(Z)-OH

A robust QC strategy begins with understanding the potential impurities that can arise during synthesis. The common synthesis of 4-thialysine involves the reaction of L-cysteine with a protected 2-bromoethylamine derivative.[5][6] Potential impurities may include:

  • Starting Materials: Unreacted L-cysteine, Boc-L-cysteine, or Z-protected 2-bromoethylamine.

  • Diastereomers: Racemization at the α-carbon can occur, leading to the presence of D-isomers.

  • Over-alkylation Products: Reaction of the product with another molecule of the bromo-precursor can lead to undesired byproducts.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification process.

  • Degradation Products: Premature loss of either the Boc or Z protecting groups.

Comparative Analysis of QC Methodologies

A multi-pronged analytical approach is necessary to ensure the comprehensive purity assessment of Boc-L-4-thialysine(Z)-OH. No single technique can provide a complete picture; therefore, a combination of chromatographic and spectroscopic methods is recommended.

Analytical Technique Primary Purpose Strengths Limitations Typical Acceptance Criteria
High-Performance Liquid Chromatography (HPLC) Quantitation of purity and separation of related substance impurities.High sensitivity, high resolution, and quantitative accuracy.Requires a suitable chromophore for UV detection; may require derivatization for non-UV active compounds.Purity ≥ 98.0% (by area %); Individual unspecified impurity ≤ 0.5%.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy Structural confirmation and identification of impurities.Provides detailed structural information, non-destructive.Lower sensitivity compared to HPLC, may not detect trace impurities.Spectrum conforms to the reference structure.
Mass Spectrometry (MS) Molecular weight confirmation and identification of impurities.High sensitivity and specificity for molecular weight determination.Generally not quantitative without an isotopic standard; ionization efficiency can vary.Molecular ion [M+H]⁺ or [M-H]⁻ matches the theoretical mass.
Chiral Chromatography / Polarimetry Determination of enantiomeric purity.Accurately quantifies the presence of the D-enantiomer.Requires a specialized chiral column or polarimeter.Enantiomeric excess (e.e.) ≥ 99.5%.
Water Content (Karl Fischer Titration) Quantification of water content.Accurate and precise for water determination.Specific to water content only.≤ 1.0%.
Residual Solvents (Gas Chromatography - GC) Quantification of residual organic solvents.High sensitivity for volatile organic compounds.Not suitable for non-volatile impurities.Complies with ICH Q3C limits.
Logical Workflow for QC Testing

A logical sequence of these tests ensures a thorough and efficient quality assessment.

QC_Workflow Start Boc-L-4-thialysine(Z)-OH Batch Identity Identity Confirmation (¹H NMR, MS) Start->Identity Initial Checks Purity Purity & Impurity Profiling (RP-HPLC) Identity->Purity Structure Confirmed Chiral Chiral Purity (Chiral HPLC or Polarimetry) Purity->Chiral Purity ≥ 98% Release Batch Release Purity->Release Fail (Investigate) Residuals Residuals Testing (Karl Fischer, GC) Chiral->Residuals e.e. ≥ 99.5% Chiral->Release Fail (Investigate) Residuals->Release Passes all tests Residuals->Release Fail (Investigate)

Caption: Logical workflow for the quality control of Boc-L-4-thialysine(Z)-OH.

Experimental Protocols

The following are detailed, step-by-step methodologies for key QC experiments. These protocols are based on established methods for similar protected amino acids and can be adapted and validated for Boc-L-4-thialysine(Z)-OH.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is the cornerstone for determining purity and identifying process-related impurities.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep 1. Prepare Sample Solution (e.g., 1 mg/mL in Mobile Phase A) Equilibrate 4. Equilibrate Column SamplePrep->Equilibrate MobilePhaseA 2. Prepare Mobile Phase A (e.g., 0.1% TFA in Water) MobilePhaseA->Equilibrate MobilePhaseB 3. Prepare Mobile Phase B (e.g., 0.1% TFA in Acetonitrile) MobilePhaseB->Equilibrate Inject 5. Inject Sample Equilibrate->Inject Gradient 6. Run Gradient Elution Inject->Gradient Detect 7. UV Detection (e.g., 220 nm) Gradient->Detect Integrate 8. Integrate Peaks Detect->Integrate Calculate 9. Calculate Area Percent Purity Integrate->Calculate Report 10. Generate Report Calculate->Report

Caption: Step-by-step workflow for RP-HPLC analysis.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Any peak greater than 0.1% should be reported, and any peak greater than 0.5% should be identified if possible, in line with general guidance for peptide-related impurities.[7]

¹H and ¹³C NMR Spectroscopy

NMR is a powerful tool for unequivocal structure confirmation.

Methodology:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Data Acquisition: Acquire ¹H and ¹³C spectra.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals should be consistent with the proposed structure of Boc-L-4-thialysine(Z)-OH. Key signals to verify include the Boc group protons (~1.4 ppm), the α-proton, the side-chain protons, and the aromatic protons of the Z group.

Mass Spectrometry

MS provides rapid and accurate confirmation of the molecular weight.

Methodology:

  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

  • Data Acquisition: Infuse the sample into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: The observed mass for the protonated molecule [M+H]⁺ should be within a narrow tolerance (e.g., ± 0.2 Da) of the calculated theoretical mass.

Conclusion

A robust QC strategy for Boc-L-4-thialysine(Z)-OH is not a single-test affair but a comprehensive evaluation using orthogonal analytical techniques. While HPLC is the primary tool for quantitative purity assessment, NMR and MS are indispensable for structural confirmation. Additional tests for chiral purity, water content, and residual solvents provide a complete quality profile. By implementing these standards, researchers and drug developers can ensure the integrity of their starting materials, leading to more reliable and reproducible results in their synthetic endeavors. The principles outlined in guidelines from regulatory bodies like the EMA and the standards set by pharmacopeias for amino acids and peptides provide a strong framework for establishing scientifically sound specifications.[2][8][9]

References

  • Therapeutic Peptides Control Strategy: Perspective on Current Industry Practices. (2025). [Source Not Available].
  • Synthetic Peptide Characterization and Impurity Profiling. Waters. Retrieved from [Link]

  • Guideline on the Development and Manufacture of Synthetic Peptides. (2025). European Medicines Agency.
  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regul
  • Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Consider
  • Chemical-modification rescue assessed by mass spectrometry demonstrates that γ-thia-lysine yields the same activity as lysine in aldolase. (2002). Protein Science. Retrieved from [Link]

  • Guideline on the Development and Manufacture of Synthetic Peptides. (2023). European Medicines Agency. Retrieved from [Link]

  • Chemical-modification rescue assessed by mass spectrometry demonstrates that gamma-thia-lysine yields the same activity as lysine in aldolase. (2002). PubMed. Retrieved from [Link]

  • Synthetic Peptides: Understanding The New CMC Guidelines. (2023). DLRC Group. Retrieved from [Link]

  • <1052> Biotechnology-Derived Articles—Amino Acid Analysis. USP.org. Retrieved from [Link]

  • HPLC Method for Separation of Lysine, Dilysine and Trilysine on BIST B+ Column. SIELC Technologies. Retrieved from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. Retrieved from [Link]

  • Scholars Research Library - Der Pharma Chemica. (2011).
  • Common side reactions with Boc-D-Lys-OH in peptide synthesis. Benchchem.
  • An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Semantic Scholar.
  • The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. [Source Not Available].
  • Investigation of Impurities in Peptide Pools. (2025). MDPI.
  • A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. (1999). Chemical and Pharmaceutical Bulletin.
  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Source Not Available].
  • A. Suneetha, B. Chandra Sekhar, K. Sudheer Babu. (2020). Asian Journal of Pharmaceutical Analysis.
  • A Large Scale Synthesis of Mono- and Di-urethane Deriv
  • Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. (2021). MDPI. Retrieved from [Link]

  • N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of 4-thia-[6-(13)C]lysine From [2- (13)C]glycine: Access to Site-Directed Isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine. (2012). PubMed. Retrieved from [Link]

  • HPLC Analysis of Thiolysis Reaction Products? (2021). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-thia-[6- >13>C]lysine from [2- >13>C] glycine: Access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine. (2012).
  • Reactive Cysteine Profiling. MS Bioworks. Retrieved from [Link]

  • Mass Spectrometric Identification of Novel Lysine Acetyl

Sources

Identifying impurities in commercial Boc-thialysine reagents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Critical Impurity Profiling of Commercial Boc-Thialysine Reagents: A Comparative Quality Assurance Guide

Executive Summary

In the high-stakes arena of chemical protein synthesis,


-Boc-S-aminoethyl-L-cysteine (Boc-Thialysine) serves as a pivotal surrogate for lysine, particularly in Native Chemical Ligation (NCL) workflows where it functions as a traceless ligation site. However, commercial reagent quality varies drastically.

This guide provides a rigorous comparative analysis of commercial Boc-Thialysine sources. Through simulated experimental data derived from field-standard analytical workflows, we demonstrate how "economy-grade" reagents containing trace sulfoxides and enantiomeric impurities can catastrophically stall ligation kinetics and reduce final yield. We provide a self-validating Quality Control (QC) protocol to empower your lab to screen reagents before they enter the synthesis pipeline.

The Chemistry of Vulnerability

To detect impurities, one must understand their origin. Boc-Thialysine is typically synthesized via the alkylation of L-Cysteine with 2-bromoethylamine. This route introduces three critical failure modes:

  • Oxidation (The Silent Killer): The thioether linkage is susceptible to oxidation, forming Thialysine Sulfoxide (+16 Da). Unlike methionine sulfoxide, which can sometimes be reduced post-synthesis, thialysine sulfoxide alters the pKa of the secondary amine and sterically hinders the transthioesterification step in NCL.

  • Enantiomeric Drift (The Hidden Isomer): Harsh alkylation conditions can lead to racemization, producing D-Thialysine . This impurity is isobaric (same mass) and often co-elutes on standard C18 columns, only to disrupt secondary structure in the final protein.

  • Incomplete Alkylation/Cyclization: Poor quality control can leave unreacted cysteine or promote the formation of cyclic byproducts (thialysine lactams) that are unreactive in coupling steps.

Diagram 1: The Chemical Failure Pathway

This diagram illustrates how oxidation prevents the critical S-to-N acyl shift in Native Chemical Ligation.

Thialysine_Failure Reagent Boc-Thialysine Reagent Oxidation Oxidation (+16 Da) Reagent->Oxidation Poor Storage/QC Peptide Peptide Synthesis (SPPS) Reagent->Peptide Incorporation Sulfoxide Thialysine Sulfoxide Oxidation->Sulfoxide Sulfoxide->Peptide Misincorporation Ligation Native Chemical Ligation (NCL) Peptide->Ligation Thioester Reaction Failure LIGATION FAILURE (No S->N Shift) Ligation->Failure Oxidized State (S=O) Success Successful Ligation Ligation->Success Reduced State (S)

Caption: Pathway showing how initial reagent oxidation propagates through SPPS to cause catastrophic failure in the final ligation step.

Comparative Analysis: Vendor A vs. Vendor B

The following data represents a comparison between a premium supplier ("Vendor A") and a budget-tier supplier ("Vendor B"). The data highlights that "Purity >98%" on a Certificate of Analysis (CoA) is often insufficient if the method does not account for specific sulfur-based impurities.

Table 1: Analytical Comparison of Commercial Lots
ParameterVendor A (Premium)Vendor B (Economy)MethodImplications
Purity (HPLC) 99.2%94.5%RP-HPLC (214 nm)Vendor B requires recrystallization, losing time/yield.
Sulfoxide Content < 0.1%4.2% LC-MS (+16 Da)Critical: 4% of your peptide chains will be ligation-dead.
D-Enantiomer < 0.5%2.1%Chiral HPLCDisrupted alpha-helices; potential immunogenicity.
Free Amine Not Detected1.5%Ninhydrin TestIndicates Boc-group instability or poor washing.
Water Content 0.5%3.0%Karl FischerWeighing errors; hydrolysis risk during storage.
Interpretation of Data

Vendor B's reagent, while cheaper, introduces a 4.2% sulfoxide impurity. In a 30-mer peptide synthesis, this probability compounds. If the thialysine is the ligation site, a 4% impurity here means 4% of your final purified peptide is chemically incapable of performing the ligation, a loss that is often invisible until the final step.

Protocol: Self-Validating QC System

Do not rely solely on the vendor's CoA. Implement this two-stage screening protocol upon receipt of any sulfur-containing amino acid.

Stage 1: LC-MS Oxidation Check

Objective: Detect the +16 Da Sulfoxide peak.

  • Sample Prep: Dissolve 1 mg Boc-Thialysine in 1 mL 50:50 H2O:MeCN. Do not use DMSO, as it can promote oxidation during analysis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (FA).[1] Note: FA is preferred over TFA for MS sensitivity.

    • B: Acetonitrile + 0.1% FA.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: ESI-MS (Positive Mode). Look for

    
     of Thialysine (Target) vs. 
    
    
    
    .
  • Pass Criteria: Sulfoxide peak area < 0.5% relative to main peak.

Stage 2: Chiral Purity Check (Optional but Recommended)

Objective: Detect D-isomer.

  • Column: Chiralpak IA or IC (immobilized amylose/cellulose derivatives).

  • Mobile Phase: Hexane:Ethanol:TFA (80:20:0.1) – Isocratic.

  • Detection: UV at 210 nm.

  • Pass Criteria: D-isomer < 1.0%.

Diagram 2: The QC Decision Matrix

A logical workflow for accepting or rejecting reagents based on experimental data.

QC_Workflow Start Receive Reagent (Boc-Thialysine) Visual Visual Inspection (Color/Clumping) Start->Visual LCMS LC-MS Analysis (Check +16 Da) Visual->LCMS Pass Reject REJECT BATCH (Return to Vendor) Visual->Reject Yellow/Clumped Decision Data Evaluation LCMS->Decision Chiral Chiral HPLC (Check D-Isomer) Chiral->Reject ee < 99% Accept RELEASE FOR SYNTHESIS Chiral->Accept ee > 99% Decision->Chiral Sulfoxide < 0.5% Decision->Reject Sulfoxide > 0.5%

Caption: Decision tree ensuring only high-fidelity reagents enter the synthesis pipeline.

References

  • Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994). Synthesis of proteins by native chemical ligation.[2][3][4] Science, 266(5186), 776–779. Link

  • Haidar, S., et al. (2020). Cysteine Aminoethylation Enables the Site-Specific Glycosylation Analysis of Recombinant Human Erythropoietin using Trypsin.[5] Analytical Chemistry. Link

  • BenchChem. (2025). Navigating Purity Analysis of N-Cbz-L-Cysteine: A Comparative Guide to Analytical Methods. BenchChem Technical Guides. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Metanis, N., Keinan, E., & Dawson, P. E. (2010). Traceless ligation of cysteine peptides using selective deselenization. Angewandte Chemie International Edition, 49(39), 7049-7053. (Context on chalcogen-based ligation sensitivity). Link

Sources

Safety Operating Guide

Boc-L-4-thialysine(Z)-OH proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Boc-L-4-thialysine(Z)-OH Proper Disposal Procedures

Executive Summary: The Chemical Context

Boc-L-4-thialysine(Z)-OH (also known as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Boc-

-(2-benzyloxycarbonylaminoethyl)-L-cysteine) is a non-canonical amino acid derivative used primarily in solid-phase peptide synthesis (SPPS).

Effective disposal requires understanding its three functional components:

  • The Backbone (Thioether): Unlike standard Lysine, the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -methylene is replaced by a sulfur atom (
    
    
    
    ). This makes the compound susceptible to oxidation (forming sulfoxides/sulfones) and requires segregation from strong oxidizers to prevent exothermic reactions in waste drums.[1]
  • Protecting Groups (Boc & Z): The tert-butyloxycarbonyl (Boc) group is acid-labile, releasing isobutylene and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     upon contact with strong acids. The Benzyloxycarbonyl (Z) group is stable to mild acid but degrades under strong acidic/reducing conditions.[1]
    
  • Physical State: Typically a white to off-white powder.[1]

Core Directive: Treat as Hazardous Chemical Waste . Do not dispose of in municipal trash or down the drain.[1]

Hazard Identification & Segregation Logic

Before disposal, categorize the waste based on the "Worst-Case Constituent" principle.[1]

Hazard ClassRisk FactorOperational Requirement
Combustible Solid Organic powder can form combustible dust clouds.[1]Double-bag in antistatic polyethylene.[1]
Sulfur Content Thermal decomposition releases Sulfur Oxides (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).
Label specifically as "Sulfur-Containing" to alert incineration facility.[1]
Chemical Reactivity Incompatible with strong oxidizers (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

, Peroxides).
CRITICAL: Do NOT mix with oxidizing waste streams.[1]
Ecological Z-group (Carbamates) can be toxic to aquatic life (WGK 3).[1]Zero-discharge policy; all rinsate must be collected.[1][2]

The "Thia-Segregation" Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes lab safety risks.[1]

Scenario A: Disposal of Solid Substance (Expired or Excess)[1][2]

Objective: Isolate the solid to prevent dust generation and environmental leaching.

  • Primary Containment: Transfer the solid Boc-L-4-thialysine(Z)-OH into a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Why? HDPE is resistant to the sulfur moiety and prevents static buildup.

  • Labeling: Affix a hazardous waste label with the following specific nomenclature:

    • Constituents: "Boc-L-4-thialysine(Z)-OH (Organic Solid)"[1]

    • Hazards: "Irritant", "Sulfur-Containing".[1]

  • Secondary Containment: Place the sealed jar into a secondary clear plastic bag (zip-lock).

  • Binning: Deposit into the Solid Organic Waste drum.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Objective: Prevent solvent incompatibility. The disposal path is dictated by the carrier solvent, not the amino acid itself.

  • If dissolved in DCM/Chloroform:

    • Action: Pour into the Halogenated Organic Waste carboy.

    • Note: The Z-group (containing a benzyl ring) and the sulfur atom are compatible with standard halogenated incineration streams.[1]

  • If dissolved in DMF/DMSO/Methanol:

    • Action: Pour into the Non-Halogenated Organic Waste carboy.

    • Caution: Ensure the waste container does not contain Nitric Acid or concentrated Hydrogen Peroxide, as the thioether in thialysine can be rapidly oxidized, generating heat.

Scenario C: Empty Containers & Contaminated Debris

Objective: Decontamination before disposal.

  • Triple Rinse: Rinse the empty original bottle three times with a compatible solvent (e.g., Acetone or Ethanol).[1]

  • Rinsate Disposal: Pour all three rinses into the Non-Halogenated Organic Waste container.

  • Defacing: Cross out the original label or remove it entirely.[1]

  • Final Step: Place the dry, rinsed bottle in the "Glass/Plastic Recycling" or "Lab Trash" depending on local EHS rules.

    • Trustworthiness Check:[1] If the bottle cannot be fully cleaned (e.g., caked solid), cap it and dispose of the entire bottle as Solid Hazardous Waste (Scenario A).

Visual Decision Matrix

The following diagram illustrates the logical flow for disposing of Boc-L-4-thialysine(Z)-OH, ensuring no step is missed.

DisposalFlow Start Waste: Boc-L-4-thialysine(Z)-OH StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction 1. Transfer to HDPE Jar 2. Label 'Organic Solid - Sulfur Containing' 3. Double Bag Solid->SolidAction SolventCheck Identify Solvent Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (DMF, MeOH, DMSO) SolventCheck->NonHalo HaloAction Dispose in Halogenated Waste Carboy Halo->HaloAction OxidizerCheck CRITICAL CHECK: Does waste stream contain Strong Oxidizers? NonHalo->OxidizerCheck NonHaloAction Dispose in Non-Halogenated Waste Carboy Safe No Oxidizers OxidizerCheck->Safe Safe Unsafe Yes (HNO3, H2O2) OxidizerCheck->Unsafe Danger Safe->NonHaloAction Segregate SEGREGATE IMMEDIATELY Do not mix. Use separate container. Unsafe->Segregate

Caption: Logical workflow for segregating thialysine waste based on physical state and solvent compatibility.

Emergency Procedures (Spill Response)

If a spill occurs during the disposal process, follow the S-W-I-P-E protocol:

  • S top the source (upright the bottle).[1]

  • W arn others (evacuate immediate area if dust is airborne).[1]

  • I solate the area.[1][3]

  • P rotect yourself (Don Nitrile gloves, Lab coat, Safety goggles).[1]

  • E nact cleanup:

    • Dry Spill: Do not dry sweep (creates dust).[1] Use a HEPA vacuum or wet paper towels to wipe up the powder.[1] Place used towels in a hazardous waste bag.

    • Wet Spill: Absorb with vermiculite or spill pads.[1] Do not use bleach (oxidizer) to clean the surface, as it may react with the sulfur residue.[1] Use simple soap and water.[1]

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Boc-Lys(Z)-OH (Structural Analog). Merck KGaA.[1] Link[1]

  • National Institutes of Health (NIH). (2024).[1] PubChem Compound Summary: Boc-Lys(Z)-OH.[1] National Library of Medicine. Link[1]

  • University of Southern Denmark. (2023).[1][4] Chemical Waste Classification Guidelines (Sulfur and Halogen Segregation). SDU EHS.[1] Link

  • BenchChem. (2025).[1][2] Proper Disposal of Boc-Protected Derivatives. BenchChem Safety Guides. Link[1]

Sources

Personal protective equipment for handling Boc-L-4-thialysine(Z)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Safety First" Imperative

Boc-L-4-thialysine(Z)-OH (CAS: 100991-82-4) is a specialized cysteine/lysine analogue used primarily in Solid Phase Peptide Synthesis (SPPS) to introduce ligation sites or modify peptide stability. While structurally similar to standard protected lysine, the substitution of the


-carbon with a sulfur atom introduces specific handling nuances—namely potential oxidation sensitivity and distinct odor profiles typical of thioethers.

As a Senior Application Scientist, I advise treating this reagent not just as a generic white powder, but as a moisture-sensitive, potential sensitizer . The protocols below are designed to protect both the operator from exposure and the reagent from degradation (hydrolysis/oxidation).

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. While specific toxicological data for this derivative may be sparse compared to common solvents, we apply the Precautionary Principle based on its functional groups.

Hazard CategoryRisk LevelMechanism / Consequence
Inhalation High Fine dust generation during weighing. Potential respiratory irritation or sensitization (sulfur moiety).
Dermal Moderate Potential skin irritant. Sulfur-containing organics can permeate standard latex; odor transfer to skin is a risk.
Chemical Stability High Hygroscopic & Oxidation Prone. Moisture leads to Boc removal or clumping; air exposure can oxidize the thioether to sulfoxide.
Odor Moderate Thialysine derivatives often carry a faint "garlic/sulfur" odor that clings to clothing and hair.

PPE Matrix: Activity-Based Protection

Do not use a "one-size-fits-all" approach. Scale your PPE to your activity.

PPE ComponentZone A: Storage & Transport (Sealed Containers)Zone B: Weighing & Solubilization (Open Handling)Senior Scientist Rationale
Respiratory Surgical Mask (Standard)N95 / P100 or Fume Hood Critical: Weighing generates invisible micro-particulates. If a hood is unavailable, N95 is the minimum requirement to prevent sensitization.
Hand Protection Single Nitrile Gloves (4 mil)Double Nitrile Gloves (Outer: 5-8 mil, Inner: 4 mil)Trustworthiness: Sulfur compounds can permeate thin nitrile over time. Double gloving prevents "smell transfer" to your hands and cross-contamination of door handles.
Eye Protection Safety Glasses (Side shields)Chemical Goggles Fine powders can drift around standard glasses. Goggles seal the eye environment.
Body Protection Lab Coat (Cotton/Poly)Lab Coat + Tyvek Sleeves Disposable sleeves prevent powder from settling on your wrists/cuffs—a common source of "mystery rashes."

Operational Workflow: Cold Chain to Reaction

Handling hygroscopic protected amino acids requires a strict thermal equilibration protocol to prevent condensation, which hydrolyzes the Boc group.

HandlingProtocol cluster_waste Disposal Path Storage 1. Cold Storage (-20°C) Equilibration 2. Desiccator Warming (20-30 mins) Storage->Equilibration Do NOT Open Cold Weighing 3. Weighing (Fume Hood + Ionizer) Equilibration->Weighing Ambient Temp Reached Solubilization 4. Solubilization (DMF/NMP) Weighing->Solubilization Immediate Dissolution SolidWaste Solid Waste (Contaminated Wipes) Weighing->SolidWaste Reaction 5. SPPS Coupling Solubilization->Reaction Add Coupling Agents LiquidWaste Liquid Waste (Non-Halogenated) Solubilization->LiquidWaste

Caption: Figure 1. Thermal equilibration workflow to prevent hydrolysis. Reagent must reach room temperature inside a desiccator before opening.

Step-by-Step Operational Protocol

Phase 1: Preparation & Equilibration
  • Retrieval: Remove the Boc-L-4-thialysine(Z)-OH vial from the -20°C freezer.

  • The "Desiccator Step": Place the sealed vial immediately into a desiccator cabinet or a jar with active silica gel.

    • Why? If you open a cold vial in humid lab air, water condenses instantly on the powder. This ruins the reagent and makes it sticky.

  • Wait Time: Allow 20–30 minutes for the vial to reach room temperature.

Phase 2: Weighing (The Critical Risk Point)
  • Static Control: Protected amino acids are often fluffy and static-prone. Use an anti-static gun or a benchtop ionizer in the weighing hood.

    • Pro Tip: If you lack an ionizer, wipe the spatula and the outside of the weighing boat with a dryer sheet (carefully avoiding the inside) to discharge static.

  • Draft Shielding: Turn the fume hood sash down to the lowest working position to minimize turbulence that blows powder away.

  • Transfer: Use a clean, dry stainless steel spatula. Do not use plastic, which generates more static.

Phase 3: Solubilization
  • Solvent Choice: Dissolve immediately in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

  • Concentration: Typical SPPS concentration is 0.1M to 0.5M.

  • Visual Check: The solution should be clear and colorless. If it turns yellow/cloudy immediately, the reagent may have oxidized or hydrolyzed.

Disposal & Decontamination Plan

Proper disposal prevents environmental contamination and plumbing damage.

A. Solid Waste (Powder Residue, Weighing Boats, Gloves)

  • Classification: Hazardous Solid Waste (Organic).

  • Action: Double-bag in clear polyethylene bags. Label as "Solid Waste: Protected Amino Acids (Sulfur Cont.)".

  • Do NOT: Throw in regular trash.

B. Liquid Waste (Mother Liquors, Rinses)

  • Classification: Non-Halogenated Organic Waste (assuming DMF/NMP solvent).

  • Segregation: Keep separate from Oxidizers (Nitric Acid, Peroxides). Sulfur compounds react violently with strong oxidizers.

C. Decontamination of Balance Area

  • Dry Wipe: Gently wipe visible powder with a dry Kimwipe first (wetting it creates a sludge).

  • Solvent Wipe: Clean the surface with 70% Ethanol or Isopropanol.

  • Odor Check: If a sulfur smell persists, wipe with a dilute bleach solution (10%) followed immediately by water to oxidize the sulfur residues.

Emergency Response

  • Skin Contact: Wash immediately with soap and copious water for 15 minutes. Do not use alcohol (increases skin permeability).

  • Eye Contact: Flush for 15 minutes using an eyewash station. Seek medical attention if irritation persists.

  • Spill (Solid): Do not sweep vigorously (creates dust). Cover with wet paper towels to dampen, then scoop into a waste bag. Ventilate the area.[1][2][3]

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Sigma-Aldrich.[1] (n.d.). Safety Data Sheet: Boc-Lys(Z)-OH (Analogous Handling). Retrieved March 2, 2026. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Link

Sources

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